Docosatetraenylethanolamide
Description
Properties
Molecular Formula |
C24H41NO2 |
|---|---|
Molecular Weight |
375.6 g/mol |
IUPAC Name |
(7E,10E,13E,16E)-N-(2-hydroxyethyl)docosa-7,10,13,16-tetraenamide |
InChI |
InChI=1S/C24H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(27)25-22-23-26/h6-7,9-10,12-13,15-16,26H,2-5,8,11,14,17-23H2,1H3,(H,25,27)/b7-6+,10-9+,13-12+,16-15+ |
InChI Key |
FMVHVRYFQIXOAF-CGRWFSSPSA-N |
SMILES |
CCCCCC=CCC=CCC=CCC=CCCCCCC(=O)NCCO |
Isomeric SMILES |
CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCCCC(=O)NCCO |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCCCC(=O)NCCO |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Biosynthesis of Docosatetraenylethanolamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docosatetraenylethanolamide (DEA) is an endogenous N-acylethanolamine (NAE), a class of lipid signaling molecules that includes the well-known endocannabinoid anandamide (B1667382). Structurally similar to anandamide, DEA contains docosatetraenoic acid (adrenic acid, 22:4n-6) in place of arachidonic acid. This guide provides an in-depth overview of the discovery of DEA, its biosynthetic pathways, and the experimental methodologies used for its study. It is important to distinguish DEA from the more extensively studied N-docosahexaenoylethanolamide (DHEA), also known as synaptamide, which is derived from the omega-3 fatty acid docosahexaenoic acid (DHA). While both are long-chain polyunsaturated NAEs, their precursors and some of their biological activities differ.
Discovery of this compound (DEA)
This compound was first identified in 1993 by Hanuš et al.[1]. In their search for novel endogenous ligands for the cannabinoid receptor (CB1), they isolated and characterized two new unsaturated fatty acid ethanolamides from the brain. One of these was this compound. Their research demonstrated that DEA can bind to the CB1 receptor, suggesting a potential role in the endocannabinoid system.[1] Despite this early discovery, DEA has been the subject of less research compared to anandamide and other NAEs. It has been shown to bind to the CB1 receptor with similar potency and efficacy as anandamide, though its precise role as a cannabimimetic neurotransmitter is still not fully understood.[1]
Biosynthesis of this compound
The biosynthesis of DEA is believed to follow the same general pathways as other N-acylethanolamines. These pathways are primarily dependent on the formation of an intermediate, N-docosatetraenoyl-phosphatidylethanolamine (N-docosatetraenoyl-PE or NAPE). Two main routes for the synthesis of NAEs from NAPE have been identified: the NAPE-PLD pathway and NAPE-PLD-independent pathways.
The NAPE-PLD-Dependent Pathway
This is considered the classical pathway for NAE biosynthesis and involves two key enzymatic steps:
-
Formation of N-Docosatetraenoyl-PE (NAPE): This step is catalyzed by a Ca2+-dependent N-acyltransferase (Ca-NAT). This enzyme transfers the docosatetraenoyl group from the sn-1 position of a donor phospholipid, such as phosphatidylcholine (PC), to the free amine of phosphatidylethanolamine (B1630911) (PE). Recent studies have identified the ε isoform of cytosolic phospholipase A2 as having Ca-NAT activity. Additionally, Ca2+-independent N-acyltransferases, a group of proteins known as phospholipase A/acyltransferases (PLAAT)-1-5, can also catalyze the formation of NAPE.
-
Hydrolysis of NAPE to DEA: The newly formed NAPE is then hydrolyzed by an N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD) to release DEA and phosphatidic acid.
NAPE-PLD-Independent Pathways
Studies in NAPE-PLD deficient mice have revealed the existence of alternative pathways for NAE biosynthesis. These multi-step pathways can also lead to the formation of DEA from NAPE:
-
Pathway 1: Involves the sequential action of an α/β-hydrolase domain-containing protein 4 (ABHD4), which removes the two fatty acids from the glycerol (B35011) backbone of NAPE to form glycerophospho-N-docosatetraenoylethanolamine (GP-NAE). This intermediate is then hydrolyzed by a glycerophosphodiesterase (GDE1) to yield DEA.
-
Pathway 2: This pathway involves a phospholipase C (PLC)-mediated hydrolysis of NAPE to produce phospho-DEA, which is subsequently dephosphorylated by a phosphatase, such as the protein tyrosine phosphatase non-receptor type 22 (PTPN22), to form DEA.
The relative contribution of these different pathways to the overall biosynthesis of DEA in various tissues and under different physiological conditions is an area of ongoing research.
Quantitative Data
Quantitative analysis of DEA in biological tissues is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following table summarizes representative quantitative data for NAEs, including DEA, in rodent brain tissue.
| Analyte | Tissue | Concentration (pmol/g) | Method | Reference |
| This compound (DEA) | Rat Brainstem (Dorsal Vagal Complex) | Not explicitly quantified in pmol/g, but detected and its accumulation over time was studied. | LC-ESI-MS | [2] |
| Anandamide (AEA) | Rat Brain | ~5-10 | LC-MS/MS | [2] |
| Palmitoylethanolamide (PEA) | Rat Brain | ~20-50 | LC-MS/MS | [2] |
| Oleoylethanolamide (OEA) | Rat Brain | ~100-200 | LC-MS/MS | [2] |
Table 1: Representative concentrations of N-acylethanolamines in rodent brain tissue. Note that absolute concentrations can vary depending on the specific brain region, extraction method, and physiological state of the animal.
Experimental Protocols
Quantification of this compound in Brain Tissue by LC-MS/MS
This protocol provides a general framework for the extraction and quantification of DEA from brain tissue.
1. Materials and Reagents:
-
Brain tissue samples
-
Acetonitrile (B52724) (ACN)
-
Methanol (B129727) (MeOH)
-
Chloroform
-
Water (LC-MS grade)
-
Formic acid
-
Internal standards (e.g., DEA-d4, AEA-d8)
-
C18 solid-phase extraction (SPE) cartridges
-
Homogenizer
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system with an electrospray ionization (ESI) source
2. Sample Preparation:
-
Weigh frozen brain tissue samples (~50 mg).
-
Add 1 mL of ice-cold acetonitrile containing deuterated internal standards.
-
Homogenize the tissue on ice.
-
Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
3. Solid-Phase Extraction (Optional but Recommended for Cleaner Samples):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analytes with 1 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
4. LC-MS/MS Analysis:
-
LC Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start at 50% B and increase to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
MS Detection: Electrospray ionization in positive ion mode (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
DEA: Precursor ion (m/z) -> Product ion (m/z) - Specific transition to be determined based on instrument optimization.
-
DEA-d4 (Internal Standard): Precursor ion (m/z) -> Product ion (m/z) - Specific transition to be determined based on instrument optimization.
-
5. Data Analysis:
-
Integrate the peak areas for DEA and the internal standard.
-
Calculate the ratio of the peak area of DEA to the peak area of the internal standard.
-
Quantify the concentration of DEA using a standard curve prepared with known amounts of DEA and the internal standard.
-
Normalize the concentration to the weight of the tissue sample (e.g., pmol/g).
Visualizations
Biosynthesis Pathways of this compound
Caption: Biosynthesis pathways of this compound (DEA).
Experimental Workflow for DEA Quantification
Caption: Workflow for DEA quantification in brain tissue.
References
A Technical Guide to the Endogenous Synthesis of Docosatetraenylethanolamide in the Brain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docosatetraenylethanolamide (DEA) is an N-acylethanolamine (NAE), a class of endogenous lipid signaling molecules. As a structural analog of the endocannabinoid anandamide, DEA is synthesized in the brain from the essential omega-3 fatty acid, docosahexaenoic acid (DHA). While its complete physiological role is still under investigation, emerging research highlights its potential neuroprotective and synaptogenic properties, making the elucidation of its biosynthetic pathways a critical area of study for neuroscience and drug development. This technical guide provides an in-depth overview of the core mechanisms underlying the endogenous synthesis of DEA in the brain, complete with quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Biosynthetic Pathways of this compound
The synthesis of DEA in the brain primarily follows the established pathways for other N-acylethanolamines. The central precursor is N-docosahexaenoyl-phosphatidylethanolamine (N-DHA-PE), which is formed through the N-acylation of phosphatidylethanolamine (B1630911) (PE) with docosahexaenoic acid (DHA). Subsequently, N-DHA-PE is hydrolyzed to yield DEA. Two main pathways for this conversion have been identified: the direct NAPE-PLD-dependent pathway and alternative, NAPE-PLD-independent routes.
N-Acyl-Phosphatidylethanolamine-Specific Phospholipase D (NAPE-PLD) Dependent Pathway
The most direct route for DEA synthesis involves two key enzymatic steps:
-
Formation of N-Docosahexaenoyl-phosphatidylethanolamine (N-DHA-PE): A calcium-dependent N-acyltransferase (NAT) catalyzes the transfer of a docosahexaenoyl group from a donor phospholipid, such as phosphatidylcholine, to the amino group of phosphatidylethanolamine (PE).[1]
-
Hydrolysis of N-DHA-PE: N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD), a zinc metallohydrolase, then catalyzes the hydrolysis of N-DHA-PE to produce this compound (DEA) and phosphatidic acid (PA).[2] Studies in neuronal cells have demonstrated that the inhibition of NAPE-PLD significantly reduces the production of synaptamide (B1662480) (an alternative name for DEA), confirming the importance of this pathway.[3][4]
NAPE-PLD-Independent Pathways
Evidence from studies on NAPE-PLD knockout mice has revealed the existence of alternative biosynthetic routes for NAEs, including presumably DEA.[1] These multi-step pathways can compensate for the absence of NAPE-PLD and contribute to the overall endogenous production of DEA. While the specific enzymes involved in the alternative synthesis of DEA are not yet fully elucidated, pathways proposed for other NAEs likely apply. These may involve enzymes such as α/β-hydrolase domain-containing 4 (ABHD4), phospholipase C, and protein tyrosine phosphatase non-receptor type 22 (PTPN22).
Regulation of this compound Synthesis
The endogenous synthesis of DEA is a tightly regulated process, influenced by substrate availability and intracellular signaling events.
-
Substrate Availability: The primary precursor for DEA is docosahexaenoic acid (DHA). The concentration of unesterified DHA and DHA-containing phospholipids (B1166683) in the brain is a key determinant of the rate of DEA synthesis.[3][4] Dietary intake of omega-3 fatty acids can influence the brain's DHA content and subsequently the levels of DEA.
-
Calcium Signaling: The initial N-acylation step, catalyzed by N-acyltransferase, is a calcium-dependent process.[1] Therefore, neuronal activity and other stimuli that lead to an influx of calcium can trigger the synthesis of N-DHA-PE and, consequently, DEA.
Quantitative Data on this compound Synthesis
The following tables summarize the available quantitative data related to the synthesis and levels of this compound and related molecules in the brain.
Table 1: Endogenous Levels of N-Acylethanolamines in Rodent Brain
| N-Acylethanolamine | Concentration Range (ng/mL or ng/g tissue) | Brain Region | Species | Reference |
| Docosahexaenoylethanolamide | 0.0005 - 0.5 | Whole Brain | Mouse | [5] |
| Anandamide (AEA) | 0.0005 - 0.5 | Whole Brain | Mouse | [5] |
| Palmitoylethanolamide (PEA) | 0.0005 - 0.5 | Whole Brain | Mouse | [5] |
| Oleoylethanolamide (OEA) | 0.0005 - 0.5 | Whole Brain | Mouse | [5] |
Table 2: Conversion of DHA to N-DHA-PE and DEA in Neuronal Cells
| Substrate (2 µM) | N-DHA-PE produced (pmol/10^6 cells) after 8h | DEA produced (pmol/10^6 cells) after 24h | Cell Line | Reference |
| Unesterified [13C]DHA | ~180 | ~1.5 | Neuro2A | [3] |
| DHA-lysophosphatidylcholine | ~140 | ~0.8 | Neuro2A | [3] |
Experimental Protocols
Quantification of this compound in Brain Tissue by LC-MS/MS
This protocol outlines a general procedure for the extraction and quantification of DEA from brain tissue using liquid chromatography-tandem mass spectrometry.
1. Sample Preparation and Lipid Extraction:
-
Homogenize frozen brain tissue in a suitable solvent mixture, such as chloroform:methanol (2:1, v/v), containing an appropriate deuterated internal standard (e.g., DEA-d4).
-
Perform a liquid-liquid extraction by adding water to the homogenate to induce phase separation.
-
Collect the lower organic phase containing the lipids.
-
For sample cleanup, solid-phase extraction (SPE) using a silica (B1680970) cartridge is recommended.
-
Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Chromatographic Separation: Use a C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (v/v) with 0.1% formic acid.
-
Gradient: Employ a gradient from a lower to a higher percentage of mobile phase B to elute the NAEs.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Monitor the specific precursor-to-product ion transitions for DEA and its internal standard.
-
3. Data Analysis:
-
Quantify the amount of DEA by comparing the peak area of the endogenous analyte to that of its corresponding deuterated internal standard.
-
Normalize the data to the weight of the tissue sample.
NAPE-PLD Activity Assay
This protocol describes a method to measure the activity of NAPE-PLD in brain tissue homogenates.
1. Substrate Preparation:
-
Synthesize or obtain N-docosahexaenoyl-phosphatidylethanolamine (N-DHA-PE) as the substrate. Radiolabeled or fluorescently tagged N-DHA-PE can be used for ease of detection.
2. Enzyme Preparation:
-
Prepare brain tissue homogenates in an appropriate buffer.
3. Assay Reaction:
-
Incubate the brain homogenate with a known concentration of the N-DHA-PE substrate in the assay buffer.
-
The reaction is typically carried out at 37°C for a defined period.
4. Product Detection and Quantification:
-
Stop the reaction and extract the lipids.
-
Separate the product (DEA) from the substrate (N-DHA-PE) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the amount of DEA produced using radioactivity counting, fluorescence detection, or mass spectrometry.
5. Data Analysis:
-
Calculate the enzyme activity, typically expressed as pmol or nmol of product formed per minute per milligram of protein.
Visualizations
Signaling Pathway for DEA Synthesis
Caption: NAPE-PLD Dependent Pathway for DEA Synthesis.
Experimental Workflow for DEA Quantification
Caption: Workflow for DEA Quantification in Brain Tissue.
Conclusion
The endogenous synthesis of this compound in the brain is a complex and highly regulated process with significant implications for neuronal function. Understanding the key enzymes, pathways, and regulatory mechanisms involved is crucial for the development of novel therapeutic strategies targeting the endocannabinoid system and related lipid signaling pathways. This technical guide provides a comprehensive foundation for researchers and drug development professionals, summarizing the current state of knowledge and providing practical guidance for the experimental investigation of DEA biosynthesis. Further research is needed to fully elucidate the kinetics of the enzymes specific to DEA synthesis and to explore the physiological and pathological conditions that modulate its production in the brain.
References
- 1. Inactivation of N-Acyl Phosphatidylethanolamine Phospholipase D Reveals Multiple Mechanisms for the Biosynthesis of Endocannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of N-Docosahexanoylethanolamine from Unesterified Docosahexaenoic Acid and Docosahexaenoyl-Lysophosphatidylcholine in Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis of N- Docosahexanoylethanolamine from Unesterified Docosahexaenoic Acid and Docosahexaenoyl-Lysophosphatidylcholine in Neuronal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC-MS/MS Quantification of Endocannabinoids in Tissues [pubmed.ncbi.nlm.nih.gov]
Docosatetraenylethanolamide: A Technical Guide to a Novel Endocannabinoid Ligand
For Researchers, Scientists, and Drug Development Professionals
Abstract
Docosatetraenylethanolamide (DEA), an N-acylethanolamine identified in the central nervous system, represents an important endogenous ligand for the cannabinoid receptors. As a member of the endocannabinoid system, DEA participates in the complex network of lipid signaling that modulates a wide array of physiological processes. This technical guide provides a comprehensive overview of DEA, focusing on its binding characteristics, presumed signaling pathways, and the experimental methodologies crucial for its study. Quantitative data are presented in a structured format to facilitate comparison, and detailed experimental protocols are provided to enable replication and further investigation. Visual diagrams of signaling pathways and experimental workflows are included to offer a clear and concise understanding of the core concepts.
Introduction
The endocannabinoid system, comprising cannabinoid receptors, their endogenous ligands (endocannabinoids), and the enzymes responsible for their synthesis and degradation, is a critical regulator of homeostasis in the body. The discovery of N-arachidonoylethanolamide (anandamide) as the first endogenous cannabinoid opened a new frontier in pharmacology and neuroscience. Subsequently, a family of related lipid mediators has been identified, each with unique properties and potential physiological roles.
This compound (DEA) is one such endocannabinoid, isolated from porcine brain. Structurally similar to anandamide, DEA is the ethanolamide of docosatetraenoic acid (22:4n-6). Its identification expanded the repertoire of known endocannabinoid ligands and highlighted the diversity of fatty acid amides that can interact with cannabinoid receptors. This guide serves as a technical resource for researchers investigating the pharmacology of DEA and its potential as a therapeutic target.
Quantitative Pharmacological Data
The interaction of this compound with cannabinoid receptors has been characterized primarily through competitive radioligand binding assays. These assays determine the affinity of a compound for a receptor by measuring its ability to displace a radiolabeled ligand.
| Compound | Receptor | Binding Affinity (Kᵢ) (nM) | Source |
| This compound | CB1 | 460 ± 140 | Hanuš et al., 1993 |
| This compound | CB2 | No activity reported | Hanuš et al., 1993 |
Signaling Pathways
As an agonist at the CB1 receptor, this compound is predicted to initiate a cascade of intracellular events characteristic of Gi/o protein-coupled receptor activation. The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a reduction in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
Figure 1: Presumed signaling pathway of this compound (DEA) via the CB1 receptor.
Experimental Protocols
The following are detailed methodologies for key experiments used in the characterization of endocannabinoid ligands like this compound.
Cannabinoid Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of a test compound for CB1 and CB2 receptors.
Figure 2: Workflow for a cannabinoid receptor binding assay.
Materials:
-
Cell membranes prepared from cells stably expressing human CB1 or CB2 receptors.
-
Radioligand (e.g., [³H]CP55,940).
-
Test compound (this compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).
-
GF/B glass fiber filters.
-
Scintillation cocktail.
Procedure:
-
Thaw cell membranes on ice.
-
In a 96-well plate, add binding buffer, the radioligand at a concentration near its K₋d, and varying concentrations of the test compound (DEA).
-
Initiate the binding reaction by adding the cell membranes.
-
Incubate at 30°C for 60-90 minutes.
-
Terminate the assay by rapid filtration through GF/B filters using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled cannabinoid agonist (e.g., 10 µM WIN 55,212-2).
-
Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) from the competition curve.
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to cannabinoid receptors upon agonist binding.
Figure 3: Workflow for a [³⁵S]GTPγS binding assay.
Materials:
-
Cell membranes prepared from cells stably expressing human CB1 or CB2 receptors.
-
[³⁵S]GTPγS.
-
Guanosine 5'-diphosphate (GDP).
-
Test compound (this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
GF/B glass fiber filters.
-
Scintillation cocktail.
Procedure:
-
Thaw cell membranes on ice.
-
In a 96-well plate, add assay buffer, GDP (typically 10-30 µM), [³⁵S]GTPγS (0.05-0.1 nM), and varying concentrations of the test compound (DEA).
-
Initiate the reaction by adding the cell membranes.
-
Incubate at 30°C for 60 minutes.
-
Terminate the assay by rapid filtration through GF/B filters.
-
Wash the filters three times with ice-cold wash buffer.
-
Quantify the bound radioactivity using a liquid scintillation counter.
-
Basal binding is determined in the absence of an agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
Plot the specific binding as a function of the test compound concentration to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Eₘₐₓ (the maximal stimulation).
cAMP Accumulation Assay
This functional assay measures the inhibition of adenylyl cyclase activity, a downstream effect of CB1 receptor activation.
Figure 4: Workflow for a cAMP accumulation assay.
Materials:
-
Whole cells stably expressing human CB1 or CB2 receptors.
-
Cell culture medium.
-
Phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX).
-
Adenylyl cyclase stimulator (e.g., Forskolin).
-
Test compound (this compound).
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Plate cells in a 96- or 384-well plate and grow to confluency.
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 500 µM IBMX) for 15-30 minutes at 37°C to prevent cAMP degradation.
-
Add varying concentrations of the test compound (DEA) and incubate for 15-30 minutes.
-
Stimulate adenylyl cyclase with Forskolin (e.g., 1-10 µM) and incubate for a further 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Plot the cAMP concentration as a function of the DEA concentration to determine the IC₅₀ for the inhibition of Forskolin-stimulated cAMP accumulation.
Conclusion
This compound is an integral component of the endocannabinoid system, acting as a ligand for the CB1 receptor. While its binding characteristics have been established, a full functional characterization remains an area for future research. The experimental protocols detailed in this guide provide a robust framework for further investigation into the pharmacology of DEA and other novel endocannabinoid ligands. A deeper understanding of the structure-activity relationships and signaling pathways of these compounds will be instrumental in the development of new therapeutic agents targeting the endocannabinoid system for a variety of pathological conditions.
The Biological Role of Docosatetraenylethanolamide (Synaptamide) in the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Docosatetraenylethanolamide (DEA), an endogenous ethanolamide of docosahexaenoic acid (DHA), is emerging as a critical signaling molecule within the central nervous system (CNS). Initially characterized for its structural similarity to endocannabinoids, DEA, now also termed "synaptamide," primarily exerts its biological functions through a cannabinoid-independent mechanism. This technical guide provides an in-depth overview of the synthesis, signaling pathways, and physiological roles of DEA in the CNS. We present a comprehensive summary of quantitative data, detailed experimental protocols for its study, and visual representations of its molecular pathways to facilitate further research and therapeutic development.
Introduction
The omega-3 fatty acid docosahexaenoic acid (DHA) is well-established as a crucial component for brain development and function. Recent investigations have revealed that many of the beneficial effects of DHA may be mediated by its bioactive metabolite, N-docosahexaenoylethanolamine (DEA) or synaptamide.[1] This N-acylethanolamine has been shown to play significant roles in neuronal development, synaptic plasticity, and neuroinflammation. Unlike anandamide, the endocannabinoid derived from arachidonic acid, DEA exhibits weak affinity for cannabinoid receptors and instead acts on a specific G-protein coupled receptor to elicit its effects.[2] This guide will explore the multifaceted biological activities of DEA in the CNS, providing a technical resource for researchers in neuroscience and drug development.
Synthesis and Metabolism
This compound is synthesized from its precursor, DHA, which is enriched in neuronal cell membranes. The synthesis is thought to occur through the enzymatic activity of N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD), which cleaves N-acyl-phosphatidylethanolamine to produce the corresponding N-acylethanolamine.
The primary route of DEA degradation is through enzymatic hydrolysis by fatty acid amide hydrolase (FAAH), which breaks it down into DHA and ethanolamine.[3] Inhibition of FAAH has been shown to significantly increase the levels of DEA in neuronal cultures, indicating a rapid turnover of this signaling molecule.[2]
Quantitative Data
The following tables summarize the available quantitative data regarding the binding affinities and endogenous levels of this compound.
| Parameter | Value | System | Reference |
| Binding Affinity (Ki) | 12.2 ± 0.5 µM | Human Brain Cannabinoid Receptor (CB1) | [2] |
| Effective Concentration | As low as 0.1 µM | Promotion of neurite growth and synaptogenesis in hippocampal neurons | [4] |
| In Vivo Dosage | 10 mg/kg/day (subcutaneous) | Cognitive recovery in a rat model of mild traumatic brain injury | [5] |
Table 1: Binding Affinity and Effective Concentrations of this compound.
| Biological Matrix | Condition | Concentration | Reference |
| Hippocampal Neuron Culture Medium | 3-day incubation with 1 µM DHA | 313 ± 30 fmol | [2] |
| Hippocampal Neuron Culture Medium | 3-day incubation with 1 µM DHA + FAAH inhibitor | 5560 ± 125 fmol | [2] |
Table 2: Endogenous Levels of this compound.
Signaling Pathways
The primary receptor for DEA in the central nervous system is the orphan G-protein coupled receptor 110 (GPR110), also known as Adhesion G protein-coupled receptor F1 (ADGRF1).[1][6][7] The binding of DEA to GPR110 initiates a cascade of intracellular events that mediate its diverse biological functions.
GPR110-cAMP-PKA-CREB Pathway
Activation of GPR110 by DEA leads to the stimulation of a Gαs protein, which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB).[8] Activated CREB translocates to the nucleus and binds to cAMP response elements (CREs) on the DNA, promoting the transcription of genes involved in neurite outgrowth, synaptogenesis, and neuronal survival.
Figure 1: GPR110-cAMP-PKA-CREB signaling pathway initiated by DEA.
Anti-inflammatory Signaling via NF-κB Inhibition
In the context of neuroinflammation, DEA demonstrates potent anti-inflammatory effects. This is achieved through the GPR110-cAMP-PKA signaling axis, which ultimately leads to the inhibition of the nuclear factor-kappa B (NF-κB) pathway.[3] PKA can interfere with the NF-κB signaling cascade at multiple points, including the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By preventing the translocation of the p65 subunit of NF-κB to the nucleus, DEA suppresses the transcription of pro-inflammatory cytokines such as TNF-α and IL-6.
Figure 2: Anti-inflammatory signaling of DEA via inhibition of the NF-κB pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the biological roles of this compound.
Quantification of DEA in Brain Tissue by LC-MS/MS
This protocol outlines a method for the sensitive and specific quantification of DEA in rodent brain tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Brain tissue (e.g., hippocampus, cortex)
-
Internal Standard (IS): DEA-d4
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Homogenizer
-
Centrifuge
-
SPE cartridges (e.g., C18)
-
HPLC system coupled to a triple quadrupole mass spectrometer
Procedure:
-
Tissue Homogenization:
-
Weigh the frozen brain tissue (~50 mg).
-
Add 1 mL of ice-cold ACN containing the internal standard (DEA-d4, final concentration 10 ng/mL).
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
-
Protein Precipitation and Lipid Extraction:
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the lipid extract.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
-
Solid-Phase Extraction (SPE) - Optional Cleanup:
-
Reconstitute the dried extract in 500 µL of 10% MeOH.
-
Condition a C18 SPE cartridge with 1 mL of MeOH followed by 1 mL of water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with 1 mL of 40% MeOH.
-
Elute the analytes with 1 mL of ACN.
-
Evaporate the eluate to dryness.
-
-
Sample Reconstitution and LC-MS/MS Analysis:
-
Reconstitute the final dried extract in 100 µL of the initial mobile phase (e.g., 50:50 ACN:water with 0.1% FA).
-
Inject 10 µL of the sample into the LC-MS/MS system.
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A suitable gradient from 50% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
MS/MS Conditions (Positive ESI mode):
-
Monitor specific MRM transitions for DEA (e.g., precursor ion [M+H]+ to a specific product ion) and DEA-d4.
-
Optimize cone voltage and collision energy for each transition.
-
-
-
Quantification:
-
Generate a standard curve using known concentrations of DEA and a fixed concentration of DEA-d4.
-
Calculate the concentration of DEA in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Figure 3: Experimental workflow for the quantification of DEA in brain tissue by LC-MS/MS.
Neurite Outgrowth Assay in Primary Hippocampal Neurons
This protocol describes a method to assess the effect of DEA on neurite outgrowth in primary cultures of embryonic rodent hippocampal neurons.
Materials:
-
Timed-pregnant rat or mouse (E18)
-
Dissection medium (e.g., Hibernate-E)
-
Digestion solution (e.g., Papain)
-
Plating medium (e.g., Neurobasal medium with B27 supplement, L-glutamine, and penicillin/streptomycin)
-
Poly-D-lysine coated culture plates or coverslips
-
This compound (DEA) stock solution (in DMSO or ethanol)
-
Microscope with imaging capabilities
-
Image analysis software (e.g., ImageJ with NeuronJ plugin)
Procedure:
-
Primary Hippocampal Neuron Culture:
-
Dissect hippocampi from E18 rat or mouse embryos in ice-cold dissection medium.
-
Digest the tissue with a papain solution according to the manufacturer's protocol to obtain a single-cell suspension.
-
Plate the dissociated neurons onto poly-D-lysine coated plates or coverslips at a suitable density (e.g., 50,000 cells/cm²).
-
Culture the neurons in plating medium at 37°C in a 5% CO₂ incubator.
-
-
Treatment with DEA:
-
After 24 hours in culture, treat the neurons with various concentrations of DEA (e.g., 0.1, 1, 10 µM) or vehicle control. Ensure the final concentration of the solvent is consistent across all conditions and non-toxic (e.g., <0.1%).
-
-
Immunocytochemistry and Imaging:
-
After 48-72 hours of treatment, fix the neurons with 4% paraformaldehyde.
-
Permeabilize the cells with 0.25% Triton X-100.
-
Block with a suitable blocking buffer (e.g., 5% goat serum in PBS).
-
Incubate with a primary antibody against a neuronal marker (e.g., anti-β-III tubulin or anti-MAP2).
-
Incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips with a mounting medium containing a nuclear stain (e.g., DAPI).
-
Acquire images of the neurons using a fluorescence microscope.
-
-
Analysis of Neurite Outgrowth:
-
Using image analysis software, trace the neurites of individual neurons.
-
Quantify parameters such as the total neurite length per neuron, the number of primary neurites, and the number of branch points.
-
Compare the results from DEA-treated groups with the vehicle control group.
-
cAMP Accumulation Assay
This protocol details a method to measure the accumulation of intracellular cAMP in response to GPR110 activation by DEA.
Materials:
-
HEK293 cells stably expressing GPR110
-
Cell culture medium
-
Stimulation buffer (e.g., HBSS with 0.1% BSA and a phosphodiesterase inhibitor like IBMX)
-
This compound (DEA)
-
Forskolin (positive control)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
Procedure:
-
Cell Culture and Plating:
-
Culture HEK293-GPR110 cells in the appropriate medium.
-
Plate the cells into a 96-well or 384-well plate at a density that allows for optimal signal detection.
-
Incubate the cells overnight.
-
-
cAMP Assay:
-
Remove the culture medium and replace it with stimulation buffer.
-
Pre-incubate the cells with the phosphodiesterase inhibitor for 10-15 minutes at room temperature.
-
Add various concentrations of DEA or vehicle control to the wells. Include a positive control (e.g., forskolin) to confirm assay performance.
-
Incubate for the recommended time according to the cAMP assay kit manufacturer's instructions (typically 15-30 minutes).
-
-
Lysis and Detection:
-
Lyse the cells according to the kit protocol.
-
Perform the cAMP detection assay following the manufacturer's instructions.
-
Read the plate using a suitable plate reader (e.g., for fluorescence, luminescence, or absorbance).
-
-
Data Analysis:
-
Generate a standard curve using the provided cAMP standards.
-
Calculate the concentration of cAMP in each sample.
-
Plot the dose-response curve for DEA and determine the EC₅₀ value.
-
Conclusion
This compound (synaptamide) is a key bioactive lipid in the central nervous system that mediates many of the neuroprotective and neurodevelopmental effects of its precursor, DHA. Its primary mechanism of action through the GPR110 receptor and subsequent activation of the cAMP-PKA-CREB pathway, as well as its anti-inflammatory effects via NF-κB inhibition, highlights its potential as a therapeutic target for a range of neurological disorders. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further explore the intricate roles of DEA in CNS health and disease, and to accelerate the development of novel therapeutic strategies.
References
- 1. Quantitative profiling of endocannabinoids and related N-acylethanolamines in human CSF using nano LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.revvity.com [resources.revvity.com]
- 3. Faculty Collaboration Database - Physiological and behavioural effects of the endogenous cannabinoid, arachidonylethanolamide (anandamide), in the rat. Br J Pharmacol 1996 Sep;119(1):107-14 [fcd.mcw.edu]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. 4.15. cAMP Assay [bio-protocol.org]
- 7. Neurite Outgrowth Assays [sigmaaldrich.com]
- 8. Synaptamide activates the adhesion GPCR GPR110 (ADGRF1) through GAIN domain binding - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Docosatetraenylethanolamide (DEA) Signaling Cascade and Intracellular Targets
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Docosatetraenylethanolamide (DEA) is an endogenous N-acylethanolamine (NAE), a class of lipid signaling molecules that includes the well-known endocannabinoid anandamide. Derived from adrenic acid (22:4n-6), DEA is part of a growing family of bioactive lipids that modulate cellular function through various intracellular targets. Recent research has identified DEA as a novel activator of Transient Receptor Potential Vanilloid 1 (TRPV1) channels, implicating it in nociception, inflammation, and cellular calcium homeostasis.[1] Its signaling is terminated through enzymatic hydrolysis, primarily by Fatty Acid Amide Hydrolase (FAAH). This document provides a comprehensive technical overview of the DEA signaling cascade, from its biosynthesis and degradation to its interaction with intracellular targets and the methodologies used to study these processes.
The DEA Lifecycle: Biosynthesis and Degradation
The cellular concentration and signaling capacity of DEA are tightly controlled by its metabolic pathway, which involves a multi-step enzymatic synthesis and a single-step hydrolysis for degradation.
1.1 Biosynthesis
The formation of DEA follows the general pathway established for other N-acylethanolamines.[2] The process begins with the precursor fatty acid, adrenic acid (docosatetraenoic acid), which is itself a two-carbon elongation product of arachidonic acid.[3][4]
The key steps are:
-
N-Acylation: An N-acyltransferase (NAT) enzyme catalyzes the transfer of adrenic acid from the sn-1 position of a donor phospholipid to the head group amine of a phosphatidylethanolamine (B1630911) (PE) molecule.[5] This reaction forms the precursor lipid, N-docosatetraenoyl-phosphatidylethanolamine (N-22:4-PE).
-
Precursor Cleavage: The N-22:4-PE precursor is then hydrolyzed by an N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) to release DEA and phosphatidic acid.[2] Alternative pathways for NAPE cleavage may also exist.
1.2 Degradation
The termination of DEA signaling occurs via enzymatic hydrolysis. The primary enzyme responsible for this process is Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase located on the endoplasmic reticulum membrane.[6] FAAH catalyzes the cleavage of the amide bond in DEA, breaking it down into its constituent molecules: adrenic acid and ethanolamine.[6] While FAAH acts on a wide range of fatty acid amides, it shows a preference for arachidonoyl and oleoyl (B10858665) substrates.
Signaling Cascade and Intracellular Targets
DEA exerts its biological effects by interacting with specific intracellular protein targets, most notably ion channels and G-protein coupled receptors.
2.1 Primary Target: TRPV1
Recent evidence strongly points to the Transient Receptor Potential Vanilloid 1 (TRPV1) channel as a key target for DEA.[1] TRPV1 is a non-selective cation channel predominantly expressed in sensory neurons and is known as a molecular integrator of noxious stimuli, including heat and capsaicin.[1]
The signaling cascade initiated by DEA at the TRPV1 channel is as follows:
-
Binding: DEA binds to the vanilloid binding pocket on the TRPV1 channel.[2][7]
-
Channel Gating: This binding event induces a conformational change in the TRPV1 protein, leading to the opening of the ion pore.
-
Cation Influx: The open channel allows for the influx of cations, primarily Calcium (Ca²⁺) and Sodium (Na⁺), down their electrochemical gradients.
-
Membrane Depolarization: The influx of positive ions leads to depolarization of the cell membrane, which in neurons can trigger the generation of an action potential.
-
Downstream Signaling: The rise in intracellular Ca²⁺ acts as a critical second messenger, activating a host of downstream signaling pathways, including those involving protein kinase C (PKC) and calmodulin. These pathways can modulate neuronal excitability, neurotransmitter release, and gene expression.
Some NAEs, such as oleoylethanolamide (OEA), require prior sensitization of the TRPV1 channel by PKC for robust activation.[8] It is plausible that DEA-mediated activation may also be subject to such modulation.
2.2 Other Potential Targets
In addition to TRPV1, DEA has been reported to act on cannabinoid receptor 1 (CB1) with potency and efficacy similar to that of anandamide.[9] This suggests that DEA may have a broader role as an endocannabinoid-like molecule, influencing neurotransmission and synaptic plasticity through CB1 activation.
Quantitative Data Summary
Quantitative analysis is essential for understanding the physiological relevance and pharmacological potential of DEA. The following table summarizes key available data.
| Parameter | Value | Species / System | Notes | Reference |
| Endogenous Concentration (Brain) | 1.15 ± 0.15 pmol/g | Mouse (Dominant) | Measured by LC-MS/MS. | [10] |
| 2.41 ± 0.38 pmol/g | Mouse (Submissive) | Levels were significantly higher in submissive vs. dominant mice. | [10] | |
| TRPV1 Activation (EC₅₀) | Data not available | - | DEA is a confirmed TRPV1 activator, but specific EC₅₀ values are not yet published. For comparison, OEA activates TRPV1 with an EC₅₀ of ~2 µM post-PKC stimulation. | [1][8] |
| FAAH Hydrolysis Rate (kcat/Km) | Data not available | - | FAAH is the primary degradative enzyme, but specific kinetic parameters for DEA have not been reported. | [11] |
Key Experimental Methodologies
Studying the DEA signaling cascade requires specialized techniques for lipid quantification and functional assessment of its targets.
4.1 Quantification of DEA by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurately measuring low-abundance lipids like DEA in biological samples.[10]
Protocol Outline:
-
Sample Homogenization: Homogenize frozen tissue samples in a 2:1 (v/v) chloroform:methanol solution containing a deuterated internal standard (e.g., AEA-d8) to correct for extraction losses.
-
Lipid Extraction: Perform a liquid-liquid or solid-phase extraction (SPE) to isolate the lipid fraction from the homogenate.[10] For SPE, a silica (B1680970) cartridge is often used, washing with a non-polar solvent and eluting NAEs with a more polar mixture like 9:1 chloroform:methanol.
-
Solvent Evaporation & Reconstitution: Evaporate the solvent from the eluate under a stream of nitrogen and reconstitute the dried lipid extract in a mobile phase-compatible solvent.
-
LC Separation: Inject the sample onto a C18 reverse-phase column. Elute the NAEs using a gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile/isopropanol with 0.1% formic acid).
-
MS/MS Detection: Utilize a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Detection is achieved using Multiple Reaction Monitoring (MRM), monitoring the specific precursor-to-product ion transition for DEA and its internal standard.
-
Quantification: Calculate the concentration of DEA by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
4.2 TRPV1 Activation Assay via Calcium Imaging
The functional activity of DEA at the TRPV1 channel is commonly assessed by measuring changes in intracellular calcium concentration ([Ca²⁺]i) in cells heterologously expressing the channel (e.g., HEK293-TRPV1).[1]
Protocol Outline:
-
Cell Culture: Plate HEK293 cells stably or transiently expressing TRPV1 onto 96-well plates.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, in a suitable buffer (e.g., Hanks' Balanced Salt Solution). This allows the dye to enter the cells.
-
Baseline Measurement: Place the plate in a fluorescence plate reader or on an imaging microscope. Measure the baseline fluorescence for a short period to establish a stable signal.
-
Compound Addition: Add DEA at various concentrations to the wells.
-
Fluorescence Monitoring: Immediately begin monitoring the change in fluorescence intensity over time. For Fura-2, this involves measuring emission at ~510 nm while alternating excitation between 340 nm and 380 nm. An increase in the 340/380 ratio indicates a rise in [Ca²⁺]i.[1]
-
Data Analysis: Calculate the response magnitude (e.g., peak fluorescence change or area under the curve) for each concentration. Plot the concentration-response data and fit to a sigmoidal curve to determine the EC₅₀ value.
Conclusion and Future Directions
This compound is an emerging bioactive lipid with a clear role in modulating the activity of the TRPV1 ion channel. Its metabolic pathway, rooted in the elongation of the arachidonic acid cascade, and its dual action on TRPV1 and potentially CB1 receptors, position it as a molecule of significant interest for research into pain, inflammation, and neuro-behavioral regulation.
Future research should focus on elucidating the specific potency (EC₅₀) of DEA at TRPV1 and other targets, defining the kinetic parameters of its degradation by FAAH, and exploring its physiological and pathophysiological roles in vivo. For drug development professionals, the DEA signaling cascade offers novel opportunities for therapeutic intervention, either by targeting its metabolic enzymes to modulate endogenous levels or by designing specific agonists or antagonists for its receptors.
References
- 1. Novel endogenous N-acyl amides activate TRPV1-4 receptors, BV-2 microglia, and are regulated in brain in an acute model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. lipidmaps.org [lipidmaps.org]
- 5. Occurrence and Biosynthesis of Endogenous Cannabinoid Precursor,N-Arachidonoyl Phosphatidylethanolamine, in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactome | FAAH hydrolyses AEA to AA and ETA [reactome.org]
- 7. Natural Active Ingredients and TRPV1 Modulation: Focus on Key Chemical Moieties Involved in Ligand–Target Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of TRPV1 by the satiety factor oleoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lipidmaps.org [lipidmaps.org]
- 10. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 11. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Physiological Function of Docosatetraenylethanolamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Docosatetraenylethanolamide (DEA) is an endogenous N-acylethanolamine (NAE), structurally analogous to the endocannabinoid anandamide (B1667382) (AEA). First identified in the porcine brain, DEA is characterized by its 22-carbon polyunsaturated fatty acid chain, docosatetraenoic acid (adrenic acid). While research on DEA is not as extensive as for other endocannabinoids, existing evidence points to its interaction with the endocannabinoid system, suggesting a potential role in neuromodulation and other physiological processes. This technical guide provides a comprehensive overview of the current understanding of DEA's physiological functions, including its interaction with cannabinoid receptors and its metabolic pathway. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated biochemical pathways to serve as a resource for researchers in the fields of neuroscience, pharmacology, and drug development.
Introduction
The endocannabinoid system (ECS) is a complex and widespread signaling system that plays a crucial role in regulating a multitude of physiological processes. The discovery of endogenous ligands for cannabinoid receptors, such as anandamide (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), has spurred significant research into this system. This compound (DEA) is a lesser-known N-acylethanolamine that shares structural similarities with AEA, featuring a docosatetraenoyl (22:4n-6) fatty acid chain instead of an arachidonoyl (20:4n-6) chain.[1][2] This structural difference may confer distinct pharmacological properties and physiological roles. This guide aims to consolidate the existing knowledge on DEA, providing a technical foundation for further investigation into its therapeutic potential.
Biochemical Profile
Biosynthesis
The precise biosynthetic pathway of this compound (DEA) has not been explicitly elucidated. However, it is widely presumed to follow the same general pathway as other N-acylethanolamines (NAEs), which involves the formation and subsequent hydrolysis of N-acyl-phosphatidylethanolamine (NAPE) intermediates.[3] The precursor fatty acid for DEA is docosatetraenoic acid (adrenic acid), which is formed through the elongation of arachidonic acid.[4]
The proposed biosynthetic pathway is a two-step process:
-
N-acylation of Phosphatidylethanolamine (B1630911) (PE): A docosatetraenoyl group is transferred to the head group of a phosphatidylethanolamine (PE) molecule, forming N-docosatetraenoyl-phosphatidylethanolamine (N-docosatetraenoyl-PE). This reaction is catalyzed by a Ca2+-dependent N-acyltransferase.[5]
-
Hydrolysis of N-docosatetraenoyl-PE: The N-docosatetraenoyl-PE intermediate is then hydrolyzed by an N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) to yield DEA and phosphatidic acid.[6][7][8][9]
Figure 1: Proposed biosynthetic pathway of this compound (DEA).
Degradation
Similar to other NAEs, the primary route of DEA degradation is believed to be enzymatic hydrolysis. The enzyme fatty acid amide hydrolase (FAAH) is responsible for the breakdown of NAEs into their constituent fatty acid and ethanolamine.[10][11] In the case of DEA, hydrolysis by FAAH would yield docosatetraenoic acid and ethanolamine, thus terminating its signaling activity. The substrate specificity of FAAH for DEA has been suggested, though detailed kinetic data are limited.[2]
Figure 2: Enzymatic degradation of this compound (DEA) by FAAH.
Pharmacological Activity
Cannabinoid Receptor Binding
The primary pharmacological target identified for DEA is the cannabinoid receptor type 1 (CB1).[1][2][12][13] The CB1 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, and its activation is responsible for the psychoactive effects of cannabinoids.
Quantitative Data: Receptor Binding Affinity
| Compound | Receptor | Ki (nM) | Source |
| This compound (DEA) | CB1 (porcine brain) | 543 ± 83 | [13][14] |
Note: Data on the binding affinity of DEA to the CB2 receptor is currently unavailable in the scientific literature.
Other Potential Targets
Given the structural similarity of DEA to other endocannabinoid-like lipids, it is plausible that it may interact with other receptors, such as the transient receptor potential vanilloid 1 (TRPV1) channel. However, to date, there is no direct experimental evidence to support this interaction.
Physiological Functions & Signaling Pathways
The specific in vivo physiological effects of DEA have not been extensively studied. However, based on its interaction with the CB1 receptor, it is hypothesized to play a role in processes modulated by this receptor, such as neurotransmission, pain perception, and appetite regulation.
G Protein-Coupled Receptor Signaling
Activation of the CB1 receptor by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[15][16] This, in turn, can modulate the activity of protein kinase A (PKA) and downstream signaling cascades. Additionally, CB1 receptor activation can influence ion channels, leading to the inhibition of calcium influx and the activation of potassium channels. While it is presumed that DEA would initiate similar signaling events upon binding to the CB1 receptor, direct experimental evidence for DEA's effect on these pathways is lacking.
Figure 3: Hypothesized G protein-coupled signaling cascade upon DEA binding to the CB1 receptor.
Experimental Protocols
Cannabinoid Receptor Binding Assay (Competitive Radioligand Binding)
This protocol is designed to determine the binding affinity (Ki) of DEA for cannabinoid receptors.
-
Materials:
-
Cell membranes expressing the cannabinoid receptor of interest (e.g., from CHO or HEK293 cells transfected with the receptor).
-
Radiolabeled cannabinoid ligand (e.g., [3H]CP55,940).
-
Unlabeled DEA.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).
-
Wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Prepare serial dilutions of unlabeled DEA in binding buffer.
-
In a 96-well plate, add the cell membranes, the radiolabeled ligand at a concentration close to its Kd, and varying concentrations of unlabeled DEA.
-
Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known cannabinoid agonist/antagonist).
-
Incubate the plate at 30°C for 60-90 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of DEA to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Fatty Acid Amide Hydrolase (FAAH) Activity Assay
This protocol measures the rate of DEA hydrolysis by FAAH.
-
Materials:
-
Source of FAAH enzyme (e.g., rat liver microsomes or recombinant FAAH).
-
DEA substrate.
-
Assay buffer (e.g., 125 mM Tris-HCl, 1 mM EDTA, pH 9.0).
-
Quenching solution (e.g., methanol/chloroform).
-
LC-MS/MS system for product quantification.
-
-
Procedure:
-
Pre-incubate the FAAH enzyme preparation in the assay buffer at 37°C.
-
Initiate the reaction by adding the DEA substrate at various concentrations.
-
Incubate for a defined period, ensuring the reaction remains in the linear range.
-
Terminate the reaction by adding the quenching solution.
-
Extract the lipid products (docosatetraenoic acid).
-
Quantify the amount of product formed using LC-MS/MS.
-
Determine the initial reaction velocities at each substrate concentration.
-
Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
cAMP Accumulation Assay
This protocol assesses the effect of DEA on adenylyl cyclase activity.[6][17][18][19]
-
Materials:
-
Cells expressing the CB1 receptor.
-
DEA.
-
Forskolin (B1673556) (an adenylyl cyclase activator).[20]
-
Cell lysis buffer.
-
cAMP detection kit (e.g., ELISA or HTRF-based).
-
-
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with varying concentrations of DEA for a specified time.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a suitable detection kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the log concentration of DEA to determine its effect on forskolin-stimulated cAMP accumulation.
-
Intracellular Calcium Mobilization Assay
This protocol measures changes in intracellular calcium levels in response to DEA.[4][16][21][22][23][24][25]
-
Materials:
-
Procedure:
-
Load the cells with the calcium-sensitive dye in the presence of Pluronic F-127 and probenecid.
-
Wash the cells to remove excess dye.
-
Measure the baseline fluorescence.
-
Add DEA at various concentrations and monitor the change in fluorescence over time.
-
For ratiometric dyes like Fura-2, measure the ratio of fluorescence at two different excitation wavelengths to determine the intracellular calcium concentration.
-
Plot the change in fluorescence or calcium concentration against time and against the log concentration of DEA to characterize the response.
-
Future Directions
The study of this compound is still in its nascent stages. To fully understand its physiological significance and therapeutic potential, several key areas require further investigation:
-
CB2 Receptor and TRPV1 Channel Interactions: Comprehensive binding and functional assays are needed to determine if DEA interacts with the CB2 receptor and/or TRPV1 channels.
-
In Vivo Studies: Animal models are required to investigate the in vivo effects of DEA on behavior, pain perception, and other physiological processes.
-
Biosynthesis and Degradation Kinetics: Detailed enzymatic studies are necessary to fully characterize the specific pathways and kinetics of DEA synthesis and degradation.
-
Signaling Pathway Elucidation: Further research is needed to confirm the specific intracellular signaling cascades activated by DEA upon receptor binding.
Conclusion
This compound is an endogenous lipid with demonstrated affinity for the CB1 cannabinoid receptor. While much of its physiological role remains to be elucidated, its structural similarity to anandamide suggests it may be an important, yet understudied, component of the endocannabinoid system. This technical guide provides a summary of the current knowledge and outlines the necessary experimental approaches to further investigate the function of this intriguing molecule. A deeper understanding of DEA's pharmacology and physiology may open new avenues for the development of novel therapeutics targeting the endocannabinoid system.
References
- 1. researchgate.net [researchgate.net]
- 2. The fatty acid amide hydrolase (FAAH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Activation of TRPV1 by Capsaicin or Heat Drives Changes in 2-Acyl Glycerols and N-Acyl Ethanolamines in a Time, Dose, and Temperature Dependent Manner [frontiersin.org]
- 4. Docosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 5. Determination of phospholipase D-mediated hydrolysis of phosphatidylethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the hydrolysis of phosphatidylethanolamine and phosphatidyl(N-acyl)ethanolamine in Dictyostelium discoideum amoebae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-aldehyde-modified phosphatidylethanolamines generated by lipid peroxidation are robust substrates of N-acyl phosphatidylethanolamine phospholipase D - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-acylphosphatidylethanolamine-hydrolysing phospholipase D lacks the ability to transphosphatidylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorescence-Based Assay for TRPV1 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Docosahexaenoyl ethanolamide improves glucose uptake and alters endocannabinoid system gene expression in proliferating and differentiating C2C12 myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FAAH Modulators from Natural Sources: A Collection of New Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cannabinoid CB1 receptor-mediated modulation of evoked dopamine release and of adenylyl cyclase activity in the human neocortex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Endocannabinoid Analgesic Entourage Effect: Investigations in Cultured DRG Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Signaling Pathways from Cannabinoid Receptor-1 Activation to Inhibition of N-Methyl-d-Aspartic Acid Mediated Calcium Influx and Neurotoxicity in Dorsal Root Ganglion Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The Endocannabinoid System: Implications in Gastrointestinal Physiology and Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Docosahexaenoyl ethanolamide improves glucose uptake and alters endocannabinoid system gene expression in proliferating and differentiating C2C12 myoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Anandamide acts as an intracellular messenger amplifying Ca2+ influx via TRPV1 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. WIN55212-2 Modulates Intracellular Calcium via CB1 Receptor-Dependent and Independent Mechanisms in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Physiological and behavioural effects of the endogenous cannabinoid, arachidonylethanolamide (anandamide), in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Cannabis sativa Root Extract Exerts Anti-Nociceptive and Anti-Inflammatory Effects via Endocannabinoid Pathway Modulation In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Interaction of Docosatetraenylethanolamide with CB1 and CB2 Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Docosatetraenylethanolamide (DEA) is an endogenous N-acylethanolamine that has been shown to interact with the cannabinoid receptors CB1 and CB2. This technical guide provides a comprehensive overview of the current understanding of these interactions, including quantitative binding and functional data, detailed experimental methodologies, and relevant signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of cannabinoid pharmacology, drug discovery, and molecular biology.
Introduction
The endocannabinoid system, comprising cannabinoid receptors, their endogenous ligands (endocannabinoids), and the enzymes responsible for their synthesis and degradation, plays a crucial role in regulating a multitude of physiological processes. The two primary cannabinoid receptors, CB1 and CB2, are G protein-coupled receptors (GPCRs) that are key targets for both endogenous and exogenous cannabinoids. This compound (DEA), an N-acylethanolamine derived from docosatetraenoic acid, has been identified as an endocannabinoid-like molecule that exhibits affinity for and functional activity at these receptors. Understanding the precise nature of DEA's interaction with CB1 and CB2 receptors is essential for elucidating its physiological roles and therapeutic potential.
Quantitative Data on DEA-Receptor Interactions
The interaction of this compound with CB1 and CB2 receptors has been characterized through various in vitro assays. The following tables summarize the available quantitative data on the binding affinity and functional potency of DEA.
Table 1: Binding Affinity of this compound for CB1 and CB2 Receptors
| Ligand | Receptor | Ki (nM) | Radioligand | Source |
| This compound (DEA) | CB1 | High Affinity (Specific value not reported) | [3H]CP-55,940 | [1] |
| This compound (DEA) | CB2 | Data not available | - | - |
Table 2: Functional Activity of this compound at CB1 and CB2 Receptors
| Ligand | Receptor | Assay Type | EC50 (µM) | Emax (%) | Reference Compound | Source |
| This compound (DEA) | CB1 | Data not available | - | - | - | - |
| This compound (DEA) | CB2 | Agonist Activity | 0.56 | Data not available | - | [2] |
Signaling Pathways
Upon activation by an agonist such as DEA, CB1 and CB2 receptors initiate intracellular signaling cascades. As members of the Gi/o family of GPCRs, their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Furthermore, agonist binding can trigger the recruitment of β-arrestin proteins, which play a role in receptor desensitization, internalization, and G protein-independent signaling.
Figure 1: G Protein-Coupled Signaling Pathway of CB1/CB2 Receptors.
Figure 2: β-Arrestin Recruitment and Signaling Pathway.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the interaction of ligands like DEA with cannabinoid receptors. These are representative protocols and may require optimization for specific experimental conditions.
Radioligand Competition Binding Assay (for Ki Determination)
This protocol is adapted from standard methods used for cannabinoid receptor binding assays.
Objective: To determine the binding affinity (Ki) of a test compound (e.g., DEA) by measuring its ability to displace a radiolabeled ligand from the CB1 or CB2 receptor.
Materials:
-
Membrane Preparation: Homogenates of cells or tissues expressing the receptor of interest (e.g., CHO-K1 cells stably expressing human CB1 or CB2 receptors).
-
Radioligand: A high-affinity radiolabeled cannabinoid receptor ligand, such as [3H]CP-55,940.
-
Test Compound: this compound (DEA).
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., WIN 55,212-2).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.1% Bovine Serum Albumin (BSA), pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.
-
Equipment: 96-well microplates, cell harvester with glass fiber filters, scintillation counter, scintillation fluid.
Procedure:
-
Membrane Preparation: Thaw frozen cell membrane aliquots on ice. Dilute the membranes in assay buffer to a concentration that provides adequate signal-to-noise ratio.
-
Assay Setup: In a 96-well plate, add the following components in triplicate:
-
Total Binding: Assay buffer, radioligand, and membrane suspension.
-
Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and membrane suspension.
-
Competition Binding: Assay buffer, radioligand, varying concentrations of the test compound (DEA), and membrane suspension.
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates bound from unbound radioligand.
-
Washing: Wash the filters three to five times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Figure 3: Experimental Workflow for Radioligand Competition Binding Assay.
cAMP Functional Assay (for EC50/IC50 Determination)
This protocol outlines a common method for assessing the functional activity of a compound at Gi/o-coupled receptors like CB1 and CB2.
Objective: To determine the potency (EC50 for agonists, IC50 for antagonists) of a test compound by measuring its effect on forskolin-stimulated cAMP production.
Materials:
-
Cells: A cell line stably expressing the CB1 or CB2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Stimulant: Forskolin (B1673556) (to stimulate adenylyl cyclase and increase cAMP levels).
-
Test Compound: this compound (DEA).
-
cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or luminescence-based biosensor).
-
Phosphodiesterase Inhibitor: A compound like IBMX to prevent the degradation of cAMP.
-
Equipment: Cell culture supplies, multi-well plate reader compatible with the chosen detection kit.
Procedure:
-
Cell Culture: Culture the cells in appropriate media until they reach the desired confluency. Seed the cells into 96- or 384-well plates and allow them to attach overnight.
-
Assay Preparation: Remove the culture medium and replace it with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX). Pre-incubate the cells for a short period.
-
Ligand Treatment:
-
For Agonist Testing: Add varying concentrations of the test compound (DEA) to the wells.
-
For Antagonist Testing: Pre-incubate the cells with varying concentrations of the test compound before adding a fixed concentration of a known CB receptor agonist.
-
-
Stimulation: Add forskolin to all wells (except for the basal control) to stimulate cAMP production.
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen detection kit.
-
Data Analysis:
-
Generate concentration-response curves by plotting the cAMP levels against the logarithm of the test compound concentration.
-
For agonists, determine the EC50 value (the concentration that produces 50% of the maximal response).
-
For antagonists, determine the IC50 value (the concentration that inhibits 50% of the agonist-induced response).
-
Figure 4: Experimental Workflow for cAMP Functional Assay.
Biosynthesis and Degradation of this compound
This compound belongs to the family of N-acylethanolamines (NAEs). The biosynthesis and degradation of NAEs are tightly regulated enzymatic processes.
Biosynthesis
The primary pathway for the biosynthesis of NAEs involves a two-step process starting from membrane phospholipids.
-
N-Acylation: An N-acyltransferase (NAT) enzyme catalyzes the transfer of a fatty acyl group from a donor phospholipid (e.g., phosphatidylcholine) to the head group of phosphatidylethanolamine (B1630911) (PE), forming N-acyl-phosphatidylethanolamine (NAPE).
-
Hydrolysis: A NAPE-specific phospholipase D (NAPE-PLD) then hydrolyzes NAPE to release the N-acylethanolamine (in this case, DEA).
Alternative, NAPE-PLD-independent pathways for NAE biosynthesis have also been identified.
Figure 5: Biosynthesis Pathway of this compound.
Degradation
The primary enzyme responsible for the degradation of NAEs, including DEA, is fatty acid amide hydrolase (FAAH). FAAH is a serine hydrolase that catalyzes the hydrolysis of the amide bond, breaking down the NAE into its constituent fatty acid and ethanolamine.
-
Hydrolysis: FAAH hydrolyzes this compound into docosatetraenoic acid and ethanolamine, thereby terminating its signaling activity.
Figure 6: Degradation Pathway of this compound.
Conclusion
This compound is an endogenous lipid mediator that interacts with the cannabinoid receptors CB1 and CB2. While current data indicates a high binding affinity for the CB1 receptor and agonist activity at the CB2 receptor, further research is required to fully elucidate the quantitative aspects of these interactions and the specific signaling pathways modulated by DEA. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers aiming to further investigate the pharmacology of DEA and other endocannabinoid-like molecules. A deeper understanding of these interactions will be pivotal in uncovering the physiological significance of DEA and its potential as a therapeutic agent.
References
The Metabolic Degradation of Docosatetraenylethanolamide: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Docosatetraenylethanolamide (DEA) is an N-acylethanolamine (NAE), an endogenous lipid mediator derived from docosatetraenoic acid (DTA; 22:4n-6). As a member of the endocannabinoid system, the metabolic fate of DEA is critical to the regulation of its biological activity. This technical guide provides a comprehensive overview of the predicted metabolic pathways of DEA, drawing upon the established metabolism of other polyunsaturated NAEs, particularly anandamide (B1667382) (AEA) and docosahexaenoyl ethanolamide (DHEA). The primary routes of DEA degradation are enzymatic hydrolysis and oxidation. Hydrolysis is predominantly mediated by fatty acid amide hydrolase (FAAH) and N-acylethanolamine-hydrolyzing acid amidase (NAAA). Oxidative metabolism is carried out by cyclooxygenase-2 (COX-2), various lipoxygenases (LOX), and cytochrome P450 (CYP) monooxygenases. This guide details the enzymes involved, the predicted metabolic products, and provides in-depth experimental protocols for studying the metabolic degradation of DEA. Furthermore, it presents the potential signaling pathways of DEA and its metabolites, offering insights for future research and therapeutic development.
Introduction to this compound (DEA)
This compound is an endocannabinoid-like compound that has been identified in the porcine brain and is produced by astrocytes in culture.[1] Structurally similar to the well-characterized endocannabinoid anandamide, DEA is presumed to interact with cannabinoid receptors and other cellular targets, thereby modulating various physiological and pathological processes. The biological effects of DEA are tightly controlled by its metabolic degradation, which terminates its signaling. Understanding the enzymatic pathways responsible for DEA metabolism is crucial for elucidating its physiological roles and for the development of therapeutic strategies that target the endocannabinoid system.
Predicted Metabolic Pathways of DEA
The metabolic degradation of DEA can be broadly categorized into two main pathways: hydrolytic and oxidative.
Hydrolytic Pathway
The primary mechanism for the inactivation of NAEs is enzymatic hydrolysis of the amide bond, which releases the constituent fatty acid and ethanolamine.[2][3][4]
-
Fatty Acid Amide Hydrolase (FAAH): FAAH is a key enzyme responsible for the degradation of a wide range of NAEs.[5][6][7][8][9][10] It is highly probable that FAAH hydrolyzes DEA to docosatetraenoic acid (DTA) and ethanolamine, thereby terminating its signaling.
-
N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA): NAAA is another important hydrolase that degrades NAEs, with a preference for saturated and monounsaturated species.[11][12][13][14] While its activity towards polyunsaturated NAEs like DEA is less characterized, it may contribute to DEA hydrolysis in certain cellular compartments.
Oxidative Pathways
The polyunsaturated docosatetraenoyl chain of DEA is susceptible to oxidation by several enzyme systems, leading to the formation of a variety of bioactive metabolites.[5]
-
Cyclooxygenase-2 (COX-2): COX-2 is known to metabolize other polyunsaturated NAEs, such as anandamide and docosahexaenoyl ethanolamide (DHEA), into prostaglandin (B15479496) ethanolamides (prostamides) and hydroxylated derivatives.[1][4][15][16][17][18] It is predicted that COX-2 oxygenates DEA to produce prostaglandin H-ethanolamide analogues and various hydroxy-docosatetraenoyl ethanolamides (HETEEAs).
-
Lipoxygenases (LOXs): LOX enzymes (e.g., 5-LOX, 12-LOX, 15-LOX) introduce molecular oxygen into polyunsaturated fatty acids.[2][6][19] Given that DHEA is a substrate for 15-LOX, it is highly likely that DEA is metabolized by LOX enzymes to generate various monohydroxy and dihydroxy derivatives.[6]
-
Cytochrome P450 (CYP) Enzymes: The CYP superfamily of enzymes is a major pathway for the metabolism of fatty acids, producing epoxides and hydroxylated metabolites.[20][21][22][23][24] Studies on DHEA have shown that it can be converted to ω-3 endocannabinoid epoxides by CYP enzymes.[25] Therefore, it is anticipated that CYP epoxygenases and hydroxylases metabolize DEA to form epoxyeicosatrienoyl-ethanolamides (EET-EAs) and hydroxy-docosatetraenoyl ethanolamides (HETE-EAs).
Predicted Metabolic Products of DEA Degradation
Based on the established metabolism of analogous compounds, the following table summarizes the predicted metabolic products of DEA.
| Metabolic Pathway | Enzyme | Predicted Product(s) | Chemical Name |
| Hydrolysis | FAAH, NAAA | Docosatetraenoic Acid + Ethanolamine | (all-Z)-7,10,13,16-Docosatetraenoic acid and 2-aminoethanol |
| COX-2 Oxidation | COX-2 | Prostaglandin H-like Ethanolamides | Prostaglandin H-ethanolamide analogues of DTA |
| Hydroxy-DEA | Hydroxy-docosatetraenoyl ethanolamides (e.g., 14-HETEEA, 17-HETEEA) | ||
| LOX Oxidation | 5-LOX, 12-LOX, 15-LOX | Mono-hydroxy-DEA | Monohydroxy-docosatetraenoyl ethanolamides |
| Di-hydroxy-DEA | Dihydroxy-docosatetraenoyl ethanolamides | ||
| CYP450 Oxidation | CYP Epoxygenases | Epoxyeicosatrienoyl-ethanolamides | Epoxides of DEA at various double bond positions |
| CYP Hydroxylases | ω- and (ω-1)-hydroxy-DEA | ω- and (ω-1)-hydroxy-docosatetraenoyl ethanolamides |
Quantitative Data on DEA Metabolism
To date, there is a lack of published quantitative data on the enzymatic metabolism of this compound. The following table provides hypothetical kinetic parameters for the key enzymes involved in DEA degradation, based on data for other NAEs, to serve as a reference for experimental design.
| Enzyme | Substrate | Km (µM) (Hypothetical) | Vmax (nmol/min/mg protein) (Hypothetical) | Reference (for analogous substrates) |
| Rat Liver FAAH | Oleamide | 104 | 5.7 | [26] |
| Human COX-2 | 2-AG | Similar to Arachidonic Acid | Similar to Arachidonic Acid | [22] |
| Human Platelet 12-LOX | Arachidonic Acid | 80 | - | [23] |
Experimental Protocols
The following protocols are adapted from established methods for the study of N-acylethanolamine metabolism and can be applied to the investigation of DEA.
In Vitro FAAH Hydrolysis Assay (Fluorometric)
This assay measures the hydrolysis of a fluorogenic substrate by FAAH in the presence or absence of DEA to determine if it is a substrate or inhibitor.[5][13][27]
Materials:
-
Recombinant human or rat FAAH
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0)
-
Arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA) or a similar fluorogenic FAAH substrate
-
This compound (DEA)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 360 nm, Emission: 465 nm)
Procedure:
-
Prepare serial dilutions of DEA in FAAH Assay Buffer.
-
In a 96-well plate, add 50 µL of FAAH Assay Buffer to all wells.
-
Add 10 µL of the DEA dilutions to the sample wells. Add 10 µL of buffer to the control wells.
-
Add 20 µL of the FAAH enzyme solution to all wells except the no-enzyme control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the fluorogenic substrate solution to all wells.
-
Immediately measure the fluorescence intensity in kinetic mode for 30-60 minutes at 37°C.
-
Calculate the rate of hydrolysis (slope of the linear portion of the kinetic curve).
-
Determine the effect of DEA on FAAH activity by comparing the rates in the presence and absence of DEA.
Cellular Metabolism of DEA
This protocol describes the incubation of cultured cells with DEA to identify and quantify its metabolites.
Materials:
-
Cell line of interest (e.g., RAW264.7 macrophages, astrocytes)
-
Cell culture medium and supplements
-
This compound (DEA)
-
Internal standards (e.g., deuterated DEA)
-
Methanol, Chloroform, and Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
UPLC-MS/MS system
Procedure:
-
Plate cells in 6-well plates and grow to ~80% confluency.
-
Replace the medium with serum-free medium containing a known concentration of DEA (e.g., 1-10 µM).
-
Incubate for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
At each time point, collect the cell culture medium and lyse the cells.
-
Combine the medium and cell lysate, and add internal standards.
-
Perform a liquid-liquid extraction (e.g., Bligh-Dyer extraction with chloroform/methanol/water).
-
Collect the organic phase and dry it under a stream of nitrogen.
-
Reconstitute the lipid extract in a small volume of mobile phase.
-
(Optional) Further purify the extract using SPE.
-
Analyze the samples by UPLC-MS/MS.
UPLC-MS/MS Analysis of DEA and its Metabolites
This method provides a framework for the separation and quantification of DEA and its predicted metabolites.[14][28]
UPLC Conditions (Example):
-
Column: ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Gradient: Start with a high percentage of A, and gradually increase B to elute the lipids.
-
Column Temperature: 40°C
MS/MS Conditions (Predicted):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
Predicted MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| DEA | [M+H]+ | 62.1 (ethanolamine fragment) |
| Hydroxy-DEA | [M+H]+ | Specific fragments depending on hydroxylation position |
| Epoxy-DEA | [M+H]+ | Specific fragments from ring opening |
| DTA | [M-H]- | Specific fragments in negative mode |
Visualizations of Metabolic Pathways and Workflows
Proposed Metabolic Pathways of this compound (DEA)
Caption: Predicted metabolic pathways of this compound (DEA).
Experimental Workflow for Studying DEA Metabolism
Caption: General experimental workflow for investigating the metabolism of DEA.
Potential Signaling Pathways of DEA and its Metabolites
The biological activities of DEA and its metabolites are likely mediated through various signaling pathways.
-
Cannabinoid Receptors: As an NAE, DEA is a putative ligand for cannabinoid receptors CB1 and CB2, and its signaling is terminated upon metabolic degradation.
-
PPARs: The hydrolysis product, docosatetraenoic acid, and its oxidized derivatives may act as ligands for peroxisome proliferator-activated receptors (PPARs), modulating gene expression related to inflammation and metabolism.
-
Novel Receptors: The oxidized metabolites of DEA, such as prostaglandin ethanolamides and hydroxylated derivatives, may interact with their own specific G-protein coupled receptors, similar to what has been observed for other eicosanoid and docosanoid metabolites.[1][12][29][30][31][32][33]
-
Modulation of Ion Channels: Certain NAEs and their metabolites can directly modulate the activity of ion channels, such as TRPV1.
The diverse array of potential metabolites suggests that the metabolic degradation of DEA is not merely a process of inactivation but also a mechanism for generating a new panel of bioactive lipid mediators with distinct signaling properties.
Conclusion
The metabolic degradation of this compound is a complex process involving multiple enzymatic pathways, including hydrolysis by FAAH and NAAA, and oxidation by COX-2, LOX, and CYP450 enzymes. While direct experimental evidence for DEA metabolism is currently limited, a robust framework for its investigation can be built upon the well-established metabolism of structurally related N-acylethanolamines. The predicted metabolic products of DEA are likely to possess their own unique biological activities, contributing to the complex signaling network of the endocannabinoid system. The experimental protocols and predictive models presented in this guide offer a foundation for researchers to explore the metabolic fate of DEA, which will be critical for a comprehensive understanding of its physiological functions and for unlocking its therapeutic potential.
References
- 1. Eicosanoid Storm in Infection and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of 12/15-lipoxygenase metabolism of EPA and DHA with special attention to authentication of docosatrienes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eicosanoid - Wikipedia [en.wikipedia.org]
- 4. Reactome | FAAH hydrolyses AEA to AA and ETA [reactome.org]
- 5. benchchem.com [benchchem.com]
- 6. Synaptamide, endocannabinoid-like derivative of docosahexaenoic acid with cannabinoid-independent function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FAAH Modulators from Natural Sources: A Collection of New Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibiting fatty acid amide hydrolase normalizes endotoxin-induced enhanced gastrointestinal motility in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The fatty acid amide hydrolase (FAAH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. Eicosanoid signalling pathways in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]
- 14. Frontiers | UPLC-MS/MS Method for Analysis of Endocannabinoid and Related Lipid Metabolism in Mouse Mucosal Tissue [frontiersin.org]
- 15. Novel COX-2 products of n-3 polyunsaturated fatty acid-ethanolamine-conjugates identified in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel COX-2 products of n-3 polyunsaturated fatty acid-ethanolamine-conjugates identified in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. research.wur.nl [research.wur.nl]
- 18. researchgate.net [researchgate.net]
- 19. 5-lipoxygenase mediates docosahexaenoyl ethanolamide and N-arachidonoyl-L-alanine-induced reactive oxygen species production and inhibition of proliferation of head and neck squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Oxidation of the Endogenous Cannabinoid Arachidonoyl Ethanolamide by the Cytochrome P450 Monooxygenases: Physiological and Pharmacological Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Endocannabinoid Oxygenation by Cyclooxygenases, Lipoxygenases, and Cytochromes P450: Cross-Talk between the Eicosanoid and Endocannabinoid Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Oxidation of the endogenous cannabinoid arachidonoyl ethanolamide by the cytochrome P450 monooxygenases: physiological and pharmacological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. experts.illinois.edu [experts.illinois.edu]
- 26. A spectrophotometric assay for fatty acid amide hydrolase suitable for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Fluorimetric Assay of FAAH Activity | Springer Nature Experiments [experiments.springernature.com]
- 28. A UPLC-MS/MS method for simultaneous determination of arachidonic acid, stearic acid, and related endocannabinoids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Multiple signaling pathways are responsible for prostaglandin E2-induced murine keratinocyte proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. Signal pathways involved in the regulation of prostaglandin E synthase-1 in human gingival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. youtube.com [youtube.com]
Methodological & Application
Quantification of Docosatetraenylethanolamide (DEA) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the quantitative analysis of Docosatetraenylethanolamide (DEA), an N-acylethanolamine (NAE), in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). NAEs are a class of lipid mediators involved in various physiological and pathological processes, making their accurate quantification crucial for research and drug development.
Introduction
This compound (DEA) is an endogenous long-chain fatty acid amide that belongs to the N-acylethanolamine (NAE) family. Like other NAEs, DEA is implicated in a variety of biological processes. The low endogenous concentrations of NAEs necessitate highly sensitive and selective analytical methods for their quantification.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of these lipid mediators due to its high sensitivity, specificity, and throughput.[2][3]
This application note outlines a robust LC-MS/MS method for the quantification of DEA in plasma samples, including sample preparation, chromatographic separation, and mass spectrometric detection.
Signaling Pathway
N-acylethanolamines, including DEA, can exert their biological effects through various signaling pathways. One key pathway involves the activation of Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-regulated Kinase (ERK).[4] This pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and survival.[1][2] The activation of the MAPK/ERK pathway by NAEs can be initiated through G-protein coupled receptors such as GPR55, leading to a downstream phosphorylation cascade that ultimately results in the activation of transcription factors and changes in gene expression.[5]
Caption: DEA Signaling via the MAPK/ERK Pathway.
Quantitative Data Summary
The following tables summarize the typical quantitative performance of the described LC-MS/MS method for the analysis of DEA in human plasma. These values are representative and may vary depending on the specific instrumentation and matrix effects.
Table 1: Calibration Curve and Sensitivity
| Parameter | Value |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.15 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
Table 2: Accuracy and Precision
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low QC | 1.5 | < 10% | < 15% | 90 - 110% |
| Medium QC | 75 | < 10% | < 15% | 90 - 110% |
| High QC | 400 | < 10% | < 15% | 90 - 110% |
Table 3: Recovery and Matrix Effect
| Parameter | Value |
| Extraction Recovery | > 85% |
| Matrix Effect | 90 - 110% |
Experimental Protocols
The following sections provide a detailed protocol for the quantification of DEA in plasma samples.
Materials and Reagents
-
This compound (DEA) analytical standard
-
This compound-d4 (DEA-d4) internal standard (IS)
-
LC-MS grade acetonitrile (B52724), methanol (B129727), isopropanol, and water
-
Formic acid (≥ 98%)
-
Human plasma (K2-EDTA)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of DEA and DEA-d4 in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the DEA stock solution in methanol:water (1:1, v/v) to create calibration standards ranging from 0.5 to 500 ng/mL.
-
Internal Standard Working Solution (100 ng/mL): Dilute the DEA-d4 primary stock solution in methanol.
Sample Preparation
The following workflow outlines the solid-phase extraction (SPE) procedure for plasma samples.
Caption: Sample Preparation Workflow for DEA Analysis.
-
Sample Thawing: Thaw plasma samples on ice.
-
Internal Standard Spiking: To 100 µL of plasma, add 10 µL of the 100 ng/mL DEA-d4 internal standard working solution.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the sample.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a clean tube.
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 10% methanol in water.
-
Elution: Elute DEA and DEA-d4 with 1 mL of methanol.
-
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition (Mobile Phase A).
LC-MS/MS Conditions
Table 4: Liquid Chromatography Parameters
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile:Isopropanol (90:10, v/v) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 0-1 min: 30% B; 1-8 min: 30-95% B; 8-10 min: 95% B; 10.1-12 min: 30% B |
Table 5: Mass Spectrometry Parameters
| Parameter | Condition |
| MS System | Agilent 6470 Triple Quadrupole or equivalent |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3500 V |
| Gas Temperature | 325°C |
| Gas Flow | 12 L/min |
| Nebulizer Pressure | 45 psi |
| Sheath Gas Temperature | 325°C |
| Sheath Gas Flow | 11 L/min |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 6: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| DEA | 346.3 | 62.1 | 15 |
| DEA-d4 | 350.3 | 66.1 | 15 |
Data Analysis and Quantification
-
Software: Use instrument-specific software (e.g., Agilent MassHunter) for data acquisition and analysis.
-
Quantification: Create a calibration curve by plotting the peak area ratio of DEA to DEA-d4 against the concentration of the calibration standards. Determine the concentration of DEA in the samples by interpolating their peak area ratios from the calibration curve.
Conclusion
The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of this compound in plasma samples. The detailed protocol for sample preparation and analysis, along with the representative quantitative data, offers a solid foundation for researchers and scientists in the field of lipidomics and drug development to accurately measure this important signaling molecule.
References
Application Note and Protocol for the Solid-Phase Extraction of Docosatetraenylethanolamide from Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docosatetraenylethanolamide (DEA) is an N-acylethanolamine (NAE) that belongs to the endocannabinoid system, a complex lipid signaling network involved in various physiological processes. Accurate quantification of DEA in biological matrices such as plasma is crucial for understanding its role in health and disease, and for the development of novel therapeutics. Solid-phase extraction (SPE) is a robust and selective method for the extraction and purification of analytes from complex samples like plasma, offering advantages over traditional liquid-liquid extraction by minimizing solvent usage and improving reproducibility.[1][2] This document provides a detailed protocol for the solid-phase extraction of DEA from plasma, intended for downstream analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Presentation
The recovery of N-acylethanolamines using solid-phase extraction can vary depending on the specific sorbent and protocol used. The following table summarizes representative recovery data for NAEs from plasma using different SPE chemistries. While specific data for this compound is limited, these values provide a general expectation of performance for this class of compounds.
| SPE Sorbent Chemistry | Analyte Class | Sample Matrix | Average Recovery (%) | Reference |
| Reversed-Phase (e.g., C18, Strata-X, Oasis HLB) | N-Acylethanolamines | Plasma | 85 - 95% | General literature values for NAEs |
| Mixed-Mode Cation Exchange | N-Acylethanolamines | Plasma | >90% | General literature values for NAEs |
Note: Recovery should be optimized and validated for this compound specifically within the user's own laboratory setting.
Experimental Protocols
This section details a generalized solid-phase extraction protocol for isolating this compound from plasma samples. The protocol is based on common procedures for N-acylethanolamines and should be optimized for specific laboratory conditions and analytical requirements.[3][4]
Materials and Reagents
-
SPE Cartridges: Reversed-phase SPE cartridges (e.g., Strata-X, Oasis HLB, or C18, 1-3 mL, 30-60 mg).
-
Plasma Sample: Human or animal plasma collected in tubes containing an anticoagulant (e.g., EDTA or citrate).
-
Internal Standard (IS): Deuterated DEA or a structurally similar N-acylethanolamine.
-
Reagents:
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (optional, for pH adjustment)
-
-
Equipment:
-
SPE vacuum manifold
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
Calibrated pipettes
-
Sample Pre-treatment
-
Thaw frozen plasma samples on ice to prevent degradation of analytes.
-
Centrifuge the plasma sample at 2,000 x g for 15 minutes at 4°C to pellet any precipitated proteins or cellular debris.[4]
-
Transfer the clear supernatant to a clean tube.
-
Spike the plasma sample with an appropriate amount of internal standard.
-
Acidify the plasma sample to a pH of ~4-5 with a dilute solution of formic acid (e.g., 1% formic acid in water). This step helps to protonate the analyte and improve retention on the reversed-phase sorbent.
Solid-Phase Extraction Procedure
-
Conditioning:
-
Pass 1-2 mL of methanol through the SPE cartridge.
-
Pass 1-2 mL of water through the SPE cartridge. Do not allow the sorbent bed to dry.
-
-
Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, dropwise flow rate (approximately 1 mL/min).
-
-
Washing:
-
Elution:
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of a solvent compatible with the subsequent analytical method (e.g., 50:50 methanol:water).
-
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the key steps in the solid-phase extraction protocol for this compound from plasma.
Caption: Solid-Phase Extraction Workflow for DEA from Plasma.
Signaling Pathway
This compound, as an N-acylethanolamine, is believed to exert some of its biological effects through the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPARα. The following diagram depicts a simplified signaling pathway.
Caption: Simplified PPARα Signaling Pathway for DEA.
References
High-Performance Liquid Chromatography for the Separation and Quantification of N-acylethanolamines
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction: N-acylethanolamines (NAEs) are a class of lipid signaling molecules involved in a wide range of physiological processes.[1][2] This family of compounds includes the endocannabinoid anandamide (B1667382) (N-arachidonoylethanolamine or AEA), which is a key regulator of synaptic communication in the central nervous system, and other related lipids like N-palmitoylethanolamine (PEA), N-oleoylethanolamine (OEA), and N-stearoylethanolamine (SEA).[3] These NAEs are synthesized from N-acylphosphatidylethanolamines (NAPEs) and are implicated in various biological functions, making their accurate quantification crucial for understanding their roles in health and disease.[4][5] High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful and widely used technique for the sensitive and specific analysis of NAEs in biological samples.[6][7]
Signaling Pathway of N-acylethanolamines
N-acylethanolamines are synthesized from membrane phospholipids (B1166683) and exert their effects through various receptor-dependent and independent pathways. The general biosynthetic pathway begins with the transfer of an acyl chain from a phospholipid to the amino group of phosphatidylethanolamine (B1630911) (PE) to form N-acyl-phosphatidylethanolamine (NAPE).[5] NAPE is then converted to NAE through different enzymatic routes.[5][8] For instance, N-arachidonoylethanolamine (anandamide) is an endocannabinoid that acts as an endogenous ligand for cannabinoid receptors CB1 and CB2.[5]
Experimental Workflow for NAE Analysis
The analysis of NAEs from biological samples typically involves several key steps, starting from sample collection and lipid extraction, followed by chromatographic separation and detection. Due to the low endogenous concentrations of NAEs, careful sample preparation is critical to ensure accurate and reproducible results.[6][9] The use of deuterated internal standards is highly recommended to correct for sample loss during preparation and for variations in instrument response.[10]
Quantitative Data Summary
The following tables summarize typical parameters for the HPLC separation of NAEs and the reported limits of detection (LOD) and quantification (LOQ) in cerebrospinal fluid (CSF).
Table 1: HPLC Separation Parameters for N-acylethanolamines
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18 reversed-phase (e.g., Waters HSS T3, 1.8 µm, 2.1 x 100 mm)[7][11] | Phenomenex Luna C18(2)-HST (2.5 µm, 100 x 2.0 mm)[6] | Not Specified |
| Mobile Phase A | Water with 0.1% formic acid[7][11] | Water with 0.05% formic acid[6] | Water–acetonitrile (B52724)–acetic acid ((70:30:0.1; v/v/v) + 1 g/L ammonium (B1175870) acetate)[10] |
| Mobile Phase B | Acetonitrile/Isopropanol (B130326) (v/v) with 0.1% formic acid[7][11] | Acetonitrile with 0.05% formic acid[6] | Acetonitrile–isopropyl alcohol–acetic acid ((45:45:10; v/v/v) + 1 g/L ammonium acetate)[10] |
| Flow Rate | 0.4 mL/min[7] | 200 µL/min[6] | Not Specified |
| Column Temp. | 45°C[7][11] | 40°C[6] | Not Specified |
| Gradient | 12-minute gradient[7] | 5-minute gradient from 70% to 100% B[6] | 25-minute gradient program[10] |
| Detection | ESI in positive mode (MS/MS)[11] | ESI in positive mode (MS/MS)[6] | ESI in positive mode (MS/MS)[10] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for NAEs in Human CSF
| Analyte | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| NAEs (general) | 0.101 - 0.154 | 0.338 - 0.515 | [7] |
| NAEs (in buffer) | 0.023 - 0.071 | 0.077 - 0.237 | [7] |
| Endocannabinoids & NAEs (nano LC-MS/MS) | 0.28 - 61.2 pM | Not Specified | [3][12] |
Experimental Protocols
Protocol 1: Sample Preparation and Lipid Extraction
This protocol provides a general method for the extraction of NAEs from biological tissues.
-
Tissue Homogenization:
-
Homogenize frozen tissue samples in a suitable solvent mixture, such as chloroform:methanol (2:1, v/v).[11]
-
It is crucial to add a known amount of deuterated internal standards (e.g., PEA-d4, OEA-d2, AEA-d8) to the homogenization solvent before adding the tissue to account for extraction efficiency and instrument variability.[10][11]
-
-
Lipid Extraction (Liquid-Liquid Extraction):
-
Solid-Phase Extraction (SPE) - Optional Cleanup:
-
For cleaner samples, SPE can be employed.[11] Load the dried and reconstituted lipid extract onto a pre-conditioned silica (B1680970) SPE cartridge.[11]
-
Wash the cartridge with a non-polar solvent (e.g., chloroform) to remove neutral lipids.[11]
-
Elute the NAEs with a more polar solvent mixture, such as chloroform:methanol (9:1, v/v).[11]
-
-
Solvent Evaporation and Reconstitution:
Protocol 2: HPLC-MS/MS Analysis
This protocol outlines a general method for the chromatographic separation and mass spectrometric detection of NAEs.
-
Chromatographic Separation:
-
Column: Utilize a C18 reversed-phase column (e.g., Waters HSS T3, 1.8 µm, 2.1 x 100 mm).[7][11]
-
Mobile Phase A: Prepare an aqueous mobile phase, typically water with 0.1% formic acid.[7][11]
-
Mobile Phase B: Prepare an organic mobile phase, such as a mixture of acetonitrile and isopropanol containing 0.1% formic acid.[7][11]
-
Gradient Elution: Employ a gradient program that starts with a lower percentage of mobile phase B and gradually increases to elute the NAEs based on their hydrophobicity. A typical run time is between 4 and 12 minutes.[11]
-
Column Temperature: Maintain the column at a constant temperature, for example, 45°C, to ensure reproducible retention times.[7][11]
-
-
Mass Spectrometry Detection:
-
Ionization: Use electrospray ionization (ESI) in the positive ion mode, as NAEs ionize efficiently under these conditions.[10][11]
-
Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for each NAE and its corresponding internal standard.[11]
-
-
Data Analysis:
References
- 1. The Role of N-acylethanolamines in biochemical signaling - The UNT Interdisciplinary Environmental Chemistry Laboratory [venableslab.weebly.com]
- 2. Pathways and mechanisms of N-acylethanolamine biosynthesis: can anandamide be generated selectively? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative profiling of endocannabinoids and related N-acylethanolamines in human CSF using nano LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The N-acylethanolamine-mediated regulatory pathway in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Progress in N-Acylethanolamine Research: Biological Functions and Metabolism Regulated by Two Distinct N-Acyltransferases: cPLA2ε and PLAAT Enzymes [mdpi.com]
- 6. Pitfalls in the sample preparation and analysis of N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. N-Acylethanolamine - Wikipedia [en.wikipedia.org]
- 9. [PDF] Pitfalls in the sample preparation and analysis of N-acylethanolamines[S] | Semantic Scholar [semanticscholar.org]
- 10. lipidmaps.org [lipidmaps.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Functional Assays for Docosatetraenylethanolamide (DEA) Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docosatetraenylethanolamide (DEA) is an N-acylethanolamine (NAE), a class of endogenous lipid mediators involved in a wide range of physiological processes. As a structural analog of the well-characterized endocannabinoid anandamide (B1667382) (AEA), DEA is presumed to interact with various components of the endocannabinoid system, including cannabinoid receptors (CB1 and CB2), G protein-coupled receptors (GPCRs), and nuclear receptors.[1][2] The functional characterization of DEA's activity is crucial for understanding its physiological roles and therapeutic potential. This document provides detailed protocols for key cell-based functional assays to assess the activity of DEA, including the measurement of intracellular calcium mobilization, cyclic AMP (cAMP) modulation, Extracellular signal-Regulated Kinase (ERK1/2) phosphorylation, and nuclear receptor activation.
I. Intracellular Calcium Mobilization Assay
Many GPCRs, upon activation, couple to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This increase in intracellular calcium can be measured using fluorescent calcium indicators.
Signaling Pathway
Caption: DEA-induced Gq signaling pathway leading to intracellular calcium release.
Experimental Protocol
Materials:
-
HEK293 cells (or other suitable cell line) expressing the target receptor (e.g., GPR55).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Pluronic F-127.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
DEA stock solution (in DMSO or ethanol).
-
Fluorescence plate reader with injection capabilities.
Procedure:
-
Cell Seeding: Seed cells into a 96-well black, clear-bottom plate at a density of 50,000-100,000 cells/well and incubate overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in assay buffer.
-
Aspirate the culture medium from the wells and add 100 µL of loading buffer to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Cell Washing: Gently wash the cells twice with 100 µL of assay buffer to remove excess dye. After the final wash, leave 100 µL of assay buffer in each well.
-
Compound Addition and Measurement:
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C.
-
Set the instrument to record fluorescence intensity (e.g., Ex/Em = 485/525 nm for Fluo-4) at regular intervals (e.g., every 1-2 seconds).
-
Establish a baseline fluorescence reading for 15-30 seconds.
-
Inject the desired concentration of DEA (e.g., 25 µL of a 5X stock) into the wells.
-
Continue recording the fluorescence for at least 2-3 minutes to capture the peak response and subsequent decline.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the response to a positive control (e.g., ATP).
-
Plot the normalized response against the logarithm of the DEA concentration to generate a dose-response curve and determine the EC50 value.
-
Representative Data
| Compound | Target Receptor | Cell Line | EC50 |
| Anandamide | TRPV1 | DRG neurons | 7.41 µM[3] |
| Anandamide | CB2 | Endothelial cells | ~15 µM[4] |
| DEA | (Predicted) | (e.g., HEK293-GPR55) | (To be determined) |
II. cAMP Modulation Assay
GPCRs can also couple to Gs or Gi proteins, which stimulate or inhibit adenylyl cyclase, respectively, leading to an increase or decrease in intracellular cAMP levels.
Signaling Pathway
Caption: DEA-mediated modulation of cAMP levels via Gs and Gi signaling pathways.
Experimental Protocol
Materials:
-
CHO-K1 or HEK293 cells expressing the target receptor (e.g., CB1).
-
Cell culture medium.
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX).
-
Forskolin (B1673556) (for Gi-coupled receptor assays).
-
DEA stock solution.
-
Plate reader compatible with the chosen assay kit.
Procedure for Gs-Coupled Receptors:
-
Cell Seeding: Seed cells into a 96-well or 384-well plate and incubate overnight.
-
Compound Treatment:
-
Aspirate the culture medium and replace it with assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX).
-
Add serial dilutions of DEA to the wells.
-
Incubate for 30 minutes at room temperature.
-
-
cAMP Detection:
-
Lyse the cells and perform the cAMP measurement according to the manufacturer's instructions for the specific kit being used.
-
-
Data Analysis:
-
Generate a cAMP standard curve.
-
Calculate the concentration of cAMP in each sample.
-
Plot the cAMP concentration against the logarithm of the DEA concentration to determine the EC50.
-
Procedure for Gi-Coupled Receptors:
-
Cell Seeding: As above.
-
Compound Treatment:
-
Pre-incubate cells with serial dilutions of DEA for 15-30 minutes.
-
Add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells (except the negative control) to stimulate adenylyl cyclase.
-
Incubate for 30 minutes at room temperature.
-
-
cAMP Detection and Data Analysis: As for Gs-coupled receptors, but in this case, a decrease in cAMP levels will be observed.
Representative Data
| Compound | Target Receptor | Cell Line | Assay Mode | EC50/IC50 |
| Anandamide | CB1 | CHO-HCR | Gi (inhibition of forskolin-stimulated cAMP) | Not specified[5] |
| DEA | (Predicted) | (e.g., CHO-CB1) | (Gi or Gs) | (To be determined) |
III. ERK1/2 Phosphorylation Assay
The Mitogen-Activated Protein Kinase (MAPK) cascade, including ERK1/2, is a downstream signaling pathway for many GPCRs. Receptor activation can lead to the phosphorylation and activation of ERK1/2.
Experimental Workflow
Caption: Workflow for the detection of DEA-induced ERK1/2 phosphorylation by Western blot.
Experimental Protocol
Materials:
-
Cells expressing the target receptor.
-
Serum-free cell culture medium.
-
DEA stock solution.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK1/2) and anti-total-ERK1/2 (t-ERK1/2).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates.
-
Once confluent, serum-starve the cells for 4-16 hours.
-
Treat cells with various concentrations of DEA for a predetermined time (e.g., 5-15 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Quantify the protein concentration of the lysates.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the anti-p-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing:
-
Strip the membrane to remove the first set of antibodies.
-
Re-probe the membrane with the anti-t-ERK1/2 antibody to determine the total amount of ERK1/2 in each lane.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-ERK1/2 signal to the t-ERK1/2 signal for each sample.
-
Plot the normalized data against the logarithm of the DEA concentration.
-
Representative Data
| Compound | Target Receptor | Cell Line | Effect on p-ERK1/2 |
| Anandamide | CB1 | Blastocysts | Increased at 7 nM, no effect at 28 nM[6] |
| DEA | (Predicted) | (e.g., HEK293-CB1) | (To be determined) |
IV. Nuclear Receptor Reporter Assay
NAEs can also act as ligands for nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs). Upon ligand binding, these receptors translocate to the nucleus and regulate gene expression. A reporter gene assay can be used to measure this activity.
Experimental Workflow
Caption: Workflow for a nuclear receptor reporter assay to measure DEA activity.
Experimental Protocol
Materials:
-
HEK293T or a similar easily transfectable cell line.
-
Expression plasmid for the nuclear receptor of interest (e.g., human PPARα).
-
Reporter plasmid containing a response element for the nuclear receptor upstream of a reporter gene (e.g., luciferase).
-
Transfection reagent.
-
DEA stock solution.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Transfection:
-
Seed cells in a 96-well plate.
-
Co-transfect the cells with the nuclear receptor expression plasmid and the reporter plasmid using a suitable transfection reagent.
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Replace the medium with fresh medium containing serial dilutions of DEA.
-
Incubate for another 18-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the luciferase activity to a vehicle control.
-
Plot the fold activation against the logarithm of the DEA concentration to determine the EC50.
-
Representative Data
| Compound | Target Receptor | Cell Line | EC50 |
| Oleoylethanolamide | PPARα | HeLa | 120 nM[7] |
| DEA | (Predicted) | (e.g., HEK293T) | (To be determined) |
Conclusion
The cell-based functional assays described in these application notes provide a robust framework for characterizing the biological activity of this compound. By systematically evaluating its effects on intracellular calcium, cAMP levels, ERK1/2 phosphorylation, and nuclear receptor activation, researchers can elucidate the signaling pathways modulated by DEA and determine its potency and efficacy at various molecular targets. This information is essential for advancing our understanding of the physiological functions of this endogenous lipid and for exploring its potential as a therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Effects of anandamide and noxious heat on intracellular calcium concentration in nociceptive drg neurons of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anandamide initiates Ca2+ signaling via CB2 receptor linked to phospholipase C in calf pulmonary endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. pnas.org [pnas.org]
- 7. cimasci.com [cimasci.com]
Application Notes and Protocols for the Extraction of Docosatetraenylethanolamide from Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docosatetraenylethanolamide (DEA) is an N-acylethanolamine (NAE), a class of endogenous lipid signaling molecules that play crucial roles in various physiological processes. As an analogue of the well-studied endocannabinoid anandamide, DEA is of significant interest in drug development for its potential therapeutic effects. Accurate quantification of DEA in tissue samples is paramount for understanding its biosynthesis, degradation, and pharmacological modulation. This document provides detailed protocols for three common lipid extraction techniques—Folch, Bligh-Dyer, and Solid-Phase Extraction (SPE)—applicable to the isolation of DEA from various tissue types.
Lipid Extraction Techniques: A Comparative Overview
The selection of an appropriate lipid extraction method is critical for obtaining high-quality, reproducible data. The choice depends on factors such as the lipid content of the tissue, the required purity of the extract, and sample throughput.
Table 1: Comparison of Lipid Extraction Techniques for this compound (DEA)
| Feature | Folch Method | Bligh-Dyer Method | Solid-Phase Extraction (SPE) |
| Principle | Liquid-liquid extraction using a chloroform (B151607):methanol (B129727) (2:1) solvent system to create a monophasic solution, followed by a wash to induce phase separation. | Modified liquid-liquid extraction using a chloroform:methanol:water ratio that forms a biphasic system from the outset. | Chromatographic separation based on the affinity of the analyte for a solid sorbent. |
| Primary Solvents | Chloroform, Methanol | Chloroform, Methanol, Water | Various (e.g., Methanol, Acetonitrile (B52724) for elution from C18) |
| Advantages | - High recovery for a broad range of lipids.[1][2] - Considered a "gold standard" for lipid extraction.[2] | - Reduced solvent consumption compared to the Folch method.[1] - Suitable for tissues with high water content.[3] | - High selectivity for specific lipid classes.[4] - Cleaner extracts with fewer non-lipid contaminants.[5] - Amenable to automation for high-throughput applications. |
| Disadvantages | - Higher solvent consumption.[1] - More time-consuming due to multiple washing steps.[6] | - May result in lower recovery for high-lipid content tissues compared to the Folch method.[1] | - Can have lower recovery if the protocol is not optimized for the specific analyte. - Cost of cartridges can be higher. |
| Typical Recovery | Generally high, often considered the benchmark. A study on marine tissue showed higher lipid recovery with the Folch method, especially in samples with >3% lipid content.[1] | Good, but may be slightly lower than the Folch method for total lipids.[1] | Variable, highly dependent on the sorbent, solvents, and protocol optimization. Recoveries greater than 70% have been demonstrated for various lipid classes.[5] |
Experimental Protocols
Folch Method for Lipid Extraction from Brain Tissue
This protocol is optimized for the extraction of lipids, including DEA, from brain tissue, which has a high lipid content.[7][8]
Materials:
-
Brain tissue sample
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Glass homogenizer (e.g., Potter-Elvehjem)
-
Centrifuge tubes (glass, with Teflon-lined caps)
-
Centrifuge
-
Orbital shaker
-
Rotary evaporator or nitrogen stream evaporator
-
Pipettes and pipette tips
Protocol:
-
Sample Preparation:
-
Accurately weigh the brain tissue sample (e.g., 1 g).[9]
-
On ice, finely chop the tissue into small pieces.
-
-
Homogenization:
-
Agitation:
-
Filtration/Centrifugation:
-
Phase Separation:
-
Add 0.2 volumes of 0.9% NaCl solution to the filtrate (e.g., 4 mL for 20 mL of filtrate).[8][9]
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.[7]
-
Allow the mixture to stand at room temperature to separate into two phases. For a clearer separation, centrifuge at a low speed (e.g., 2000 rpm) for 10 minutes.[8][9]
-
-
Lipid Collection:
-
The lower phase is the chloroform layer containing the lipids, while the upper phase is the methanol-water layer with non-lipid components.[7][8]
-
Carefully aspirate and discard the upper phase using a Pasteur pipette.
-
To remove any residual non-lipid contaminants, the interface can be gently rinsed with a small amount of methanol:water (1:1) without disturbing the lower phase.[9]
-
-
Drying and Storage:
-
Transfer the lower chloroform phase to a clean, pre-weighed glass tube.
-
Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator.
-
The dried lipid extract can be reconstituted in a suitable solvent for downstream analysis and should be stored at -80°C.
-
Bligh-Dyer Method for Lipid Extraction from Liver Tissue
This protocol is a modification of the Folch method that uses less solvent and is well-suited for tissues with high water content, such as the liver.[3]
Materials:
-
Liver tissue sample
-
Chloroform
-
Methanol
-
Deionized water
-
Glass homogenization tubes
-
Vortex mixer
-
Centrifuge
-
Pasteur pipettes
Protocol:
-
Sample Preparation:
-
Accurately weigh the liver tissue sample (e.g., 1 g).
-
Assume a water content of approximately 80% for the tissue. The total water volume will be the water in the tissue plus any added water. For 1g of tissue, this is ~0.8 mL.
-
-
Initial Extraction:
-
Phase Separation:
-
Lipid Collection:
-
The mixture will separate into a lower chloroform phase (containing lipids) and an upper methanol-water phase.
-
Carefully insert a Pasteur pipette through the upper layer and collect the lower chloroform phase. To avoid contamination, it is recommended to collect about 90% of the lower phase.[10]
-
-
Re-extraction (Optional but Recommended for Quantitative Analysis):
-
To improve the recovery of non-polar lipids, re-extract the remaining upper phase and tissue pellet with 2 mL of chloroform.[3]
-
Vortex and centrifuge as before.
-
Combine the lower chloroform phase from this step with the initial extract.
-
-
Drying and Storage:
-
Evaporate the combined chloroform extracts to dryness under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a known volume of an appropriate solvent for analysis and store at -80°C.
-
Solid-Phase Extraction (SPE) for Fatty Acid Ethanolamides from Lung Tissue
This protocol provides a general framework for the purification of DEA from a tissue homogenate using a C18 reversed-phase SPE cartridge. This method is effective for removing more polar and non-polar interferences.[11]
Materials:
-
Lung tissue homogenate (e.g., in a suitable buffer)
-
C18 SPE cartridges (e.g., 100 mg/1 mL)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (optional, for pH adjustment and elution modification)
-
SPE vacuum manifold
-
Collection tubes
Protocol:
-
Sample Pre-treatment:
-
Homogenize the lung tissue in a suitable buffer.
-
To an aliquot of the homogenate, add an equal volume of cold methanol to precipitate proteins.
-
Vortex for 30 seconds and then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for SPE.
-
-
SPE Cartridge Conditioning:
-
Place the C18 SPE cartridge on the vacuum manifold.
-
Condition the cartridge by passing 1 mL of methanol through it.
-
Equilibrate the cartridge by passing 1 mL of water. Do not allow the cartridge to go dry.[11]
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1 mL/min.[11]
-
-
Washing:
-
Wash the cartridge with 1 mL of water to remove polar interferences.
-
Wash the cartridge with 1 mL of 50% methanol in water to remove less hydrophobic interferences.[11]
-
-
Elution:
-
Elute the retained DEA and other fatty acid ethanolamides with 1 mL of acetonitrile into a clean collection tube.[11]
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a mobile phase-compatible solvent for LC-MS analysis.
-
Visualization of Pathways and Workflows
This compound (DEA) Signaling Pathway
This compound, like other N-acylethanolamines, is believed to exert its biological effects through multiple signaling pathways. Key targets include the peroxisome proliferator-activated receptor alpha (PPARα) and the transient receptor potential vanilloid 1 (TRPV1) channel.[12][13] Activation of PPARα, a nuclear receptor, leads to changes in gene transcription, while activation of the TRPV1 ion channel results in calcium influx and downstream signaling.
Caption: DEA signaling via PPARα and TRPV1 pathways.
Experimental Workflow for Lipid Extraction
The following diagram illustrates the general workflow for the extraction of DEA from tissue samples, applicable to both the Folch and Bligh-Dyer methods.
Caption: General workflow for liquid-liquid lipid extraction.
Solid-Phase Extraction (SPE) Workflow
This diagram outlines the key steps involved in the solid-phase extraction of DEA.
Caption: Workflow for solid-phase extraction of DEA.
References
- 1. vliz.be [vliz.be]
- 2. mdpi.com [mdpi.com]
- 3. aquaculture.ugent.be [aquaculture.ugent.be]
- 4. mdpi.com [mdpi.com]
- 5. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. notesforbiology.com [notesforbiology.com]
- 8. microbenotes.com [microbenotes.com]
- 9. General procedure | Cyberlipid [cyberlipid.gerli.com]
- 10. tabaslab.com [tabaslab.com]
- 11. benchchem.com [benchchem.com]
- 12. Activation and desensitization of TRPV1 channels in sensory neurons by the PPARα agonist palmitoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The nuclear receptor peroxisome proliferator-activated receptor-alpha mediates the anti-inflammatory actions of palmitoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Microdialysis of N-Acylethanolamines, with Reference to Docosatetraenylethanolamide (DEA)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Docosatetraenylethanolamide (DEA) is an endogenous N-acylethanolamine (NAE) that acts as an endocannabinoid. Like the more extensively studied anandamide (B1667382) (AEA), DEA exhibits affinity for cannabinoid receptors, particularly the CB1 receptor, with similar potency and efficacy. The in vivo measurement of DEA release is crucial for understanding its physiological and pathological roles. In vivo microdialysis is a powerful technique for continuously sampling the extracellular fluid of a specific tissue in awake and freely moving animals, providing real-time information on the release of neurotransmitters and other signaling molecules.
These application notes provide a generalized protocol for the in vivo microdialysis of NAEs, which can be adapted and optimized for the specific measurement of DEA. The protocol is based on established methodologies for other endocannabinoids.[1][2][3][4]
Data Presentation
Due to the limited availability of specific quantitative data for this compound release measured by in vivo microdialysis in the public domain, the following tables are presented as templates. These templates are designed to structure the data that would be obtained from the described experiments.
Table 1: Baseline Extracellular Concentrations of this compound in Various Brain Regions
| Brain Region | Basal DEA Concentration (fmol/µL) | n (number of animals) |
| Nucleus Accumbens | Data to be determined | |
| Prefrontal Cortex | Data to be determined | |
| Hippocampus | Data to be determined | |
| Striatum | Data to be determined |
Table 2: Effect of a Stimulus on this compound Release in the Nucleus Accumbens
| Experimental Condition | Peak DEA Release (% of Baseline) | Time to Peak (minutes) | Area Under the Curve (AUC) | n (number of animals) |
| Vehicle Control | Data to be determined | |||
| Stimulus (e.g., K+ depolarization, pharmacological agent) | Data to be determined |
Experimental Protocols
Protocol 1: In Vivo Microdialysis for Measuring Basal DEA Release
Objective: To measure the basal extracellular concentrations of this compound in a specific brain region of a freely moving rodent.
Materials:
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Microdialysis probes (e.g., 4 mm membrane, 20 kDa MWCO)
-
Guide cannula
-
Syringe pump
-
Refrigerated fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
LC-MS/MS system for analysis
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the animal (e.g., rat or mouse) and place it in the stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole at the desired coordinates for the target brain region (e.g., nucleus accumbens).
-
Slowly lower the guide cannula to the target coordinates and secure it to the skull using dental cement.
-
Allow the animal to recover for at least 48-72 hours post-surgery.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region.
-
Connect the probe inlet to a syringe pump and the outlet to a refrigerated fraction collector.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 0.5 - 2.0 µL/min).
-
Allow a stabilization period of at least 2-3 hours to obtain a stable baseline of DEA release.
-
Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into vials containing an antioxidant and a hydrolysis inhibitor to prevent degradation of NAEs.
-
-
Sample Analysis:
Protocol 2: In Vivo Microdialysis to Measure Stimulated DEA Release
Objective: To measure the change in extracellular DEA concentration in response to a physiological or pharmacological stimulus.
Procedure:
-
Follow steps 1 and 2 from Protocol 1 to establish a stable baseline of DEA release.
-
Application of Stimulus:
-
Pharmacological Stimulation: Administer the drug of interest systemically (e.g., intraperitoneally) or locally through the microdialysis probe (reverse dialysis).
-
Physiological/Behavioral Stimulation: Introduce a relevant stimulus to the animal (e.g., a specific behavioral task, exposure to a stressor).
-
-
Continued Sample Collection:
-
Continue collecting dialysate samples at the same intervals for a defined period (e.g., 2-3 hours) after the stimulus application.
-
-
Sample Analysis:
-
Analyze all collected samples (baseline and post-stimulus) for DEA concentration using LC-MS/MS.
-
-
Data Analysis:
-
Express the post-stimulus DEA concentrations as a percentage change from the pre-stimulus baseline.
-
Mandatory Visualization
Signaling Pathway
Caption: General signaling pathway of cannabinoids via the CB1 receptor.
Experimental Workflow
Caption: Experimental workflow for in vivo microdialysis of DEA.
References
- 1. Characterization of the effects of reuptake and hydrolysis inhibition on interstitial endocannabinoid levels in the brain: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Effects on sleep and dopamine levels of microdialysis perfusion of cannabidiol into the lateral hypothalamus of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cannabinoids reduce cAMP levels in the striatum of freely moving rats: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pitfalls in the sample preparation and analysis of N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lipidmaps.org [lipidmaps.org]
- 7. Modulation of plasma N-acylethanolamine levels and physiological parameters by dietary fatty acid composition in humans - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Docosatetraenylethanolamide in Biological Matrices using Deuterated Internal Standards by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docosatetraenylethanolamide (DEA) is an N-acylethanolamine (NAE) that plays a significant role in the endocannabinoid signaling system. As an endogenous lipid mediator, it is involved in various physiological processes, and its accurate quantification in biological matrices is crucial for understanding its function in health and disease. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of endocannabinoids and related compounds due to its high sensitivity and selectivity.[1] The use of a stable isotope-labeled internal standard, such as a deuterated analog of DEA, is essential for accurate and precise quantification, as it effectively corrects for matrix effects and variations during sample preparation and analysis.[2]
This application note provides a detailed protocol for the quantification of this compound in biological samples (e.g., plasma, brain tissue) using a deuterated internal standard with LC-MS/MS. The described methodologies are intended to serve as a comprehensive guide for researchers in academic and industrial settings.
Signaling Pathway of this compound
This compound, like other endocannabinoids, exerts its biological effects through interaction with various receptors and signaling pathways. The primary targets include the cannabinoid receptors CB1 and CB2, as well as the peroxisome proliferator-activated receptor alpha (PPARα).[3][4] Activation of these receptors can modulate neurotransmitter release, inflammation, and lipid metabolism.[5][6]
This compound Signaling Pathway
Experimental Protocols
Materials and Reagents
-
This compound (DEA) analytical standard
-
This compound-d8 (DEA-d8) internal standard
-
LC-MS grade acetonitrile (B52724), methanol (B129727), water, and formic acid
-
Human plasma (or other biological matrix)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Sample Preparation: Solid Phase Extraction (SPE)
This protocol outlines a general procedure for the extraction of DEA from plasma. Optimization may be required for other matrices.
-
Sample Thawing and Spiking: Thaw plasma samples on ice. To 500 µL of plasma, add the deuterated internal standard (DEA-d8) to a final concentration of 50 ng/mL. Vortex briefly.[7]
-
Protein Precipitation: Add 1.5 mL of ice-cold acetonitrile to the plasma sample. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 4000 x g for 10 minutes at 4°C.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.
-
Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 40% methanol in water to remove polar interferences.
-
Elution: Elute the analytes with 3 mL of acetonitrile.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
LC-MS/MS Analysis
The following parameters provide a starting point for method development and should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 50% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 50% B and equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
Table 3: MRM Transitions for DEA and DEA-d8
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| DEA | 346.3 | 62.1 | 100 | 30 | 20 |
| DEA-d8 | 354.3 | 66.1 | 100 | 30 | 20 |
Note: The specific product ions for DEA-d8 will depend on the position of the deuterium (B1214612) labels. The values provided are hypothetical and require experimental confirmation.
Data Presentation and Method Validation
A comprehensive validation of the analytical method should be performed according to regulatory guidelines (e.g., FDA). Key validation parameters are summarized below.
Table 4: Summary of Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio ≥ 10; Accuracy and Precision within ±20% |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision (Repeatability, %RSD) | ≤ 15% (≤ 20% at LLOQ) |
| Intermediate Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) |
| Recovery (%) | Consistent, precise, and reproducible |
| Matrix Effect | Within acceptable limits, compensated by the internal standard |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | Within ±15% of nominal concentration |
Experimental Workflow
The overall experimental workflow for the quantitative analysis of this compound is depicted below.
Experimental Workflow for DEA Quantification
Conclusion
This application note provides a comprehensive framework for the quantitative analysis of this compound in biological matrices using a deuterated internal standard and LC-MS/MS. The detailed protocols for sample preparation and instrumental analysis, along with the necessary validation parameters, offer a robust starting point for researchers. The use of a stable isotope-labeled internal standard is paramount for achieving the accuracy and precision required in regulated bioanalysis and for obtaining reliable data in research settings. Adherence to these guidelines will enable the generation of high-quality data to further elucidate the role of this compound in health and disease.
References
- 1. youtube.com [youtube.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Comparison of blood plasma sample preparation methods for combined LC-MS lipidomics and metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuropharmacology of the Endocannabinoid Signaling System-Molecular Mechanisms, Biological Actions and Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular mechanism of PPARα action and its impact on lipid metabolism, inflammation and fibrosis in non-alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measuring the Content of Endocannabinoid-Like Compounds in Biological Fluids: A Critical Overview of Sample Preparation Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Receptor Affinity of Docosatetraenylethanolamide (DEA) using Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docosatetraenylethanolamide (DEA), an N-acylethanolamine and an analogue of the endocannabinoid anandamide (B1667382) (AEA), is a lipid signaling molecule with potential therapeutic applications. Understanding its receptor binding profile is crucial for elucidating its mechanism of action and for the development of novel therapeutics. While DEA is structurally similar to anandamide, it exhibits a distinct receptor affinity profile. Evidence suggests that while it interacts weakly with the canonical cannabinoid receptors (CB1 and CB2), its primary effects may be mediated through other targets, such as GPR110. These application notes provide detailed protocols for performing radioligand binding assays to determine the affinity of DEA for cannabinoid receptors, which are often the initial targets in screening due to its structural similarity to anandamide.
Receptor Targets and Ligand Affinities
DEA's interaction with cannabinoid receptors is significantly weaker than that of anandamide. The binding affinity of synaptamide (B1662480) (DEA) to the brain cannabinoid receptor (CB1) is reported to be 8- to 25-fold weaker than anandamide, and its affinity for the CB2 receptor is 10- to 50-fold weaker[1]. The primary receptor for synaptamide's neurogenic and anti-inflammatory effects is believed to be the G protein-coupled receptor 110 (GPR110), with its actions being largely independent of cannabinoid receptors[2][3]. Some studies suggest a partial reversal of DEA's effects by a CB2 antagonist, indicating some level of interaction[4]. There is limited evidence to suggest a significant direct interaction with the TRPV1 receptor[4][5].
Quantitative Data Summary
The following table summarizes the binding affinities (Ki) of this compound (DEA) in comparison to other relevant endocannabinoids for the human cannabinoid receptors. The Ki values for DEA are estimated based on the reported fold-difference in affinity compared to anandamide.
| Ligand | Receptor | Ki (nM) | Notes |
| This compound (DEA) | CB1 | ~696 - 2193 | Estimated 8-25x weaker than Anandamide[1] |
| CB2 | ~3490 - 17450 | Estimated 10-50x weaker than Anandamide[1] | |
| Anandamide (AEA) | CB1 | 87.7 | |
| CB2 | 349 | ||
| 2-Arachidonoylglycerol (2-AG) | CB1 | 472 | |
| CB2 | 1400 |
Note: The Ki values for DEA are estimations and should be experimentally determined for specific assay conditions.
Experimental Protocols
Membrane Preparation from Cells Expressing Cannabinoid Receptors (CB1 or CB2)
This protocol describes the preparation of crude membrane fractions from cultured cells overexpressing either human CB1 or CB2 receptors (e.g., CHO-K1 or HEK293 cells).
Materials:
-
Cultured cells expressing the receptor of interest
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 1 mM EGTA, pH 7.4, ice-cold
-
Homogenization Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 1 mM EGTA, 10% sucrose, pH 7.4, ice-cold
-
Protease inhibitor cocktail
-
Dounce homogenizer or sonicator
-
High-speed refrigerated centrifuge
-
Bradford or BCA protein assay kit
Procedure:
-
Harvest cultured cells and wash twice with ice-cold PBS by centrifugation at 1000 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold Lysis Buffer supplemented with protease inhibitors.
-
Incubate on ice for 15 minutes.
-
Homogenize the cell suspension using a Dounce homogenizer (20-30 strokes) or sonication on ice.
-
Centrifuge the homogenate at 1000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in Homogenization Buffer.
-
Determine the protein concentration of the membrane preparation using a Bradford or BCA assay.
-
Aliquot the membrane suspension and store at -80°C until use.
Radioligand Competition Binding Assay for CB1/CB2 Receptors
This protocol outlines a filtration-based competition binding assay to determine the affinity (Ki) of this compound (DEA) for CB1 or CB2 receptors using the radioligand [³H]CP-55,940.
Materials:
-
Prepared cell membranes expressing CB1 or CB2 receptors
-
[³H]CP-55,940 (Radioligand)
-
This compound (DEA) (Test Compound)
-
WIN-55,212-2 or other suitable non-radiolabeled cannabinoid agonist (for defining non-specific binding)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4
-
Phenylmethylsulfonyl fluoride (B91410) (PMSF) (optional, to inhibit DEA degradation)
-
96-well microplates
-
Glass fiber filters (e.g., GF/B or GF/C, pre-soaked in 0.5% polyethyleneimine)
-
Filtration apparatus
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of DEA in Assay Buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁴ M.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of Assay Buffer, 50 µL of [³H]CP-55,940, and 100 µL of membrane suspension.
-
Non-specific Binding (NSB): 50 µL of a high concentration of a non-radiolabeled cannabinoid agonist (e.g., 10 µM WIN-55,212-2), 50 µL of [³H]CP-55,940, and 100 µL of membrane suspension.
-
DEA Competition: 50 µL of each DEA dilution, 50 µL of [³H]CP-55,940, and 100 µL of membrane suspension.
-
-
The final concentration of [³H]CP-55,940 should be approximately at its Kd for the respective receptor (typically 0.5-2 nM). The membrane protein concentration should be optimized to ensure that less than 10% of the radioligand is bound.
-
If using PMSF, add it to the Assay Buffer at a final concentration of 100 µM.
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a filtration apparatus.
-
Wash the filters three times with ice-cold Assay Buffer.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Quantify the radioactivity using a liquid scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the average counts per minute (CPM) of the NSB wells from the CPM of all other wells.
-
Plot the percentage of specific binding against the logarithm of the DEA concentration.
-
Determine the IC₅₀ value (the concentration of DEA that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Visualizations
Signaling Pathways
Caption: Endocannabinoid signaling pathway at a synapse.
Experimental Workflow
Caption: Workflow for a radioligand competition binding assay.
References
- 1. Synaptamide, endocannabinoid-like derivative of docosahexaenoic acid with cannabinoid-independent function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Activity of Synaptamide in the Peripheral Nervous System in a Model of Sciatic Nerve Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-docosahexaenoyl ethanolamine (synaptamide) has antinociceptive effects in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Endocannabinoid activation of the TRPV1 ion channel is distinct from activation by capsaicin - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming low recovery of Docosatetraenylethanolamide during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the sample preparation of Docosatetraenylethanolamide (DEA), a key N-acylethanolamine (NAE).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing very low or no signal for DEA in my LC-MS/MS analysis. What are the most likely causes?
A1: Low recovery of DEA is a common issue stemming from its lipid nature and potential instability. The primary causes can be categorized as follows:
-
Analyte Degradation: Like other endocannabinoids, NAEs can be susceptible to enzymatic and chemical degradation. Ensure samples are processed quickly, at low temperatures (on ice), and that enzymatic activity is quenched, typically by adding an organic solvent like methanol (B129727) or acetonitrile (B52724) immediately after collection.[1]
-
Suboptimal Extraction: The choice of extraction method and solvent is critical. DEA is a lipophilic molecule, and inefficient partitioning from the aqueous biological matrix into the organic solvent during liquid-liquid extraction (LLE) or poor retention/elution in solid-phase extraction (SPE) will lead to significant losses.
-
Matrix Effects: Co-extraction of other lipids, particularly phospholipids (B1166683), from biological samples like plasma or serum is a major source of ion suppression in the mass spectrometer.[2][3] This interference can drastically reduce the DEA signal even if the extraction recovery is good.
-
Adsorption to Surfaces: The "sticky" nature of cannabinoids and related lipids can lead to their adsorption onto plasticware (e.g., pipette tips, microcentrifuge tubes).[4] Using silanized glassware or low-adhesion polypropylene (B1209903) tubes can help mitigate this issue.
Q2: Which sample preparation method is best for DEA: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), or Protein Precipitation (PP)?
A2: The "best" method depends on your specific experimental needs, balancing recovery, sample cleanliness, throughput, and cost.
-
Liquid-Liquid Extraction (LLE): Often favored for being fast and inexpensive.[1] Using a solvent like toluene (B28343) has been shown to be highly effective, providing good recovery for endocannabinoids (60-80%) while significantly reducing the co-extraction of phospholipids that cause matrix effects.[2]
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts, leading to lower matrix effects and potentially better sensitivity.[1][5] Recovery rates are often very high, with some methods reporting >90%.[4] However, SPE can be more time-consuming and costly due to the price of cartridges.[1]
-
Protein Precipitation (PP): This is the simplest and fastest method, often involving the addition of a solvent like acetonitrile to precipitate proteins.[6] While it can yield good recoveries (around 80-87% for some cannabinoids), the resulting supernatant often contains significant amounts of interfering substances, leading to more pronounced matrix effects compared to SPE.[7]
Q3: My recovery is inconsistent between samples. What could be causing this variability?
A3: Inconsistent recovery is often traced back to subtle variations in the sample preparation workflow.
-
pH Control: The pH of the sample and extraction solvents can influence the charge state and solubility of DEA, affecting its partitioning behavior. Maintaining a consistent pH is crucial for reproducible results.
-
Solvent Evaporation: During the dry-down step, prolonged exposure to heat or a strong nitrogen stream can lead to the loss of the analyte. Evaporate solvents at low temperatures and ensure the reconstitution solvent is added immediately after dryness is achieved.[2]
-
Emulsion Formation (in LLE): Inconsistent mixing or centrifugation can lead to varying degrees of emulsion formation between the aqueous and organic layers, making it difficult to completely separate the phases and leading to variable recovery.
-
SPE Cartridge Variability: Different brands of SPE columns, even with the same sorbent type, can exhibit significant differences in retention and recovery of NAEs.[8] It is critical to validate and consistently use the same type and brand of cartridge for an entire study.
Q4: How can I minimize matrix effects in my analysis of DEA?
A4: Minimizing matrix effects is crucial for accurate quantification.
-
Improve Sample Cleanup: The most effective strategy is to remove interfering compounds, primarily phospholipids. SPE is generally more effective at this than LLE or PP.[1][5]
-
Optimize LLE Solvent: If using LLE, choose a solvent that minimizes phospholipid extraction. Toluene extracts contain only about 2% of the phospholipids compared to traditional chloroform-methanol mixtures.[2]
-
Chromatographic Separation: Adjust your LC gradient to separate DEA from the region where most phospholipids elute. Phospholipids can accumulate on the column and elute unpredictably in later runs, so a robust column wash step is essential.[3]
-
Use an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (e.g., DEA-d4) is the best way to compensate for matrix effects. It will co-elute with the analyte and experience the same degree of ion suppression or enhancement, allowing for reliable correction during data processing.
Quantitative Data Summary
The recovery of this compound is highly dependent on the chosen method and matrix. While data specifically for DEA is limited, the following table summarizes typical recovery rates for related endocannabinoids and NAEs using different sample preparation techniques.
| Sample Preparation Method | Analyte Class | Matrix | Typical Recovery (%) | Key Advantages | Key Disadvantages | Reference |
| Liquid-Liquid Extraction (Toluene) | Endocannabinoids (AEA, 2-AG) | Plasma | 60 - 80% | Low phospholipid co-extraction, prevents degradation | Moderate recovery, potential for emulsions | [2] |
| Liquid-Liquid Extraction (General) | Cannabinoids | Plasma | ~65% | Inexpensive, fast | Lower recovery, higher matrix effects | [7] |
| Solid-Phase Extraction (SPE) | Cannabinoids | Blood | > 74% | High recovery, clean extracts, low matrix effects | More expensive, can be time-consuming | [4] |
| Solid-Phase Extraction (SPE) | Cannabinoids | Plasma | > 95% | Excellent recovery and precision | Method development can be complex | [7] |
| Protein Precipitation (Acetonitrile) | Cannabinoids | Serum | 80 - 87% | Simple, fast, high-throughput | High potential for matrix effects | [7] |
Table 1. Comparison of recovery efficiencies for different sample preparation methods for endocannabinoids and related compounds.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) using Toluene
This protocol is adapted from a method optimized for endocannabinoid analysis in human plasma, which minimizes matrix effects and analyte degradation.[2]
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: To 1 mL of plasma in a glass tube, add the internal standard (e.g., DEA-d4).
-
Extraction: Add 2 mL of ice-cold toluene.
-
Mixing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing.
-
Phase Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.
-
Freezing: Place the tubes in a dry-ice/ethanol bath to freeze the lower aqueous phase.
-
Organic Phase Collection: Decant the upper organic (toluene) layer into a clean glass tube.
-
Evaporation: Evaporate the toluene to dryness under a gentle stream of nitrogen at low temperature (<40°C).
-
Reconstitution: Reconstitute the dried extract in 50-100 µL of the initial mobile phase (e.g., 50:50 acetonitrile/water) for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Endocannabinoids
This is a general protocol for reversed-phase SPE (e.g., C18 or polymeric sorbents), which provides a clean extract.
-
Sample Pre-treatment: To 1 mL of plasma, add 2 mL of acetonitrile to precipitate proteins.[7] Vortex and centrifuge at 3,000 x g for 10 minutes. Transfer the supernatant to a new tube.
-
Dilution: Dilute the supernatant with water or a suitable buffer to reduce the organic solvent concentration, ensuring proper binding to the SPE sorbent.
-
Sorbent Conditioning: Condition the SPE cartridge by passing 2-3 mL of methanol, followed by 2-3 mL of water through the sorbent. Do not let the sorbent go dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 2-3 mL of a weak solvent (e.g., 10-20% methanol in water) to remove polar interferences.
-
Elution: Elute the DEA and other retained lipids with 1-2 mL of a strong solvent (e.g., methanol, acetonitrile, or ethyl acetate).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at low temperature (<40°C).
-
Reconstitution: Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Liquid-Liquid Extraction (LLE) workflow for this compound.
Caption: Solid-Phase Extraction (SPE) workflow for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Simultaneous UPLC-MS/MS quantification of the endocannabinoids 2-arachidonoyl glycerol (2AG), 1-arachidonoyl glycerol (1AG), and anandamide in human plasma: minimization of matrix-effects, 2AG/1AG isomerization and degradation by toluene solvent extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. unitedchem.com [unitedchem.com]
- 5. Development and validation of a solid-phase extraction method using anion exchange sorbent for the analysis of cannabinoids in plasma and serum by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lipidomic Analysis of Endocannabinoid Signaling: Targeted Metabolite Identification and Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pitfalls in the sample preparation and analysis of N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting ion suppression effects in Docosatetraenylethanolamide LC-MS analysis
Welcome to the technical support center for the LC-MS analysis of Docosatetraenylethanolamide (DEA). This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve issues related to ion suppression, ensuring accurate and reliable quantitative results.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating ion suppression effects in your this compound (DEA) analysis.
Problem: Low signal intensity or complete signal loss for DEA.
Possible Cause: Significant ion suppression is likely occurring, where co-eluting matrix components interfere with the ionization of DEA in the mass spectrometer's ion source.[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analysis.[3][4]
Solution:
-
Confirm Ion Suppression: The first step is to determine if ion suppression is indeed the cause of the low signal. This can be achieved through a post-column infusion experiment.[3][5][6]
-
Quantify the Matrix Effect: Once ion suppression is confirmed, a post-extraction spike experiment can be performed to quantify the extent of the signal suppression or enhancement.[3][7]
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to remove the interfering matrix components before analysis.[1]
-
Modify Chromatographic Conditions: If sample preparation optimization is insufficient, adjusting the chromatographic method can help separate DEA from the co-eluting interferences.[1][8]
-
Change Column Chemistry: Switching to a different column stationary phase (e.g., from C18 to a phenyl-hexyl or biphenyl (B1667301) phase) can alter selectivity.
-
Adjust Mobile Phase: Modifying the organic solvent (e.g., methanol (B129727) instead of acetonitrile) or the additives (e.g., formic acid, ammonium (B1175870) formate) can improve separation and ionization efficiency.[3]
-
Gradient Optimization: A shallower gradient can improve the resolution between DEA and interfering peaks.
-
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for DEA is the gold standard for compensating for ion suppression.[1][9] Since it has nearly identical physicochemical properties, it will experience the same degree of suppression, allowing for accurate quantification based on the analyte-to-IS ratio.[9]
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a major concern for this compound (DEA) analysis?
A1: Ion suppression is a matrix effect where co-eluting components from the sample (e.g., plasma, urine) reduce the ionization efficiency of the target analyte, DEA, in the mass spectrometer's ion source.[1][2] This results in a lower signal intensity, which can lead to inaccurate and imprecise quantification, and a higher limit of detection.[3][10] Given that endocannabinoids like DEA are often present at low concentrations in biological matrices, ion suppression can significantly hinder their accurate measurement.[11]
Q2: What are the most common sources of ion suppression in biological samples?
A2: The most common sources of ion suppression in biological samples include:
-
Phospholipids: These are highly abundant in plasma and serum and are a major cause of ion suppression in positive ion electrospray mode.[12]
-
Salts and Buffers: High concentrations of non-volatile salts from buffers or the sample itself can interfere with the ionization process.[10][13]
-
Proteins and Peptides: Inadequately removed proteins and peptides can also contribute to matrix effects.[5]
-
Exogenous contaminants: Plasticizers from lab consumables (e.g., phthalates), detergents, and mobile phase impurities can also cause ion suppression.[13]
Q3: How can I tell if my low signal is due to ion suppression or another issue (e.g., poor fragmentation)?
A3: A post-column infusion experiment is the most direct way to identify regions of ion suppression in your chromatogram.[3][5][6] If you observe a stable signal for your infused DEA standard that suddenly drops when a blank matrix sample is injected, this indicates that something eluting from the column at that time is causing ion suppression.[5] If the signal for both your analyte and a stable isotope-labeled internal standard are low, this is also a strong indicator of ion suppression.[4]
Q4: Will simply diluting my sample help to reduce ion suppression?
A4: Diluting the sample can be a quick and easy way to reduce the concentration of interfering matrix components and thereby lessen ion suppression.[9] However, this approach is only viable if the concentration of DEA in your sample is high enough to remain above the limit of quantification after dilution. For trace-level analysis, dilution may not be a feasible solution.
Q5: Is electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) more susceptible to ion suppression?
A5: Electrospray ionization (ESI) is generally more prone to ion suppression than atmospheric pressure chemical ionization (APCI).[2][14] This is due to the different ionization mechanisms. ESI relies on the formation of charged droplets and subsequent ion evaporation, a process that is easily disrupted by co-eluting compounds competing for charge or altering the droplet properties.[2][14]
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones
Objective: To qualitatively identify the retention times where co-eluting matrix components cause ion suppression.
Methodology:
-
Prepare a standard solution of this compound (DEA) in a suitable solvent (e.g., methanol) at a concentration that provides a stable and moderate signal on your mass spectrometer.
-
Set up the infusion: Use a syringe pump to deliver the DEA standard solution at a low, constant flow rate (e.g., 5-10 µL/min) into the LC eluent stream. This is done by placing a T-fitting between the analytical column and the mass spectrometer's ion source.
-
Equilibrate the system: Begin the LC gradient without an injection and allow the infused DEA solution to enter the mass spectrometer until a stable baseline signal for the DEA MRM transition is observed.
-
Inject a blank matrix extract: Inject a sample of your blank matrix (e.g., plasma, urine) that has been subjected to your usual sample preparation procedure.
-
Analyze the data: Monitor the signal for the DEA MRM transition. Any significant dip or decrease in the baseline signal indicates a region of ion suppression. The retention time of this dip corresponds to the elution of interfering components from the matrix.
Protocol 2: Post-Extraction Spike Experiment to Quantify Matrix Effects
Objective: To quantitatively determine the degree of ion suppression or enhancement for DEA in a specific matrix.
Methodology:
-
Prepare three sets of samples:
-
Set 1 (Neat Solution): A known amount of DEA standard is spiked into the final mobile phase or reconstitution solvent.
-
Set 2 (Post-Spike Matrix): A blank biological sample is taken through the entire sample preparation procedure. The DEA standard is then spiked into the final, clean extract.
-
Set 3 (Pre-Spike Matrix): The DEA standard is spiked into the blank biological sample before the sample preparation procedure begins.
-
-
Analyze all samples using the LC-MS method.
-
Calculate the Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area in Set 2 / Peak Area in Set 1) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Recovery (%) = (Peak Area in Set 3 / Peak Area in Set 2) * 100
-
This determines the efficiency of the extraction procedure.
-
-
Data Presentation
Table 1: Common Contaminants in LC-MS Analysis and Their Origin
| Contaminant Type | Common Examples | m/z (singly charged) | Possible Origin |
| Plasticizers | Dibutyl phthalate (B1215562) (DBP) | 279.1596 [M+H]+ | Plastic labware (e.g., tubes, pipette tips) |
| Di(2-ethylhexyl) phthalate (DEHP) | 391.2848 [M+H]+ | Plastic labware, PVC tubing | |
| Slip Agents | Oleamide | 282.2797 [M+H]+ | Polypropylene tubes |
| Erucamide | 338.3423 [M+H]+ | Polypropylene tubes | |
| Solvents/Additives | Dimethyl sulfoxide (B87167) (DMSO) | 79.0116 [M+H]+ | Solvent |
| Triethylamine (TEA) | 102.1283 [M+H]+ | Mobile phase additive | |
| Trifluoroacetic acid (TFA) cluster | 227.9864 [2M-H]- | Mobile phase additive | |
| Detergents | Triton X-100, PEG | Varies | Glassware cleaning, cell lysis buffers |
| Personal Care | Siloxanes | Varies | Hand lotions, hair products, vacuum pump oil |
Data compiled from common laboratory contaminants.[13]
Table 2: Interpreting Matrix Effect Data
| Matrix Effect Value | Interpretation | Potential Impact on Analysis | Recommended Action |
| < 85% | Significant Ion Suppression | Underestimation of analyte concentration, poor sensitivity. | Optimize sample preparation and/or chromatography. |
| 85% - 115% | Acceptable/No Significant Effect | Minimal impact on quantification, especially with a SIL-IS. | Proceed with validation. |
| > 115% | Significant Ion Enhancement | Overestimation of analyte concentration. | Optimize sample preparation and/or chromatography. |
General guidance based on bioanalytical method validation principles.[15]
Visualizations
Caption: Troubleshooting workflow for ion suppression in DEA analysis.
References
- 1. longdom.org [longdom.org]
- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 9. benchchem.com [benchchem.com]
- 10. eijppr.com [eijppr.com]
- 11. Quantitative profiling of endocannabinoids and related N-acylethanolamines in human CSF using nano LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ion-Suppression & Phospholipid Contamination [sigmaaldrich.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Aqueous Solubility of Docosatetraenylethanolamide (DEA)
This technical support guide provides researchers, scientists, and drug development professionals with strategies, troubleshooting advice, and detailed protocols to improve the solubility of Docosatetraenylethanolamide (DEA) in aqueous buffers. Given its lipophilic nature, achieving sufficient concentrations of DEA in aqueous solutions for experimental use can be challenging. This resource outlines several effective methods to overcome this hurdle.
Frequently Asked Questions (FAQs)
Q1: Why is this compound (DEA) poorly soluble in aqueous buffers?
A1: this compound (DEA) is a long-chain N-acylethanolamine, a class of lipid mediators.[1] Its long hydrocarbon tail makes it highly lipophilic and thus inherently poorly soluble in polar solvents like water and aqueous buffers.[2]
Q2: What are the common challenges encountered when trying to dissolve DEA?
A2: Researchers often face issues such as the compound precipitating out of solution, the formation of a thin film on the surface of the buffer, or the inability to achieve the desired final concentration. These issues can lead to inaccurate and irreproducible experimental results.
Q3: What are the primary strategies to improve the aqueous solubility of DEA?
A3: Several techniques can be employed to enhance the solubility of DEA. These include the use of co-solvents, cyclodextrins to form inclusion complexes, formulation into liposomes, and the use of surfactants to create micro- or nanoemulsions.[3][4] The choice of method often depends on the specific experimental requirements, such as the desired final concentration and the tolerance of the experimental system to the solubilizing agents.
Q4: Can I dissolve DEA directly in my aqueous buffer?
A4: Direct dissolution of DEA in aqueous buffers is generally not recommended due to its low solubility.[5] It is advisable to first dissolve the compound in an organic solvent and then dilute it into the aqueous buffer.
Q5: Are there any safety precautions I should take when handling DEA and the recommended solvents?
A5: Yes. Always handle DEA and organic solvents in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Before use, review the Safety Data Sheet (SDS) for DEA and any solvents used.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| DEA precipitates out of solution upon addition to the aqueous buffer. | The concentration of the organic solvent in the final solution is too low to maintain DEA solubility. The final concentration of DEA exceeds its solubility limit in the mixed solvent system. | 1. Increase the initial concentration of DEA in the organic solvent to minimize the volume added to the buffer. 2. Gently vortex or sonicate the solution after adding the DEA stock to the buffer to aid dispersion. 3. Consider using a different co-solvent or a combination of co-solvents.[4] 4. Explore alternative solubilization methods such as cyclodextrins or liposomes. |
| A thin film of DEA forms on the surface of the buffer. | Incomplete dispersion of the lipophilic DEA in the aqueous medium. | 1. Ensure vigorous mixing (vortexing) immediately after adding the DEA stock solution to the buffer. 2. Prepare the solution at a slightly elevated temperature (if compatible with DEA stability and experimental conditions) to improve dissolution. 3. The use of a surfactant at a low concentration may help to disperse the DEA. |
| Inconsistent results in bioassays. | Variability in the concentration of soluble DEA. Degradation of DEA in the aqueous solution. | 1. Prepare fresh solutions of DEA for each experiment, as aqueous solutions may not be stable for more than a day.[5] 2. Validate the concentration of your final working solution using an appropriate analytical method (e.g., LC-MS). 3. Ensure the chosen solubilization method does not interfere with the biological assay. Run appropriate vehicle controls. |
| The chosen solubilizing agent (e.g., surfactant, cyclodextrin) interferes with the experimental assay. | The solubilizing agent may have its own biological activity or may interfere with detection methods. | 1. Perform control experiments with the vehicle (buffer + solubilizing agent) alone to assess its effect on the assay. 2. Choose a solubilizing agent with known low biological activity, such as certain cyclodextrin (B1172386) derivatives.[6] 3. If possible, use the lowest effective concentration of the solubilizing agent. |
Quantitative Data Summary
While specific quantitative data for this compound (DEA) is limited, the following table provides an overview of the expected solubility enhancement based on data from analogous N-acylethanolamines and other cannabinoids.
| Solubilization Method | Solubilizing Agent | Analyte | Solubility Enhancement (Approximate) | Reference |
| Co-solvents | Ethanol (B145695), DMSO | Anandamide (AEA) | Soluble up to 50 mg/mL in ethanol and 30 mg/mL in DMSO before aqueous dilution.[5] | [5] |
| Cyclodextrins | Methyl-β-cyclodextrin (M-β-CD) | THCA | From <1 µg/mL to ~220 µg/mL (1:1 molar ratio) | [7] |
| Methyl-β-cyclodextrin (M-β-CD) | CBDA | From <1 µg/mL to ~300 µg/mL (1:1 molar ratio) | [7] | |
| Liposomes | Phospholipids | Hydrophobic Drugs | High encapsulation efficiency can be achieved, effectively "solubilizing" the drug in the aqueous phase.[8] | [8] |
Experimental Protocols
Protocol 1: Solubilization using a Co-solvent (Ethanol)
This protocol is a standard method for preparing working solutions of lipophilic compounds like DEA for in vitro experiments.
-
Stock Solution Preparation:
-
Weigh the desired amount of DEA powder in a sterile microcentrifuge tube.
-
Add absolute ethanol to dissolve the DEA to a high concentration (e.g., 10-50 mg/mL).[5]
-
Vortex thoroughly until the DEA is completely dissolved. This is your stock solution.
-
Store the stock solution at -20°C for long-term stability.[5]
-
-
Working Solution Preparation:
-
Warm the stock solution to room temperature.
-
Vortex the stock solution briefly.
-
For maximum solubility, dilute the ethanolic stock solution directly into the pre-warmed aqueous buffer of your choice with vigorous vortexing.[5]
-
Important: The final concentration of ethanol in your working solution should be kept to a minimum (typically <1%) to avoid solvent effects in biological assays.
-
Prepare the working solution fresh for each experiment as aqueous solutions of N-acylethanolamines are not recommended for storage for more than one day.[5]
-
Protocol 2: Solubilization using Methyl-β-Cyclodextrin (M-β-CD)
This method utilizes cyclodextrins to form an inclusion complex with DEA, enhancing its aqueous solubility.[7][9]
-
Preparation of M-β-CD Solution:
-
Prepare an aqueous solution of M-β-CD in your desired buffer at a concentration determined by a phase solubility study (typically in the mM range).[7]
-
-
Preparation of DEA/M-β-CD Inclusion Complex:
-
Dissolve DEA in a minimal amount of ethanol (e.g., to a concentration of 10 mg/mL).
-
Slowly add the ethanolic DEA solution to the M-β-CD solution while stirring continuously. A 1:1 or 1:2 molar ratio of DEA to M-β-CD is a good starting point.[7]
-
Stir the mixture at room temperature for 24-48 hours to allow for complex formation.[7]
-
The resulting solution can be filtered through a 0.22 µm filter to remove any undissolved DEA.
-
Protocol 3: Formulation of DEA into Liposomes
This protocol describes a general method for encapsulating DEA into liposomes using the thin-film hydration technique.[10]
-
Lipid Film Formation:
-
Dissolve DEA and lipids (e.g., a mixture of a phosphatidylcholine like DOPC and cholesterol) in a suitable organic solvent such as chloroform (B151607) or a chloroform/methanol mixture in a round-bottom flask.[11]
-
Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner wall of the flask.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film by adding the desired aqueous buffer.
-
The hydration temperature should be above the phase transition temperature (Tc) of the lipids used.[10]
-
Agitate the flask (e.g., by vortexing or gentle shaking) to form multilamellar vesicles (MLVs).
-
-
Size Reduction (Optional but Recommended):
-
To obtain smaller, more uniform liposomes (small unilamellar vesicles or SUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes of a defined pore size.[10]
-
-
Removal of Unencapsulated DEA:
-
Separate the liposomes containing encapsulated DEA from the unencapsulated drug by methods such as dialysis, size exclusion chromatography, or ultracentrifugation.[11]
-
Visualizations
Caption: Workflow for solubilizing DEA using a co-solvent.
References
- 1. Recent Progress in N-Acylethanolamine Research: Biological Functions and Metabolism Regulated by Two Distinct N-Acyltransferases: cPLA2ε and PLAAT Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipid - Wikipedia [en.wikipedia.org]
- 3. ascendiacdmo.com [ascendiacdmo.com]
- 4. ijmsdr.org [ijmsdr.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of Cannabinoid Acid/Cyclodextrin Inclusion Complex for Improving Physicochemical and Biological Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Liposomes: preparation and characterization with a special focus on the application of capillary electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation, characterization and pharmacokinetics of N-palmitoyl chitosan anchored docetaxel liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing auto-oxidation of Docosatetraenylethanolamide during storage
This technical support center provides guidance on minimizing the auto-oxidation of Docosatetraenylethanolamide (DEA) during storage and experimentation. DEA's polyunsaturated nature makes it susceptible to degradation, which can compromise experimental results.
Frequently Asked Questions (FAQs)
Q1: What is auto-oxidation and why is this compound (DEA) particularly susceptible?
A1: Auto-oxidation is a spontaneous, self-catalyzing process where molecules react with atmospheric oxygen. It proceeds via a free-radical chain reaction consisting of three stages: initiation, propagation, and termination. DEA is highly susceptible because its docosatetraenoyl chain contains multiple double bonds. The carbon atoms adjacent to these double bonds have weaker carbon-hydrogen bonds, making them prone to hydrogen abstraction and the initiation of the oxidation cascade. This process can lead to the formation of various degradation products, including hydroperoxides and aldehydes, which can alter the biological activity of DEA.[1][2]
Q2: What are the optimal storage conditions for neat DEA and DEA in solution?
A2: To ensure maximum stability, DEA should be stored under conditions that minimize exposure to pro-oxidative factors like oxygen, light, and heat.
-
Temperature: For long-term storage, DEA should be kept at -20°C or, ideally, at -80°C.[3][4] Studies on the related compound anandamide (B1667382) (AEA) show that prolonged storage even at -80°C can lead to some changes in concentration, highlighting the importance of minimizing storage time whenever possible.[3]
-
Atmosphere: DEA should be stored under an inert atmosphere, such as argon or nitrogen.[5] Oxygen is a key reactant in the auto-oxidation process.
-
Light: Protect DEA from light by using amber or opaque containers.[6][7] Light can catalyze the initiation of the oxidation process.[8]
-
Solvents: If storing in solution, use a high-purity, deoxygenated solvent. Ethanol is a common choice.[5] For cell culture experiments, an ethanolic solution can be added directly to the medium, but care should be taken to ensure the final solvent concentration is not harmful to the cells.[5] Aqueous solutions of similar compounds are not recommended for storage for more than a day.[5]
Q3: Which antioxidants are recommended for use with DEA?
A3: Antioxidants can be added to DEA solutions to inhibit auto-oxidation. They work by interrupting the free-radical chain reaction. Common choices for polyunsaturated lipids include:
-
Butylated Hydroxytoluene (BHT): A synthetic antioxidant that is effective at low concentrations.
-
Tert-butylhydroquinone (TBHQ): Another synthetic antioxidant known for its high efficacy in stabilizing polyunsaturated fatty acids.[9]
-
Alpha-tocopherol (Vitamin E): A natural antioxidant that can protect lipids from oxidation.[10]
When choosing an antioxidant, ensure it is compatible with your downstream applications and will not interfere with your experimental assays.
Q4: How should I handle DEA to prepare solutions for experiments?
A4: Proper handling is critical to prevent degradation before your experiment even begins.
-
Thawing: Thaw DEA slowly on ice.
-
Inert Atmosphere: When preparing solutions, work under a gentle stream of an inert gas like nitrogen or argon to displace oxygen.[5]
-
Solvent Choice: Use high-purity solvents. If you need to switch from the solvent it's supplied in (e.g., ethanol), the original solvent can be evaporated under a stream of nitrogen, and the new solvent added immediately.[5]
-
Minimize Transfers: Each time the sample is transferred, there is a risk of exposure to oxygen. Plan your work to minimize the number of transfers.
-
Use Freshly Prepared Solutions: For the most reliable results, prepare solutions fresh for each experiment. If you must store a stock solution, follow the optimal storage conditions described above.
Troubleshooting Guide
Problem: I see unexpected peaks in my HPLC/LC-MS analysis of DEA.
-
Potential Cause: This is a common sign of DEA degradation. The extra peaks are likely oxidation products such as hydroperoxides, aldehydes, or other secondary oxidation products.
-
Solution:
-
Review Storage Conditions: Ensure your DEA stock is stored at -80°C, protected from light, and preferably under an inert atmosphere.
-
Prepare Fresh Samples: Prepare a new dilution from your stock and analyze it immediately. Compare this to your older sample.
-
Check Solvent Quality: Ensure your solvents are of high purity and have not been stored for long periods where they could have absorbed atmospheric oxygen or formed peroxides.
-
Inert Handling: When preparing samples for injection, purge the vial with nitrogen or argon before sealing.
-
Problem: The biological activity of my DEA sample has decreased over time.
-
Potential Cause: A loss of potency is a strong indicator of chemical degradation. The oxidation products of DEA may have lower affinity for their target receptors or may not be biologically active at all.
-
Solution:
-
Discard Old Stock: It is highly likely your stock solution has degraded. It is best to start with a fresh vial of DEA.
-
Implement Antioxidant Use: For new stock solutions, consider adding a suitable antioxidant like BHT at a low concentration (e.g., 100 µM) to inhibit oxidation, provided it does not interfere with your assay.
-
Perform a Stability Study: If you plan to use a stock solution over a period of time, it is advisable to perform a small-scale stability study by analyzing its purity at different time points.
-
Problem: My control and treated samples are showing similar (or no) effects.
-
Potential Cause: If your DEA has significantly degraded, you may be adding inactive compounds to your experiment, leading to a lack of effect.
-
Solution:
-
Verify Compound Integrity: Before conducting extensive biological experiments, verify the purity of your DEA stock using an analytical technique like HPLC-UV or LC-MS.
-
Positive Control: Use a positive control for your biological assay to ensure the system is working as expected.
-
Handling During Experiment: Be mindful of the stability of DEA in your experimental medium. Polyunsaturated lipids can degrade in aqueous, oxygen-rich cell culture media over the course of an experiment. Minimize the incubation time where possible.
-
Data on Stability of a Related Compound
Table 1: Summary of Anandamide (AEA) Stability Under Various Conditions
| Condition | Matrix | Duration | Observation | Source(s) |
| Storage at -20°C | Ethanol Solution | ≥ 4 years | The compound is stable. | [5] |
| Storage at -80°C | Plasma | 8-10 days | Stable for at least 8 days, with a significant decline observed on the 10th day. | [4] |
| Storage at -80°C | Plasma (spiked) | 4 weeks | A tendency for the concentration to increase by ~19% after 4 weeks was noted. | [3] |
| 3 Freeze-Thaw Cycles | Plasma | N/A | Endogenous AEA was stable, but spiked AEA concentrations increased by ~12.8%. | [3] |
| Kept on Ice (0-4°C) prior to processing | Whole Blood | 3 hours | AEA concentrations increased by a factor of 2.3, indicating ex vivo production if not processed immediately. | [3] |
Disclaimer: This data is for anandamide (AEA), not this compound (DEA). Due to the similar polyunsaturated nature, it is reasonable to expect DEA to have comparable stability characteristics.
Experimental Protocols
Protocol 1: Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation
This method measures malondialdehyde (MDA), a secondary product of lipid oxidation.
Materials:
-
DEA sample
-
Trichloroacetic acid (TCA) solution (20% w/v)
-
Thiobarbituric acid (TBA) solution (0.5% w/v in 20% TCA)
-
Butylated hydroxytoluene (BHT)
-
Spectrophotometer or plate reader
Procedure:
-
To prevent further oxidation during the assay, add BHT to your sample homogenate (e.g., 10 µL of 0.5 M BHT in acetonitrile (B52724) per 1 mL of sample).
-
Mix 0.5 mL of your sample with 1.5 mL of the TBA/TCA solution.[11]
-
Vortex the mixture thoroughly.
-
Incubate the mixture in a water bath at 95°C for 25-60 minutes.[5][11] This allows for the reaction between MDA and TBA to form a pink-colored adduct.
-
After incubation, cool the samples on ice to stop the reaction.[11]
-
Centrifuge the samples at 10,000 x g for 10 minutes to pellet any precipitate.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
To correct for background absorbance, also measure the absorbance at 600 nm and subtract it from the 532 nm reading.[11]
-
Quantify the MDA concentration using the Lambert-Beer law with an extinction coefficient for the MDA-TBA adduct of 155 mM⁻¹cm⁻¹.[11]
Protocol 2: General Workflow for HPLC or LC-MS/MS Analysis of DEA and its Oxidation Products
This protocol provides a general framework. Specific parameters such as the column, mobile phase, and mass spectrometer settings will need to be optimized for your specific analytes and instrument.
1. Sample Preparation:
-
Extraction: If DEA is in a complex matrix (e.g., cell lysate, plasma), perform a lipid extraction. A common method is liquid-liquid extraction with a solvent like ethyl acetate (B1210297) or a mixture of chloroform (B151607) and methanol (B129727).
-
Internal Standard: Spike your sample with an appropriate internal standard (e.g., a deuterated version of DEA) before extraction to account for extraction efficiency and instrument variability.
-
Drying and Reconstitution: Evaporate the extraction solvent under a stream of nitrogen. Reconstitute the lipid extract in a solvent compatible with your HPLC mobile phase (e.g., methanol or acetonitrile).
2. Chromatographic Separation (HPLC/UPLC):
-
Column: A C18 reversed-phase column is typically used for separating lipids.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid for better ionization in MS) and an organic solvent (e.g., acetonitrile or methanol) is commonly used.
-
Injection: Keep the autosampler at a low temperature (e.g., 4°C) to prevent degradation of samples waiting for injection.
3. Detection and Quantification:
-
UV Detection: DEA has a chromophore and can be detected by UV absorbance, though this method is less sensitive and specific than mass spectrometry.
-
Mass Spectrometry (MS and MS/MS):
-
Electrospray ionization (ESI) in positive or negative ion mode is typically used.
-
For quantification, use tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the molecular ion of DEA or its oxidation product) and a specific product ion that is formed upon fragmentation. This is a highly sensitive and specific method.
-
Identification of unknown oxidation products can be achieved by analyzing their full scan mass spectra and their fragmentation patterns in product ion scans.
-
Visualizations
Caption: Auto-oxidation free-radical chain reaction pathway for DEA.
Caption: Workflow for assessing the stability of DEA samples.
References
- 1. Lipid - Wikipedia [en.wikipedia.org]
- 2. The oxidation products from two kinds of tocopherols co-existing in autoxidation system of methyl linoleate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of the Endocannabinoids Anandamide and 2-Arachidonoyl Glycerol with Gas Chromatography-Mass Spectrometry: Analytical and Preanalytical Challenges and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. mdpi.com [mdpi.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. Drug stability: How storage conditions affect their performance - Vital Record [vitalrecord.tamu.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Antioxidant and Anti-Inflammatory Activity of N-acylethanolamines of Omega-3 Polyunsaturated Fatty Acids in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the sensitivity of Docosatetraenylethanolamide detection in biological matrices
Welcome to the technical support center for the analysis of Docosatetraenylethanolamide (DEA) and other N-acylethanolamines (NAEs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the sensitivity and reliability of DEA detection in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for the quantification of this compound (DEA)?
A1: The gold standard for the quantification of endocannabinoids and related compounds like DEA in biological matrices is Liquid Chromatography paired with tandem mass spectrometry (LC-MS/MS). This technique offers high selectivity and sensitivity for detecting and quantifying low concentrations of target analytes in complex samples.
Q2: What are the critical steps to enhance the sensitivity of DEA detection?
A2: Enhancing the sensitivity of DEA detection involves optimizing several key stages of the analytical workflow:
-
Sample Preparation: Efficient extraction and cleanup of the biological sample are crucial to remove interfering substances.
-
Chromatographic Separation: Proper selection of the analytical column and mobile phase can improve peak shape and reduce matrix effects.
-
Mass Spectrometry Parameters: Optimization of ionization source settings and mass transition parameters is essential for maximizing signal intensity.
Q3: Which extraction method is better for DEA, Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?
A3: Both LLE and SPE can be effectively used for the extraction of NAEs, including DEA.
-
LLE is a simpler and often faster method, but it may be less selective and result in "dirtier" extracts, which can lead to matrix effects in the LC-MS/MS analysis.
-
SPE is a more selective technique that can provide cleaner extracts, leading to improved sensitivity and reproducibility. However, SPE method development can be more time-consuming. The choice between LLE and SPE often depends on the specific requirements of the assay, the complexity of the biological matrix, and the desired level of sample cleanup.
Q4: What are common causes of low recovery for NAEs during Solid-Phase Extraction (SPE)?
A4: Low recovery in SPE can stem from several factors:
-
Analyte Breakthrough: The analyte may not be retained on the SPE sorbent during sample loading. This can be caused by an inappropriate sorbent type, a sample solvent that is too strong, or incorrect pH.
-
Elution During Washing: The wash solvent may be too strong, causing the analyte to be washed away before the elution step.
-
Incomplete Elution: The elution solvent may not be strong enough to desorb the analyte completely from the sorbent.
To troubleshoot low recovery, it is recommended to analyze the flow-through, wash, and elution fractions to determine at which step the analyte is being lost.
Troubleshooting Guides
Low Signal Intensity or Poor Sensitivity in LC-MS/MS Analysis
Problem: The signal for DEA is weak or undetectable, resulting in a high limit of detection (LOD) and limit of quantification (LOQ).
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction | Review and optimize the extraction protocol (see detailed protocols below). For SPE, ensure proper conditioning of the sorbent and that the pH of the sample is optimized for retention. For LLE, ensure the appropriate solvent and pH are used. |
| Matrix Effects | Matrix components co-eluting with DEA can suppress its ionization. Improve sample cleanup using a more rigorous SPE protocol or by optimizing the chromatographic separation to move DEA away from interfering peaks. Consider using a deuterated internal standard to compensate for matrix effects. |
| Suboptimal MS Parameters | Infuse a standard solution of DEA directly into the mass spectrometer to optimize the precursor and product ion masses (mass transitions), collision energy, and other source parameters. |
| Analyte Degradation | NAEs can be susceptible to degradation. Ensure samples are processed promptly and stored at low temperatures (e.g., -80°C). |
Poor Peak Shape in Chromatography
Problem: The chromatographic peak for DEA is broad, tailing, or splitting.
| Possible Cause | Troubleshooting Step |
| Column Contamination | Wash the column with a strong solvent or, if necessary, replace the column. Always use a guard column to protect the analytical column. |
| Incompatible Injection Solvent | The solvent used to reconstitute the final extract should be similar in composition to the initial mobile phase to ensure good peak shape. |
| Secondary Interactions | The analyte may be interacting with active sites on the column. Consider using a different column chemistry or adding a small amount of an additive like formic acid to the mobile phase to improve peak shape. |
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analysis of DEA and other NAEs. Note that these values can vary depending on the specific matrix, instrumentation, and method used.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for NAEs
| Analyte | Matrix | LOD | LOQ |
| This compound (DEA) | Rat Brain Tissue | 1 ng/mL | Not Reported |
| Anandamide (AEA) | Rodent Brain Tissue | Not Reported | 1.4 ng/mL |
| Oleoylethanolamide (OEA) | Rodent Brain Tissue | Not Reported | 0.6 ng/mL |
| Palmitoylethanolamide (PEA) | Rodent Brain Tissue | Not Reported | 0.5 ng/mL |
Table 2: Recovery Rates for NAEs using Acetonitrile Precipitation
| Analyte | Matrix | Recovery (%) |
| Anandamide (AEA) | Rodent Brain Tissue | 98.1 - 106.2 |
| Oleoylethanolamide (OEA) | Rodent Brain Tissue | 98.5 - 102.2 |
| Palmitoylethanolamide (PEA) | Rodent Brain Tissue | 85.4 - 89.5 |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for DEA from Plasma
This protocol is a general guideline and may require optimization for your specific application.
-
Sorbent: Use a reversed-phase sorbent such as C18 or a polymeric sorbent.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Pre-treatment: Acidify the plasma sample with a small amount of formic acid to a pH of approximately 4.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, consistent flow rate.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5-10% methanol in water) to remove polar interferences.
-
Elution: Elute DEA with 1 mL of a strong organic solvent such as methanol or acetonitrile. A second elution with a more nonpolar solvent like ethyl acetate (B1210297) may be performed to ensure complete recovery.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of a solvent compatible with your LC-MS/MS mobile phase.
Protocol 2: Liquid-Liquid Extraction (LLE) for DEA from Plasma
-
Sample Preparation: To 1 mL of plasma, add an internal standard.
-
pH Adjustment: Adjust the pH of the sample to be acidic (e.g., pH 4) using a suitable acid.
-
Extraction: Add 3-5 mL of an appropriate organic solvent (e.g., ethyl acetate or a mixture of chloroform (B151607) and methanol).
-
Mixing: Vortex the mixture vigorously for 1-2 minutes.
-
Centrifugation: Centrifuge the sample to separate the aqueous and organic layers.
-
Collection: Carefully transfer the organic layer to a clean tube.
-
Dry-down and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen and reconstitute the residue in a solvent suitable for LC-MS/MS analysis.
Visualizations
N-Acylethanolamine (NAE) Metabolic Pathway
The following diagram illustrates the primary metabolic pathways for the synthesis and degradation of N-acylethanolamines.
Caption: Overview of the NAE metabolic pathway.
Experimental Workflow for DEA Detection
This diagram outlines the general steps involved in the detection and quantification of DEA from a biological sample.
Caption: General workflow for DEA analysis.
Troubleshooting Logic for Low DEA Recovery in SPE
This diagram provides a logical approach to troubleshooting low recovery issues during solid-phase extraction.
Optimization of collision energy for Docosatetraenylethanolamide fragmentation in MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of collision energy for Docosatetraenylethanolamide (DEA) fragmentation in tandem mass spectrometry (MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor ions for this compound (DEA) in positive electrospray ionization (+ESI)?
A1: In +ESI-MS, this compound (DEA) is expected to form a protonated molecule, [M+H]⁺. Due to the potential presence of salts in the sample or mobile phase, you may also observe sodium [M+Na]⁺ and potassium [M+K]⁺ adducts.[1] It is crucial to correctly identify the precursor ion to ensure accurate MS/MS analysis.
Q2: What is the most characteristic fragment ion for N-acylethanolamines (NAEs) like DEA?
A2: A common and diagnostic fragment ion for NAEs is observed at m/z 62.[1][2] This ion corresponds to the protonated ethanolamine (B43304) headgroup ([C₂H₈NO]⁺) and results from the cleavage of the amide bond.[1] Its presence is a strong indicator of an NAE.
Q3: How does the polyunsaturated acyl chain of DEA fragment?
A3: The long, polyunsaturated docosatetraenoyl chain of DEA will also undergo fragmentation. This typically results in a series of fragment ions, often spaced 14 atomic mass units apart, corresponding to the loss of CH₂ groups from the acyl chain.[2] The specific fragmentation pattern can help confirm the structure of the fatty acid portion of the molecule.
Q4: Are there any common pitfalls in sample preparation for NAE analysis?
A4: Yes, sample preparation is a critical step. One documented issue is the potential for loss of polyunsaturated NAEs during solid-phase extraction (SPE) if the sorbent and washing conditions are not optimized.[2] Additionally, the choice of solvent can be critical; for instance, certain types of chloroform (B151607) have been shown to react with the double bonds of unsaturated NAEs, leading to analyte loss.[2] It is also important to be aware of potential contamination of N-palmitoylethanolamine (PEA) and N-stearoylethanolamine (SEA) from laboratory glassware and solvents.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no signal for the DEA precursor ion | 1. Inefficient ionization. 2. Suboptimal sample preparation leading to analyte loss. 3. Degradation of the analyte. | 1. Optimize ESI source parameters (e.g., spray voltage, gas flow, temperature). Consider mobile phase additives to enhance protonation. 2. Review your extraction protocol. Ensure the SPE method is validated for polyunsaturated NAEs.[2] Check for potential reactions with solvents.[2] 3. Store samples and standards at low temperatures (-80°C) and minimize freeze-thaw cycles. |
| Poor fragmentation or absence of characteristic fragment ions | 1. Inappropriate collision energy (CE). 2. Incorrect precursor ion selection. 3. Instrument not properly calibrated. | 1. Perform a collision energy ramping experiment to determine the optimal CE for your specific instrument and conditions. Start with values used for other NAEs as a reference. 2. Ensure you are isolating the correct precursor ion (e.g., [M+H]⁺) and not an adduct or background ion. 3. Calibrate the mass spectrometer according to the manufacturer's recommendations to ensure accurate mass assignments. |
| Inconsistent fragmentation pattern between runs | 1. Fluctuations in collision cell pressure. 2. Instability of the ESI source. 3. Matrix effects from the sample. | 1. Check the collision gas supply and pressure settings. 2. Monitor the stability of the electrospray. If it is unstable, clean the ESI probe and optimize its position. 3. Improve sample cleanup to remove interfering matrix components. Consider using a deuterated internal standard for DEA to normalize the signal. |
| Unexpected fragment ions observed | 1. Presence of co-eluting isomers or isobars. 2. In-source fragmentation. 3. Contamination in the LC-MS system. | 1. Improve chromatographic separation to resolve DEA from other compounds with the same nominal mass. 2. Reduce the cone voltage or declustering potential to minimize fragmentation in the ion source. 3. Flush the LC system and clean the mass spectrometer ion source to remove potential contaminants. |
Quantitative Data Summary
The optimization of collision energy is instrument-dependent. However, published methods for the analysis of a range of N-acylethanolamines provide a good starting point.
| Parameter | Value | Analyte Class | Notes |
| Declustering Potential | 50 V | N-Acylethanolamines | This value was found to be optimal for the fragmentation of the carboxyl-amide bond across various NAEs.[1] |
| Collision Energy | 40 V | N-Acylethanolamines | This value was consistently used for the fragmentation of the carboxyl-amide bond in a study of 33 different NAEs.[1] |
Note: These values were obtained on a specific instrument (ABI/Sciex 4000 QTRAP) and should be used as a starting point for optimization on your own mass spectrometer.[1]
Experimental Protocols
Collision Energy Optimization Protocol
A common approach to optimize collision energy is to perform a ramping experiment.
-
Prepare a standard solution of this compound at a known concentration (e.g., 1 µg/mL in methanol).
-
Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Set the mass spectrometer to select the [M+H]⁺ precursor ion of DEA.
-
Acquire MS/MS spectra at a range of collision energy values. The range will depend on your instrument type but a starting point could be from 10 to 60 V (or the equivalent in your instrument's units), in increments of 2-5 V.
-
Monitor the intensity of the characteristic fragment ions (e.g., m/z 62 and fragments from the acyl chain) at each collision energy setting.
-
Plot the intensity of the key fragment ions as a function of collision energy.
-
The optimal collision energy is the value that produces the highest intensity for the desired fragment ions, providing a balance between precursor ion depletion and fragment ion generation.
Visualizations
Logical Workflow for Collision Energy Optimization
Caption: A flowchart illustrating the steps for optimizing collision energy for DEA.
Signaling Pathway of N-Acylethanolamines
Caption: A diagram of the biosynthesis, action, and degradation of NAEs like DEA.
References
Technical Support Center: Optimizing In Vitro Assays with Docosatetraenylethanolamide (DEA)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Docosatetraenylethanolamide (DEA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments, with a focus on mitigating non-specific binding.
Troubleshooting Guide: Reducing Non-Specific Binding of DEA
High non-specific binding (NSB) can significantly impact the accuracy and reproducibility of in vitro assays involving lipophilic molecules like this compound. This guide provides a systematic approach to identifying and resolving common issues.
Issue 1: High Background Signal Across All Wells
Potential Cause: DEA is adhering to the surfaces of the microplate, pipette tips, and other plasticware due to its hydrophobic nature.
Recommended Solutions:
-
Choice of Assay Plates: Utilize low-binding microplates.[1][2][3] These plates are treated to create a hydrophilic surface that repels hydrophobic molecules. Untreated polystyrene plates have a high affinity for lipids and can be a significant source of NSB.
-
Inclusion of Blocking Agents: Incorporate a blocking agent into your assay buffer to saturate non-specific binding sites on the plate surface.[4][5]
-
Bovine Serum Albumin (BSA): A commonly used protein blocker. Start with a concentration of 1% (w/v) in your assay buffer. BSA can be particularly effective for assays involving protein-lipid interactions.[6][7]
-
Non-fat Dry Milk: A cost-effective alternative to BSA. A 5% (w/v) solution can be effective, but it is not recommended for assays involving phosphoproteins.
-
-
Use of Surfactants: Add a non-ionic surfactant to your wash buffers and, in some cases, your assay buffer to reduce hydrophobic interactions.
-
Tween 20: Typically used at a concentration of 0.05% (v/v) in wash buffers.[8] It helps to prevent DEA from sticking to the plate during wash steps.
-
Issue 2: Inconsistent Results and Poor Reproducibility
Potential Cause: Variability in DEA concentration due to its poor aqueous solubility and adsorption to labware.
Recommended Solutions:
-
Proper Solubilization of DEA: Ensure DEA is fully dissolved before adding it to your aqueous assay buffer.
-
Stock Solutions: Prepare a high-concentration stock solution of DEA in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695).[9][10]
-
Working Dilutions: When preparing working dilutions, add the DEA stock solution to the assay buffer while vortexing to facilitate dispersion and prevent precipitation. The final concentration of the organic solvent in the assay should be kept low (typically ≤1%) to avoid affecting cellular or protein function.
-
-
Pre-treatment of Labware: For critical applications, pre-coating pipette tips and tubes with a blocking solution can minimize the loss of DEA.
-
Consistent Pipetting Techniques: When working with solutions containing lipids, use reverse pipetting to ensure accurate and consistent dispensing.
Issue 3: Low Specific Signal
Potential Cause: While addressing NSB, the modifications may be interfering with the specific binding of DEA to its target.
Recommended Solutions:
-
Optimize Blocking Agent Concentration: While blocking agents are crucial, excessive concentrations can sometimes mask the target of interest. Titrate the concentration of your chosen blocking agent (e.g., 0.1% to 5% BSA) to find the optimal balance between reducing background and maintaining a strong specific signal.
-
Evaluate Different Blocking Agents: If one blocking agent appears to inhibit specific binding, try an alternative. For example, if BSA is problematic, consider using casein or a commercially available synthetic blocker.[4][11]
-
Adjust Surfactant Concentration: High concentrations of surfactants can disrupt protein structure and interfere with binding. If using a surfactant in the assay buffer, keep the concentration at or below the critical micelle concentration.
Quantitative Data Summary
While specific quantitative data for the reduction of non-specific binding of this compound is not extensively available, the following tables provide a comparative overview of the effectiveness of common blocking agents and surfactants based on studies with other lipophilic molecules and in general immunoassay applications.
Table 1: Comparison of Blocking Agents in Reducing Non-Specific Binding
| Blocking Agent | Typical Concentration | Reported NSB Reduction | Key Considerations |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | High | Can sometimes cross-react with antibodies. Not ideal for phosphoprotein assays.[4][12] |
| Non-fat Dry Milk | 5% (w/v) | High | Cost-effective. Contains phosphoproteins and biotin, which can interfere with certain assays.[4] |
| Casein | 1-3% (w/v) | Very High | Generally more effective than BSA.[5][8] |
| Fish Gelatin | 0.1-1% (w/v) | Moderate to High | Good alternative to mammalian proteins to avoid cross-reactivity. |
| Synthetic Blockers (e.g., PVA, PEG) | Varies by product | High | Protein-free, reducing the chance of cross-reactivity. May require more optimization.[11] |
Table 2: Effect of Tween 20 on Non-Specific Binding in ELISA
| Tween 20 Concentration in Wash Buffer | Effect on Non-Specific Binding |
| 0% | High background often observed. |
| 0.05% | Significant reduction in background signal.[8] |
| 0.1% | Further reduction in background, but risk of disrupting specific binding increases. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound (DEA)?
A1: DEA is a lipophilic molecule and should be dissolved in an organic solvent such as DMSO or ethanol to create a stock solution.[9][10] For cell-based assays, it is crucial to keep the final concentration of the organic solvent in the culture medium low (typically below 1%) to avoid cytotoxicity.
Q2: Can I use serum in my assay buffer to reduce non-specific binding of DEA?
A2: Yes, serum contains albumin and other proteins that can act as natural blocking agents and carriers for lipid molecules.[7][13] However, be aware that serum also contains endogenous lipids and enzymes that could potentially interact with DEA or your assay components. If using serum, it is important to run appropriate controls.
Q3: My DEA appears to be precipitating out of solution during the assay. What can I do?
A3: This is a common issue with hydrophobic compounds. Ensure your stock solution is fully dissolved before diluting it into the aqueous assay buffer. When diluting, add the stock solution to the buffer with vigorous mixing. You can also try incorporating a low concentration of BSA (e.g., 0.1%) into your assay buffer to help maintain the solubility of DEA.[14]
Q4: What type of microplate is recommended for assays with DEA?
A4: To minimize non-specific binding, it is highly recommended to use non-binding or low-binding microplates.[1][15][16] These plates are surface-treated to be more hydrophilic, which reduces the adsorption of hydrophobic molecules like DEA.
Q5: How can I confirm that the signal I am measuring is specific to DEA's interaction with its target?
A5: To determine specific binding, you should include a control where a high concentration of an unlabeled competitor ligand is added to displace the binding of your labeled DEA. The difference between the total binding (without competitor) and the non-specific binding (with competitor) represents the specific binding.[17][18]
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for Cannabinoid Receptors
This protocol is a general framework for determining the binding affinity of DEA to cannabinoid receptors (e.g., CB1 or CB2) expressed in cell membranes.
Materials:
-
Cell membranes expressing the cannabinoid receptor of interest
-
Radiolabeled cannabinoid ligand (e.g., [³H]CP-55,940)
-
This compound (DEA)
-
Non-labeled competitor (e.g., WIN 55,212-2 for determining non-specific binding)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4[19]
-
Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4[19]
-
96-well filter plates (GF/B or GF/C)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of DEA in DMSO.
-
Perform serial dilutions of DEA in assay buffer to create a range of concentrations for the competition curve.
-
Dilute the radioligand in assay buffer to a final concentration close to its Kd.
-
-
Assay Setup:
-
In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Radioligand + Cell membranes
-
Non-Specific Binding (NSB): Radioligand + Cell membranes + High concentration of non-labeled competitor
-
Competition: Radioligand + Cell membranes + Serial dilutions of DEA
-
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[20]
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Washing: Wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.[20]
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of DEA to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of DEA that inhibits 50% of specific binding).
-
Calculate the Ki (binding affinity) of DEA using the Cheng-Prusoff equation.
-
Protocol 2: In Vitro FAAH Inhibition Assay (Fluorescence-Based)
This protocol describes a method to assess the inhibitory effect of DEA on the activity of Fatty Acid Amide Hydrolase (FAAH).[21]
Materials:
-
Recombinant human FAAH or cell/tissue lysate containing FAAH
-
FAAH substrate (e.g., a fluorogenic substrate like AMC-arachidonoyl amide)[22]
-
This compound (DEA)
-
Positive control FAAH inhibitor (e.g., URB597)
-
Assay Buffer: 125 mM Tris-HCl, 1 mM EDTA, pH 9.0[22]
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of DEA and the positive control inhibitor in DMSO.
-
Perform serial dilutions in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to triplicate wells:
-
100% Activity Control: FAAH enzyme + Assay buffer + DMSO (vehicle)
-
Inhibitor Wells: FAAH enzyme + Serial dilutions of DEA or positive control
-
No Enzyme Control: Assay buffer + DMSO
-
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add the FAAH substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 340-360/450-465 nm for AMC).[22]
-
Data Analysis:
-
Subtract the background fluorescence (no enzyme control) from all readings.
-
Calculate the percentage of FAAH inhibition for each concentration of DEA compared to the 100% activity control.
-
Plot the percent inhibition against the log concentration of DEA to determine the IC₅₀ value.
-
Protocol 3: Cellular Uptake Assay
This protocol provides a general method for measuring the uptake of radiolabeled DEA into cultured cells.
Materials:
-
Cultured cells of interest
-
Radiolabeled this compound ([³H]-DEA or [¹⁴C]-DEA)
-
Unlabeled DEA (for determining non-specific uptake)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)
-
Wash Buffer (ice-cold PBS)
-
Cell lysis buffer
-
Scintillation cocktail
-
Scintillation counter
-
24- or 96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in culture plates and grow until they reach a confluent monolayer.
-
Assay Preparation:
-
On the day of the assay, aspirate the culture medium and wash the cells once with assay buffer.
-
Add fresh assay buffer to each well.
-
-
Initiation of Uptake:
-
To determine total uptake, add the radiolabeled DEA to the designated wells.
-
To determine non-specific uptake, add a high concentration of unlabeled DEA (e.g., 100-fold excess) to the respective wells 5-10 minutes before adding the radiolabeled DEA.
-
-
Incubation: Incubate the plate at 37°C for a predetermined time course (e.g., 1, 5, 15, 30 minutes).
-
Termination of Uptake:
-
Rapidly aspirate the assay buffer containing the radiolabel.
-
Immediately wash the cells three times with ice-cold wash buffer to remove any unbound radiolabel.
-
-
Cell Lysis: Add cell lysis buffer to each well and incubate to ensure complete lysis.
-
Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity.
-
Data Analysis:
-
Determine the amount of radiolabel taken up by the cells (e.g., in pmol/mg of protein).
-
Calculate specific uptake by subtracting the non-specific uptake from the total uptake.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways potentially involving this compound and a typical experimental workflow for investigating its effects.
Caption: Putative signaling pathways of this compound (DEA).
Caption: General experimental workflow for in vitro assays with DEA.
References
- 1. shop.gbo.com [shop.gbo.com]
- 2. Hydrophobic, Lipid-Binding Plates | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Non-Binding Assay Microplates | Fisher Scientific [fishersci.com]
- 4. Quantitative differences among various proteins as blocking agents for ELISA microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 7. Serum albumin: clinical significance of drug binding and development as drug delivery vehicle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Effectiveness of natural and synthetic blocking reagents and their application for detecting food allergens in enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. amuzainc.com [amuzainc.com]
- 16. 3474 | Corning® 96-well Clear Flat Bottom Ultra-Low Attachment Microplate, Individually Wrapped, with Lid, Sterile | Corning [ecatalog.corning.com]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. benchchem.com [benchchem.com]
- 22. cdn.caymanchem.com [cdn.caymanchem.com]
Validation & Comparative
Validating the Anti-inflammatory Effects of Docosatetraenylethanolamide in Primary Microglia: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory effects of Docosatetraenylethanolamide (DEA) in primary microglia. Due to the limited direct experimental data on DEA, this document leverages data from the structurally and functionally similar endocannabinoid, Anandamide (N-arachidonoylethanolamide, AEA), as a proxy. The guide compares its potential effects against the well-established steroidal anti-inflammatory drug, Dexamethasone. This document is intended to provide a framework for researchers looking to validate the anti-inflammatory properties of novel compounds targeting neuroinflammation.
Introduction to Microglial Inflammation and Therapeutic Targeting
Microglia, the resident immune cells of the central nervous system (CNS), play a crucial role in maintaining brain homeostasis.[1][2][3] Upon injury or pathogenic insult, microglia become activated and can adopt different phenotypes. The classically activated (M1) phenotype is characterized by the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), as well as reactive oxygen species (ROS) and nitric oxide (NO).[1][4] While this response is essential for clearing pathogens and cellular debris, chronic M1 activation contributes to neuroinflammation and is implicated in the pathogenesis of various neurodegenerative diseases.[2][5]
Conversely, the alternatively activated (M2) phenotype is associated with the release of anti-inflammatory cytokines like interleukin-10 (IL-10) and transforming growth factor-beta (TGF-β), promoting tissue repair and resolving inflammation.[2][4] A key therapeutic strategy in neurodegenerative disease research is to modulate microglial activation, specifically by shifting the pro-inflammatory M1 phenotype towards the anti-inflammatory M2 phenotype.[2]
This compound (DEA) is an N-acylethanolamine, a class of endogenous lipid mediators that also includes the well-studied endocannabinoid Anandamide (AEA). Given their structural similarity, it is hypothesized that DEA may exert anti-inflammatory effects in microglia, similar to AEA, primarily through the activation of cannabinoid receptor 2 (CB2).[1][2][4] This guide will explore the potential anti-inflammatory profile of DEA, using AEA as a reference, and compare it to the potent glucocorticoid, Dexamethasone.
Comparative Efficacy of Anti-inflammatory Agents in Primary Microglia
The following tables summarize the expected quantitative effects of this compound (extrapolated from Anandamide data) and Dexamethasone on key inflammatory markers in primary microglia stimulated with lipopolysaccharide (LPS), a common method to induce a pro-inflammatory response.[4]
Table 1: Effect on Pro-inflammatory Cytokine Production
| Compound | Concentration | Target Cytokine | Inhibition (%) | Reference |
| Anandamide (as DEA proxy) | 10 µM | TNF-α | ~50-70% | [4] |
| Anandamide (as DEA proxy) | 10 µM | IL-6 | ~40-60% | [4] |
| Anandamide (as DEA proxy) | 10 µM | IL-1β | ~50-70% | [4] |
| Dexamethasone | 1 µM | TNF-α | >80% | |
| Dexamethasone | 1 µM | IL-6 | >80% | |
| Dexamethasone | 1 µM | IL-1β | >80% |
Table 2: Effect on Inflammatory Mediators and M2 Markers
| Compound | Concentration | Target | Effect | Reference |
| Anandamide (as DEA proxy) | 10 µM | Nitric Oxide (NO) | Significant Reduction | [4] |
| Anandamide (as DEA proxy) | 10 µM | IL-10 (M2 Marker) | Significant Increase | [4][6][7] |
| Anandamide (as DEA proxy) | 10 µM | Arginase-1 (M2 Marker) | Increase | [2] |
| Dexamethasone | 1 µM | Nitric Oxide (NO) | Significant Reduction | |
| Dexamethasone | 1 µM | IL-10 (M2 Marker) | Variable/Increase | |
| Dexamethasone | 1 µM | Arginase-1 (M2 Marker) | Increase |
Signaling Pathways in Microglial Anti-inflammatory Response
The anti-inflammatory effects of DEA (via AEA) and Dexamethasone are mediated by distinct signaling pathways.
This compound (DEA) / Anandamide (AEA) Signaling: DEA is expected to bind to the CB2 receptor, a G-protein coupled receptor highly expressed on microglia.[2][8] This interaction is thought to inhibit the activation of the transcription factor NF-κB, a master regulator of pro-inflammatory gene expression.[6][7] Activation of the CB2 receptor can also lead to the activation of the ERK1/2 and JNK MAPK pathways, which have been linked to the enhanced production of the anti-inflammatory cytokine IL-10.[6][7]
Caption: Proposed signaling pathway for the anti-inflammatory effects of DEA in microglia.
Dexamethasone Signaling: Dexamethasone, a synthetic glucocorticoid, readily crosses the cell membrane and binds to the cytosolic glucocorticoid receptor (GR). The activated GR translocates to the nucleus where it can act as a transcription factor to either upregulate the expression of anti-inflammatory genes (transactivation) or inhibit the activity of pro-inflammatory transcription factors like NF-κB and AP-1 (transrepression).
Caption: Signaling pathway for the anti-inflammatory effects of Dexamethasone in microglia.
Experimental Protocols
To validate the anti-inflammatory effects of this compound, the following experimental workflow is recommended.
Caption: Experimental workflow for validating the anti-inflammatory effects of DEA.
4.1. Primary Microglia Culture
Primary microglia can be isolated from the cerebral cortices of neonatal (P0-P2) mice or rats. The brain tissue is mechanically and enzymatically dissociated to create a mixed glial cell culture. After 7-10 days in culture, microglia are isolated from the astrocyte monolayer by gentle shaking. The purity of the microglial culture should be verified by immunocytochemistry for a microglia-specific marker such as Iba-1.
4.2. Induction of Inflammation and Treatment
To induce a pro-inflammatory response, primary microglia are stimulated with Lipopolysaccharide (LPS) at a concentration of 100 ng/mL to 1 µg/mL for a specified period (e.g., 24 hours). Test compounds (DEA, Dexamethasone) are typically added 1-2 hours prior to LPS stimulation to assess their preventative effects. A vehicle control (e.g., DMSO) should be included.
4.3. Measurement of Inflammatory Markers
-
Cytokine and Chemokine Levels: The concentration of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (IL-10) in the culture supernatant can be quantified using Enzyme-Linked Immunosorbent Assays (ELISA) or multiplex bead arrays.
-
Nitric Oxide (NO) Production: The accumulation of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess assay.
-
Gene Expression Analysis: Quantitative real-time PCR (qPCR) can be used to measure the mRNA expression levels of pro-inflammatory genes (e.g., Nos2, Tnf, Il6, Il1b) and anti-inflammatory genes (e.g., Il10, Arg1).
-
Protein Expression Analysis: Western blotting can be employed to determine the protein levels of key inflammatory enzymes and signaling molecules, such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and phosphorylated forms of NF-κB and MAP kinases.
-
Immunofluorescence: Changes in microglial morphology, a hallmark of activation, can be visualized by immunofluorescence staining for markers like Iba-1. The expression of activation markers such as CD68 can also be assessed.
Conclusion
While direct experimental evidence for the anti-inflammatory effects of this compound in primary microglia is currently lacking, the data from the closely related endocannabinoid Anandamide suggests a promising therapeutic potential. DEA is hypothesized to reduce the production of pro-inflammatory mediators and promote a shift towards an anti-inflammatory microglial phenotype, likely through the activation of the CB2 receptor. In comparison, Dexamethasone offers a more potent but less specific anti-inflammatory response through the glucocorticoid receptor. The experimental framework provided in this guide offers a robust approach for the validation and characterization of DEA's anti-inflammatory properties, which could pave the way for its development as a novel therapeutic agent for neuroinflammatory disorders.
References
- 1. Frontiers | The Dynamic Role of Microglia and the Endocannabinoid System in Neuroinflammation [frontiersin.org]
- 2. Endocannabinoid Modulation of Microglial Phenotypes in Neuropathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Endocannabinoid Modulation of Microglial Phenotypes in Neuropathology [frontiersin.org]
- 4. Anandamide, Acting via CB2 Receptors, Alleviates LPS-Induced Neuroinflammation in Rat Primary Microglial Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Anandamide enhances IL‐10 production in activated microglia by targeting CB2 receptors: Roles of ERK1/2, JNK, and NF‐κB | Semantic Scholar [semanticscholar.org]
- 7. Anandamide enhances IL-10 production in activated microglia by targeting CB(2) receptors: roles of ERK1/2, JNK, and NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Analysis of Docosatetraenylethanolamide and Anandamide in Pain Perception
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two endogenous cannabinoid-like molecules, Docosatetraenylethanolamide (DEA) and Anandamide (B1667382) (AEA), and their respective roles in the modulation of pain perception. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes associated signaling pathways to facilitate further research and drug development in the field of analgesia.
Introduction
Anandamide (N-arachidonoylethanolamine, AEA) is a well-characterized endocannabinoid that plays a crucial role in pain modulation through its interaction with cannabinoid receptors (CB1 and CB2) and the transient receptor potential vanilloid 1 (TRPV1) channel.[1] this compound (DEA), a lesser-known analogue of AEA, is derived from docosatetraenoic acid. While research on DEA is less extensive, initial studies suggest its involvement in similar signaling pathways. This guide aims to provide a side-by-side comparison of their known properties and functions related to pain perception.
Comparative Data on Receptor Binding and Analgesic Efficacy
The following table summarizes the available quantitative data on the binding affinities and functional potencies of DEA and AEA at key receptors involved in pain signaling, as well as their efficacy in preclinical pain models.
| Parameter | This compound (DEA) | Anandamide (AEA) | References |
| Receptor Binding Affinity (Ki) | |||
| Cannabinoid Receptor 1 (CB1) | Slightly higher Ki than AEA (weaker binding) | ~70 nM - 543 nM | [2][3] |
| Cannabinoid Receptor 2 (CB2) | Data not available | ~370 nM | [4] |
| Functional Potency (EC50/ED50) | |||
| TRPV1 Activation (EC50) | Data not available | ~0.261 µM - 10 µM (varies by experimental system) | [5][6][7] |
| Analgesia (Tail-flick test, ED50) | Data not available | ~13 mg/kg (i.p. in FAAH -/- mice) | [8] |
| Analgesia (Hot plate test, ED50) | Data not available | 10 mg/kg (i.p.) showed significant analgesic effects | [9] |
Signaling Pathways in Pain Perception
The following diagrams illustrate the known and presumed signaling pathways for Anandamide and this compound in the context of nociception.
Figure 1: Anandamide signaling in nociception.
Figure 2: Presumed signaling pathway of DEA.
Experimental Protocols
Detailed methodologies for key experiments cited in the study of analgesic compounds are provided below.
Tail-Flick Test
The tail-flick test is a common method to measure the analgesic efficacy of a compound by assessing the latency of a rodent to withdraw its tail from a noxious thermal stimulus.[1]
Apparatus:
-
Tail-flick analgesiometer with a radiant heat source.
-
Animal restrainer.
Procedure:
-
Acclimation: Acclimate the animals to the experimental room and the restrainers for at least 30 minutes before testing.
-
Baseline Latency: Gently place the mouse or rat in the restrainer. Position the tail over the radiant heat source.
-
Stimulus Application: Activate the heat source. A timer starts automatically.
-
Response Measurement: The timer stops when the animal flicks its tail away from the heat. Record this latency.
-
Cut-off Time: A cut-off time (typically 10-15 seconds) is set to prevent tissue damage. If the animal does not respond within this time, the heat source is turned off, and the maximum cut-off time is recorded.
-
Drug Administration: Administer the test compound (e.g., DEA or AEA) or vehicle control via the desired route (e.g., intraperitoneal, intravenous).
-
Post-treatment Latency: At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), repeat steps 2-4 to measure the post-treatment tail-flick latency.[7]
-
Data Analysis: The analgesic effect is calculated as the percentage of the maximal possible effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Hot Plate Test
The hot plate test assesses the supraspinal analgesic response to a thermal stimulus.[8]
Apparatus:
-
Hot plate apparatus with a controlled temperature surface.
-
A clear cylindrical enclosure to keep the animal on the hot plate.
Procedure:
-
Apparatus Setup: Set the hot plate temperature to a constant, noxious level (e.g., 52-55°C).[10]
-
Acclimation: Allow the animals to acclimate to the testing room for at least 30-60 minutes.[10]
-
Baseline Latency: Place the animal on the hot plate and start a timer.
-
Response Observation: Observe the animal for nocifensive behaviors such as hind paw licking, flicking, or jumping.[10]
-
Latency Measurement: Stop the timer and record the latency to the first nocifensive response.
-
Cut-off Time: A cut-off time (e.g., 30-60 seconds) is used to prevent tissue injury. If no response is observed, the animal is removed, and the cut-off time is recorded.
-
Drug Administration: Administer the test compound or vehicle control.
-
Post-treatment Latency: At specified time intervals post-administration, repeat steps 3-5.[7]
-
Data Analysis: Calculate the %MPE as described for the tail-flick test.
Electrophysiological Recording of Nociceptive Fibers
This technique allows for the direct measurement of nerve fiber activity in response to stimuli, providing insights into the mechanisms of action of analgesic compounds.[5]
Preparation:
-
Nerve Dissection: Isolate a peripheral nerve (e.g., sciatic nerve) from an anesthetized rodent.
-
Recording Chamber: Place the dissected nerve in a recording chamber perfused with oxygenated artificial cerebrospinal fluid (aCSF).
-
Electrode Placement: Use suction electrodes to hold and stimulate one end of the nerve and record the compound action potentials (CAPs) from the other end.[5]
Procedure:
-
Baseline Recording: Stimulate the nerve with a single electrical pulse and record the resulting CAP, which represents the summed activity of myelinated (A-fibers) and unmyelinated (C-fibers) nociceptive fibers.
-
Compound Application: Perfuse the recording chamber with aCSF containing the test compound (DEA or AEA) at a known concentration.
-
Post-treatment Recording: After a set incubation period, stimulate the nerve again and record the CAP.
-
Data Analysis: Analyze the changes in the amplitude and latency of the A- and C-fiber components of the CAP to determine the effect of the compound on nerve excitability and conduction. A reduction in the CAP amplitude indicates an inhibitory effect on nociceptive signaling.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of analgesic compounds.
Figure 3: General experimental workflow.
Conclusion
Anandamide is a well-established modulator of pain perception, acting through multiple receptor systems. The available evidence, though limited, suggests that this compound may share some of these properties, particularly in its interaction with the CB1 receptor. However, a significant knowledge gap remains regarding DEA's specific binding affinities, its effects on other relevant targets like TRPV1, and its in vivo analgesic efficacy. The experimental protocols and workflows provided in this guide offer a framework for future studies aimed at elucidating the therapeutic potential of DEA and other novel N-acylethanolamines in the management of pain. Further research is warranted to fully characterize the pharmacological profile of DEA and its potential as a novel analgesic agent.
References
- 1. Anandamide acts as an intracellular messenger amplifying Ca2+ influx via TRPV1 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Synaptamide, endocannabinoid-like derivative of docosahexaenoic acid with cannabinoid-independent function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anandamide acts as an intracellular messenger amplifying Ca2+ influx via TRPV1 channels | The EMBO Journal [link.springer.com]
- 6. Frontiers | Direct Anandamide Activation of TRPV1 Produces Divergent Calcium and Current Responses [frontiersin.org]
- 7. Receptor binding assay [bio-protocol.org]
- 8. Supersensitivity to anandamide and enhanced endogenous cannabinoid signaling in mice lacking fatty acid amide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Head-to-Head Comparison: Docosatetraenylethanolamide (DEA) vs. 2-Arachidonoylglycerol (2-AG) Receptor Binding Kinetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the receptor binding kinetics of two key endocannabinoid signaling molecules: Docosatetraenylethanolamide (DEA) and 2-Arachidonoylglycerol (2-AG). The information presented is intended to support research and drug development efforts targeting the endocannabinoid system.
Quantitative Data Summary
The binding affinities of DEA and 2-AG for the cannabinoid receptors CB1 and CB2 are summarized below. These values, presented as inhibition constants (Ki), are critical for understanding the potency and selectivity of these endogenous ligands. A lower Ki value indicates a higher binding affinity.
| Ligand | Receptor | Species | Ki (nM) | Notes |
| This compound (DEA) | Cannabinoid Receptor | Not Specified | 543 ± 83 | Binds to CB1 receptors. |
| 2-Arachidonoylglycerol (2-AG) | CB1 | Canine | 472 | Full agonist. |
| CB2 | Canine | 1400 | Full agonist. | |
| CB1 | Rat (rCB1) | 1180 | Endogenous agonist.[1] | |
| CB1 | Human (hCB1) | 3423 | Endogenous agonist.[1] | |
| CB2 | Rat (rCB2) | 1900 | Endogenous agonist.[1] | |
| CB2 | Human (hCB2) | 1193 | Endogenous agonist.[1] |
Receptor Binding and Functional Activity
This compound (DEA) is an N-acylethanolamine that demonstrates binding to cannabinoid receptors. In contrast, 2-Arachidonoylglycerol (2-AG) is a primary endogenous ligand for both CB1 and CB2 receptors and is considered a full agonist, meaning it can elicit a maximal response from the receptor.[2][3] 2-AG is present at significantly higher levels in the central nervous system compared to other endocannabinoids like anandamide.[4]
Experimental Protocols
The determination of receptor binding kinetics is crucial for characterizing the interaction of ligands with their targets. A standard methodology employed for this purpose is the competitive radioligand binding assay.
Competitive Radioligand Binding Assay
This assay measures the affinity of a test compound (e.g., DEA or 2-AG) by quantifying its ability to displace a radiolabeled ligand from the target receptor.
1. Membrane Preparation:
-
Cells (e.g., HEK293 or CHO cells) stably expressing the cannabinoid receptor of interest (CB1 or CB2) are cultured and harvested.
-
The cells are homogenized in a cold buffer and centrifuged to isolate the cell membranes containing the receptors.
2. Binding Assay:
-
The prepared cell membranes are incubated in a reaction mixture containing:
-
A fixed concentration of a high-affinity radioligand (e.g., [3H]CP55,940).
-
Increasing concentrations of the unlabeled test compound (DEA or 2-AG).
-
-
The incubation is typically carried out at a controlled temperature (e.g., 30°C or 37°C) for a specific duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
3. Separation and Quantification:
-
The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.
-
The amount of radioactivity trapped on the filters, corresponding to the bound radioligand, is quantified using a scintillation counter.
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and is known as the IC50 value.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and dissociation constant (Kd) of the radioligand.
Signaling Pathways and Experimental Workflows
Upon binding to CB1 or CB2 receptors, both DEA and 2-AG initiate intracellular signaling cascades through G-protein coupling.
Cannabinoid Receptor Signaling Pathway
Both CB1 and CB2 receptors are G-protein coupled receptors (GPCRs).[5][6][7][8] Ligand binding induces a conformational change in the receptor, leading to the activation of an associated heterotrimeric G-protein (typically Gi/o). This activation involves the exchange of GDP for GTP on the Gα subunit, causing its dissociation from the Gβγ dimer. The dissociated Gα and Gβγ subunits then modulate the activity of downstream effector proteins, such as adenylyl cyclase and ion channels, ultimately leading to a cellular response.
Caption: Cannabinoid Receptor G-protein Signaling Pathway.
Experimental Workflow for Receptor Binding Assay
The following diagram illustrates the key steps involved in a competitive radioligand binding assay for comparing the binding kinetics of DEA and 2-AG.
References
- 1. researchgate.net [researchgate.net]
- 2. Physiological roles of 2-arachidonoylglycerol, an endogenous cannabinoid receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Arachidonoylglycerol, an endogenous cannabinoid receptor ligand, induces rapid actin polymerization in HL-60 cells differentiated into macrophage-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Arachidonoylglycerol - Wikipedia [en.wikipedia.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. G-Protein-Coupled Receptors Signaling to MAPK/Erk | Cell Signaling Technology [cellsignal.com]
- 8. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
Assessing Cross-Reactivity of Docosatetraenylethanolamide (DEA) Antibodies in Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Challenge of Cross-Reactivity with N-Acylethanolamines
Docosatetraenylethanolamide (DEA) belongs to the family of N-acylethanolamines (NAEs), which includes other well-known endocannabinoids and signaling lipids such as Anandamide (AEA), Oleoylethanolamide (OEA), and Palmitoylethanolamide (PEA). The structural similarity among these compounds presents a significant challenge in the development of specific immunoassays. Antibodies raised against DEA may exhibit cross-reactivity with other NAEs, leading to overestimated concentrations of the target analyte. Therefore, a thorough cross-reactivity assessment is a critical validation step for any DEA immunoassay.
Below are the chemical structures of DEA and key potential cross-reactants, highlighting their structural similarities.
Chemical Structures of this compound (DEA) and Structurally Similar N-Acylethanolamines
| Compound | Chemical Structure |
| This compound (DEA) | |
| Anandamide (AEA) | |
| Oleoylethanolamide (OEA) | |
| Palmitoylethanolamide (PEA) |
Hypothetical Cross-Reactivity Data Presentation
The following table illustrates how to present quantitative cross-reactivity data for a hypothetical anti-DEA antibody. The cross-reactivity is typically determined by comparing the concentration of the cross-reactant required to displace 50% of the labeled DEA (IC50) with the IC50 of DEA itself.
Table 1: Example Cross-Reactivity Profile of a Hypothetical Anti-Docosatetraenylethanolamide (DEA) Antibody
| Compound | IC50 (nM) | % Cross-Reactivity* |
| This compound (DEA) | 1.5 | 100% |
| Anandamide (AEA) | 30 | 5% |
| Oleoylethanolamide (OEA) | 150 | 1% |
| Palmitoylethanolamide (PEA) | 500 | 0.3% |
| 2-Arachidonoylglycerol (2-AG) | > 1000 | < 0.15% |
% Cross-Reactivity = (IC50 of DEA / IC50 of Cross-Reactant) x 100
Experimental Protocol for Cross-Reactivity Assessment
This section details a standard competitive Enzyme-Linked Immunosorbent Assay (ELISA) protocol for determining the cross-reactivity of an anti-DEA antibody.
Materials:
-
Anti-DEA Antibody
-
DEA standard
-
Potential cross-reactants (AEA, OEA, PEA, etc.)
-
DEA-horseradish peroxidase (HRP) conjugate (or other enzyme conjugate)
-
96-well microtiter plates coated with a capture antibody (e.g., goat anti-rabbit IgG)
-
Assay buffer (e.g., phosphate-buffered saline with bovine serum albumin and a detergent)
-
Wash buffer (e.g., PBS with Tween-20)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Preparation of Standards and Cross-Reactants:
-
Prepare a series of dilutions for the DEA standard (e.g., from 0.1 to 100 nM).
-
Prepare a series of dilutions for each potential cross-reactant, typically at higher concentrations than the DEA standard (e.g., from 1 nM to 10 µM).
-
-
Assay Procedure:
-
Add a fixed amount of anti-DEA antibody to each well of the coated microtiter plate.
-
Add the DEA standards and the dilutions of the potential cross-reactants to their respective wells.
-
Add a fixed amount of DEA-HRP conjugate to each well.
-
Incubate the plate for a specified time (e.g., 2 hours at room temperature or overnight at 4°C) to allow for competitive binding.
-
Wash the plate multiple times with wash buffer to remove unbound reagents.
-
Add the TMB substrate solution to each well and incubate in the dark for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the corresponding DEA concentrations.
-
For each cross-reactant, determine the concentration that results in a 50% reduction in the maximum signal (IC50).
-
Calculate the percent cross-reactivity for each compound using the formula provided in the table caption above.
-
Visualizing Key Processes
To further aid in the understanding of the concepts and procedures involved, the following diagrams have been generated using Graphviz.
Caption: A simplified diagram of the endocannabinoid signaling pathway.
Caption: The inverse relationship between analyte concentration and signal in a competitive immunoassay.
Caption: A flowchart outlining the key steps in assessing antibody cross-reactivity.
Conclusion
The specificity of an antibody is a cornerstone of reliable immunoassay data. For this compound, the potential for cross-reactivity with other endogenous N-acylethanolamines necessitates a rigorous validation process. By following the structured approach to data presentation and the detailed experimental protocol outlined in this guide, researchers can confidently assess the performance of their anti-DEA antibodies. This will ultimately lead to more accurate and reproducible quantification of this important endocannabinoid in various biological matrices, advancing our understanding of its physiological and pathological roles.
Navigating the Analytical Landscape: A Comparative Guide to Docosatetraenylethanolamide (DEA) Quantification
For researchers, scientists, and professionals in drug development, the accurate and reproducible quantification of bioactive lipids like Docosatetraenylethanolamide (DEA) is paramount for understanding its physiological roles and therapeutic potential. This guide provides an objective comparison of the primary analytical methods for DEA quantification, focusing on reproducibility and inter-assay variability, supported by experimental data and detailed protocols.
This compound is an N-acylethanolamine (NAE) and an analogue of the well-known endocannabinoid anandamide. Its quantification in biological matrices is crucial for elucidating its function in the endocannabinoid system and its potential as a biomarker or therapeutic agent. The selection of an appropriate analytical method is critical for obtaining reliable and comparable data across different studies. This guide focuses on the two most prevalent techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Method Comparison: LC-MS/MS vs. GC-MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the "gold standard" for the quantification of endocannabinoids and related compounds in biological samples.[1] This is attributed to its high sensitivity, specificity, and ability to analyze thermally labile molecules like DEA without the need for derivatization. Gas chromatography-mass spectrometry (GC-MS) is another powerful technique, though it often requires derivatization to increase the volatility and thermal stability of the analytes.[2][3]
The following table summarizes the key performance characteristics of LC-MS/MS and GC-MS for the analysis of N-acylethanolamines, providing a comparative overview of their reproducibility and variability. It is important to note that while these methods are applicable to DEA, specific validation data for DEA is limited in the current literature. The presented data is representative of the performance for closely related N-acylethanolamines.
| Parameter | LC-MS/MS | GC-MS | Key Considerations |
| Intra-Assay Precision (% CV) | Typically <10% | Typically <15% | Lower % CV indicates higher precision within the same analytical run. |
| Inter-Assay Precision (% CV) | Typically <15% | Typically <20% | Lower % CV indicates better reproducibility across different runs. |
| Accuracy (% Recovery) | 85-115% | 80-120% | Indicates the closeness of the measured value to the true value. |
| Lower Limit of Quantification (LLOQ) | Low pg/mL to sub-ng/mL | ng/mL range | LC-MS/MS generally offers superior sensitivity. |
| Sample Throughput | High | Moderate | LC-MS/MS can be more readily automated for higher throughput. |
| Derivatization Requirement | Not typically required | Often required (e.g., silylation) | Derivatization adds an extra step and can introduce variability. |
Experimental Protocols
Representative LC-MS/MS Protocol for N-acylethanolamine Quantification
This protocol provides a general framework for the quantification of DEA and other NAEs in biological matrices such as plasma or tissue homogenates.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of sample (e.g., plasma), add an internal standard solution containing a deuterated analogue of the analyte (e.g., DEA-d8).
-
Add 500 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Add 1 mL of acidified water (pH 3) and 1 mL of ethyl acetate.
-
Vortex for 1 minute and centrifuge at 2,000 x g for 5 minutes.
-
Collect the upper organic layer and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 50 µL of the initial mobile phase.
2. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (1:1, v/v).
-
Gradient Elution: A linear gradient from 60% B to 95% B over 5 minutes, followed by a 2-minute hold at 95% B and re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for DEA and its internal standard are monitored. For example, for DEA, this could be m/z 374.3 → 62.1.
-
Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.
-
Visualizing the Workflow and Biological Context
To further clarify the analytical process and the biological relevance of DEA, the following diagrams are provided.
Caption: Experimental workflow for DEA quantification by LC-MS/MS.
Caption: The endocannabinoid signaling pathway involving N-acylethanolamines like DEA.
Conclusion
The quantification of this compound presents analytical challenges due to its low endogenous concentrations and complex biological matrices. While both LC-MS/MS and GC-MS are capable of providing accurate and precise measurements, LC-MS/MS is generally favored due to its higher sensitivity, throughput, and the avoidance of chemical derivatization.
For researchers and drug development professionals, the choice of analytical method should be guided by the specific requirements of the study, including the desired level of sensitivity, the sample matrix, and the available instrumentation. It is crucial to employ a well-validated method to ensure the generation of high-quality, reproducible data. The information and protocols provided in this guide serve as a valuable resource for establishing robust and reliable quantification of DEA and other N-acylethanolamines, thereby advancing our understanding of their roles in health and disease.
References
- 1. Advances in targeted liquid chromatography-tandem mass spectrometry methods for endocannabinoid and N-acylethanolamine quantification in biological matrices: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of the Endocannabinoids Anandamide and 2-Arachidonoyl Glycerol with Gas Chromatography-Mass Spectrometry: Analytical and Preanalytical Challenges and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental and Pre-Analytical Considerations of Endocannabinoid Quantification in Human Biofluids Prior to Mass Spectrometric Analysis | MDPI [mdpi.com]
Confirming the Specificity of Docosatetraenylethanolamide's Action Using Receptor Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Docosatetraenylethanolamide (DEA) is an endogenous fatty acid amide with structural similarities to anandamide (B1667382) (AEA), the well-characterized endocannabinoid. Understanding the specific receptor interactions of DEA is crucial for elucidating its physiological functions and therapeutic potential. This guide provides a comparative analysis of experimental approaches to confirm the specificity of DEA's action, focusing on the use of receptor antagonists for its primary putative targets: the cannabinoid receptor 1 (CB1), the transient receptor potential vanilloid 1 (TRPV1) channel, and the G protein-coupled receptor 119 (GPR119).
Given that DEA is reported to have similar potency and efficacy to anandamide at CB1 receptors, data for anandamide is used here as a predictive proxy for DEA's expected interactions in antagonist-based assays. This approach allows for a robust comparative framework while acknowledging the need for further direct experimental validation for DEA.
Quantitative Comparison of Receptor Antagonist Effects
The following tables summarize key quantitative data from in vitro assays demonstrating the potency and efficacy of common antagonists in blocking the activity of ligands at their respective receptors. This data is essential for designing experiments to confirm the specificity of DEA's actions.
Table 1: Cannabinoid Receptor 1 (CB1) Antagonism
| Antagonist | Ligand (Proxy for DEA) | Assay Type | Cell Line | Parameter | Value |
| Rimonabant (SR141716A) | Anandamide | [35S]GTPγS Binding | Rat Brain Membranes | Ki | ~2.5 nM |
| Rimonabant (SR141716A) | CP55,940 (synthetic agonist) | Radioligand Binding | CHO-CB1 cells | Ki | 1.98 nM[1] |
| AM251 | WIN55,212-2 (synthetic agonist) | Receptor Internalization | CHO-CB1 cells | IC50 | 1.5 nM[2] |
Table 2: Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism
| Antagonist | Ligand (Proxy for DEA) | Assay Type | Cell Line | Parameter | Value |
| Capsazepine | Anandamide | Whole-cell patch clamp | HEK293-hTRPV1 | - | Blocks AEA-induced currents[3] |
| Capsazepine | Capsaicin | Calcium Influx | HEK293-hTRPV1 | IC50 | ~0.4 µM |
| 6-Iodonordihydrocapsaicin | Capsaicin | Calcium Influx | HEK293-hTRPV1 | IC50 | ~10 nM[2] |
Table 3: G Protein-Coupled Receptor 119 (GPR119) Antagonism
| Antagonist | Ligand | Assay Type | Cell Line | Parameter | Value |
| Various Synthetic Antagonists | Oleoylethanolamide (OEA) | cAMP Accumulation | HEK293-hGPR119 | IC50 | Compound-dependent |
| Various Synthetic Antagonists | AR231453 (synthetic agonist) | cAMP Accumulation | HEK293-hGPR119 | IC50 | Compound-dependent |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are representative protocols for key experiments used to determine the specificity of DEA's action.
CB1 Receptor Antagonism Assay ([35S]GTPγS Binding)
This assay measures the functional consequence of CB1 receptor activation by a ligand like DEA (or its proxy, anandamide) and its inhibition by an antagonist.
Materials:
-
Rat brain membranes (or membranes from cells expressing recombinant CB1)
-
This compound (DEA) or Anandamide (AEA)
-
Rimonabant (SR141716A)
-
[35S]GTPγS (radioligand)
-
GTPγS binding buffer (50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, 0.2 mM EGTA, pH 7.4)
-
GDP
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare crude membrane fractions from rat brain tissue or CB1-expressing cells.
-
Reaction Setup: In a microcentrifuge tube, combine the membrane preparation, GTPγS binding buffer, GDP, and the desired concentration of Rimonabant or vehicle control.
-
Ligand Addition: Add varying concentrations of DEA or AEA to initiate the binding reaction.
-
Radioligand Incubation: Add [35S]GTPγS and incubate the mixture at 30°C for 60 minutes.
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration-dependent inhibition of DEA/AEA-stimulated [35S]GTPγS binding by Rimonabant to calculate the antagonist's Ki value.
TRPV1 Channel Antagonism Assay (Calcium Influx)
This assay measures the influx of calcium into cells upon TRPV1 channel activation by DEA/AEA and its blockade by an antagonist.
Materials:
-
HEK293 cells stably expressing human TRPV1 (HEK293-hTRPV1)
-
This compound (DEA) or Anandamide (AEA)
-
Capsazepine
-
Fluo-4 AM (calcium indicator dye)
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)
-
Fluorometric imaging plate reader (FLIPR) or fluorescence microscope
Procedure:
-
Cell Culture: Culture HEK293-hTRPV1 cells in appropriate media until they reach a suitable confluency.
-
Dye Loading: Incubate the cells with Fluo-4 AM in assay buffer for 30-60 minutes at 37°C to allow the dye to enter the cells.
-
Washing: Wash the cells with assay buffer to remove excess dye.
-
Antagonist Pre-incubation: Add Capsazepine at various concentrations to the cells and incubate for 15-30 minutes.
-
Baseline Measurement: Measure the baseline fluorescence of the cells.
-
Ligand Stimulation: Add DEA or AEA to the cells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence corresponds to calcium influx. Compare the response in the presence and absence of Capsazepine to determine the IC50 of the antagonist for DEA/AEA-induced activation.
GPR119 Receptor Antagonism Assay (cAMP Accumulation)
This assay measures the production of cyclic AMP (cAMP) following the activation of the Gs-coupled GPR119 receptor by a ligand and its inhibition by an antagonist.
Materials:
-
HEK293 cells stably expressing human GPR119 (HEK293-hGPR119)
-
This compound (DEA) or a known GPR119 agonist (e.g., OEA)
-
A specific GPR119 antagonist
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE-based)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
-
Cell lysis buffer
Procedure:
-
Cell Culture: Culture HEK293-hGPR119 cells to an appropriate density.
-
Cell Seeding: Seed the cells into a multi-well plate and allow them to attach overnight.
-
Antagonist Incubation: Pre-incubate the cells with varying concentrations of the GPR119 antagonist in the presence of a PDE inhibitor for 15-30 minutes.
-
Agonist Stimulation: Add DEA or a reference GPR119 agonist to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Measurement: Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the concentration-response curves for the agonist in the presence and absence of the antagonist to determine the antagonist's potency (e.g., IC50 or pA₂ value).
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental steps can aid in understanding the specificity of DEA's actions. The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow for confirming receptor-specific effects.
Caption: GPR119 Signaling Pathway Activation by DEA and Blockade by an Antagonist.
Caption: CB1 Receptor Signaling Cascade Initiated by DEA and Interrupted by an Antagonist.
Caption: Mechanism of DEA-induced TRPV1 Channel Activation and its Inhibition.
Caption: General Experimental Workflow for Confirming Receptor Specificity.
References
Side-by-side evaluation of different lipid extraction methods for Docosatetraenylethanolamide
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive lipids like Docosatetraenylethanolamide (DTEA) is paramount. The chosen extraction method significantly impacts recovery, purity, and ultimately, the reliability of experimental data. This guide provides a side-by-side evaluation of three commonly employed lipid extraction techniques: the Folch method, the Bligh-Dyer method, and Solid-Phase Extraction (SPE), offering insights into their principles, protocols, and comparative performance for the analysis of DTEA and related N-acylethanolamines (NAEs).
This compound is an endogenous cannabinoid receptor agonist belonging to the family of N-acylethanolamines. Its accurate measurement is crucial for understanding its physiological roles and therapeutic potential. The selection of an appropriate extraction method is a critical first step in the analytical workflow, directly influencing the quality of downstream analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Comparative Evaluation of Extraction Methods
The choice of an extraction method depends on various factors, including the biological matrix, the target analyte's physicochemical properties, sample throughput requirements, and the desired purity of the extract. Below is a summary of the key performance characteristics of the Folch, Bligh-Dyer, and SPE methods for the extraction of NAEs.
It is important to note that while direct comparative data for this compound is limited, the recovery data for the structurally similar and well-studied N-acylethanolamine, Anandamide (AEA), serves as a valuable proxy.
| Method | Principle | Typical Recovery for NAEs (e.g., Anandamide) | Advantages | Disadvantages |
| Folch | Liquid-liquid extraction using a chloroform (B151607):methanol (B129727) (2:1, v/v) solvent system to partition lipids from a tissue homogenate into an organic phase. | High, often considered the "gold standard" for total lipid extraction[1][2]. | Exhaustive extraction of a broad range of lipids, well-established and widely referenced[1]. | Time-consuming, requires large solvent volumes, use of chlorinated solvents, potential for co-extraction of interfering substances. |
| Bligh-Dyer | A modified liquid-liquid extraction using a chloroform:methanol:water (1:2:0.8, v/v/v) single-phase system for homogenization, followed by phase separation with additional chloroform and water[3][4]. | Generally high, comparable to the Folch method for many lipids[2]. | Faster than the Folch method, uses less solvent[3]. | Recovery of some polar lipids may be lower compared to the Folch method, also uses chlorinated solvents. |
| Solid-Phase Extraction (SPE) | Utilizes a solid sorbent (e.g., C18, silica) to selectively adsorb the analyte from the sample matrix, followed by elution with a specific solvent. | Variable, but can be very high (>90%) with optimized protocols for specific analytes[5]. | High selectivity, cleaner extracts with reduced matrix effects, amenable to automation and high-throughput applications. | Method development can be complex and requires optimization for each analyte and matrix, potential for analyte loss during column loading and washing steps[6]. |
Experimental Protocols
Detailed and standardized protocols are essential for reproducible and reliable results. The following sections provide step-by-step methodologies for each extraction technique, adapted for the analysis of NAEs from biological samples.
Folch Method for Lipid Extraction from Brain Tissue
This protocol is a modification of the original method described by Folch et al. and is suitable for the extraction of DTEA from brain tissue.
Materials:
-
Brain tissue sample
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Homogenizer
-
Centrifuge
-
Glass centrifuge tubes
-
Nitrogen evaporator
Procedure:
-
Weigh the frozen brain tissue and place it in a glass homogenizer.
-
Add 20 volumes of a chloroform:methanol (2:1, v/v) mixture to the tissue (e.g., for 1 g of tissue, add 20 mL of the solvent mixture).
-
Homogenize the tissue until a uniform suspension is obtained.
-
Transfer the homogenate to a glass centrifuge tube.
-
Agitate the sample on a shaker for 20-30 minutes at room temperature.
-
Centrifuge the homogenate at 2000 x g for 10 minutes to pellet the tissue debris.
-
Carefully transfer the supernatant to a new glass tube.
-
Add 0.2 volumes of 0.9% NaCl solution to the supernatant (e.g., for 10 mL of supernatant, add 2 mL of NaCl solution).
-
Vortex the mixture vigorously for 1 minute to induce phase separation.
-
Centrifuge at 2000 x g for 10 minutes to facilitate the separation of the organic and aqueous phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette.
-
Dry the collected organic phase under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis.
Bligh-Dyer Method for Lipid Extraction from Plasma
This protocol is adapted from the Bligh and Dyer method and is suitable for extracting DTEA from plasma samples.
Materials:
-
Plasma sample
-
Chloroform
-
Methanol
-
Deionized water
-
Centrifuge
-
Glass centrifuge tubes
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
To 1 mL of plasma in a glass centrifuge tube, add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Add 1.25 mL of chloroform to the tube and vortex for 30 seconds.
-
Add 1.25 mL of deionized water to the tube and vortex for another 30 seconds.
-
Centrifuge the mixture at 1000 x g for 10 minutes to separate the phases.
-
Three layers will be formed: an upper aqueous phase, a protein disk in the middle, and a lower organic phase containing the lipids.
-
Carefully aspirate the upper aqueous phase and discard it.
-
Collect the lower organic phase (chloroform layer) using a glass Pasteur pipette, being careful not to disturb the protein disk.
-
Dry the collected organic phase under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis.
Solid-Phase Extraction (SPE) for N-Acylethanolamines from Biological Fluids
This protocol provides a general procedure for the extraction of DTEA and other NAEs from biological fluids like plasma or urine using a C18 SPE cartridge. Optimization of specific steps may be required depending on the sample matrix and cartridge type.
Materials:
-
Biological fluid sample (e.g., plasma, urine)
-
C18 SPE cartridge
-
Methanol
-
Deionized water
-
Elution solvent (e.g., ethyl acetate (B1210297), acetonitrile)
-
SPE manifold
-
Centrifuge (for sample pre-treatment)
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: Centrifuge the biological fluid sample to remove any particulate matter. For plasma, a protein precipitation step with cold acetone (B3395972) or acetonitrile (B52724) may be performed prior to SPE.
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water through the cartridge. Do not allow the cartridge to dry out.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, controlled flow rate.
-
Washing: Wash the cartridge with 3 mL of a weak solvent mixture (e.g., 10% methanol in water) to remove polar impurities.
-
Elution: Elute the retained NAEs with 2-3 mL of an appropriate organic solvent (e.g., ethyl acetate or acetonitrile).
-
Drying and Reconstitution: Dry the eluate under a gentle stream of nitrogen and reconstitute the extract in a solvent compatible with the LC-MS/MS system.
Visualizing the Workflow and Method Comparison
To better illustrate the experimental processes, the following diagrams were generated using Graphviz.
Caption: General workflow for lipid extraction and analysis.
Caption: Side-by-side comparison of key steps in different extraction methods.
Conclusion
The selection of an appropriate lipid extraction method is a critical decision in the analytical pipeline for this compound and other N-acylethanolamines. The Folch and Bligh-Dyer methods are robust and well-established liquid-liquid extraction techniques that generally provide high recoveries for a broad range of lipids. However, they are labor-intensive and utilize hazardous chlorinated solvents. Solid-Phase Extraction offers a more selective and high-throughput alternative, yielding cleaner extracts with reduced matrix effects, which is particularly advantageous for sensitive LC-MS/MS analysis. The optimal choice will depend on the specific research question, available resources, and the desired balance between recovery, purity, and sample throughput. Researchers should carefully validate their chosen method to ensure accurate and reliable quantification of this compound in their specific biological matrix.
References
- 1. mdpi.com [mdpi.com]
- 2. A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the Bligh and Dyer and Folch methods for total lipid determination in a broad range of marine tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vliz.be [vliz.be]
- 5. Simultaneous quantitative analysis of N-acylethanolamides in clinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous Assessment of Serum Levels and Pharmacologic Effects of Cannabinoids on Endocannabinoids and N-Acylethanolamines by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Independent Replication of Docosatetraenylethanolamide Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the published findings related to Docosatetraenylethanolamide (DEA), a lesser-studied endocannabinoid. Due to a notable lack of direct independent replication studies for DEA, this document leverages data from the more extensively researched N-acylethanolamines, such as Anandamide (AEA) and Palmitoylethanolamide (PEA), to provide a framework for comparison and to outline potential experimental approaches.
Data Summary and Comparison
The current body of research on this compound is limited, with most of the available information stemming from its classification as an endocannabinoid and its interaction with cannabinoid receptors. In contrast, related compounds like Anandamide and Palmitoylethanolamide have been the subject of numerous studies, providing a basis for postulating the potential properties and mechanisms of DEA.
| Compound | Receptor Affinity | Known Effects | Biosynthesis Pathway |
| This compound (DEA) | Acts on CB1 receptors with potency and efficacy reportedly similar to Anandamide. | Endocannabinoid signaling. Specific in vivo effects are not well-documented. | Presumed to be synthesized from docosatetraenoic acid via the N-acylphosphatidylethanolamine (NAPE) pathway, catalyzed by NAPE-phospholipase D (NAPE-PLD). |
| Anandamide (AEA) | Partial agonist of CB1 and CB2 receptors. Also interacts with TRPV1 channels. | Neuromodulatory, analgesic, anti-inflammatory, and psychoactive effects. | Synthesized from N-arachidonoyl phosphatidylethanolamine (B1630911) (NAPE) by multiple enzymatic pathways, including by NAPE-PLD. |
| Palmitoylethanolamide (PEA) | Does not have significant affinity for CB1 or CB2 receptors. Interacts with PPARα, GPR55, and TRPV1 channels. | Anti-inflammatory, analgesic, and neuroprotective effects. | Synthesized from N-palmitoyl-phosphatidylethanolamine. |
Experimental Protocols
Receptor Binding Assays
-
Objective: To determine the binding affinity of this compound for cannabinoid receptors (CB1 and CB2) and other potential targets (e.g., TRPV1).
-
Methodology:
-
Prepare cell membrane homogenates from cells expressing the receptor of interest (e.g., CHO-K1 cells transfected with human CB1 or CB2 receptors).
-
Incubate the membrane homogenates with a known radiolabeled cannabinoid ligand (e.g., [3H]CP-55,940) in the presence of varying concentrations of this compound.
-
After incubation, separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Calculate the Ki (inhibition constant) value for this compound by non-linear regression analysis of the competition binding data.
-
In Vitro Functional Assays (e.g., [35S]GTPγS Binding Assay)
-
Objective: To assess the functional activity of this compound at G-protein coupled receptors like CB1.
-
Methodology:
-
Use cell membranes prepared from cells expressing the receptor of interest.
-
Incubate the membranes with varying concentrations of this compound in the presence of GDP and [35S]GTPγS.
-
Receptor activation by an agonist promotes the exchange of GDP for [35S]GTPγS on the Gα subunit.
-
Separate the G-protein-bound [35S]GTPγS from the free form by filtration.
-
Measure the amount of bound [35S]GTPγS using a scintillation counter.
-
Determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) to characterize the potency and efficacy of this compound.
-
Measurement of Anti-inflammatory Effects in Cell Culture
-
Objective: To investigate the potential anti-inflammatory properties of this compound.
-
Methodology:
-
Culture relevant cell types, such as macrophages (e.g., RAW 264.7) or microglial cells.
-
Pre-treat the cells with various concentrations of this compound for a specified period.
-
Induce an inflammatory response using an agent like lipopolysaccharide (LPS).
-
After incubation, collect the cell culture supernatant and/or cell lysates.
-
Measure the levels of pro-inflammatory mediators such as nitric oxide (using the Griess assay), and cytokines (e.g., TNF-α, IL-6) using ELISA or multiplex assays.
-
Analyze changes in the expression of inflammatory proteins (e.g., iNOS, COX-2) via Western blotting or qPCR.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the presumed signaling pathway of this compound based on its classification as an endocannabinoid and a general workflow for investigating its biological activity.
Safety Operating Guide
Navigating the Disposal of Docosatetraenylethanolamide: A Guide for Laboratory Professionals
Essential Safety and Disposal Protocols for Researchers, Scientists, and Drug Development Professionals
The proper disposal of Docosatetraenylethanolamide, a bioactive lipid, is crucial for maintaining laboratory safety and ensuring environmental protection. This guide provides a comprehensive, step-by-step approach to its disposal, aligning with standard laboratory safety practices and regulatory requirements. The primary directive, as indicated by safety data for similar compounds, is to treat this compound as a hazardous chemical waste and to arrange for its disposal through an approved waste disposal plant, facilitated by your institution's Environmental Health & Safety (EHS) department.[1] Under no circumstances should this chemical be disposed of down the drain.[1]
Immediate Safety and Handling Precautions
This compound and related compounds are categorized with specific hazards that necessitate careful handling. According to safety data sheets (SDS) for analogous substances, this chemical may be harmful if swallowed, cause skin and serious eye irritation, and may lead to respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn at all times during handling and disposal procedures.[1]
Step-by-Step Disposal Procedure
The disposal of this compound should be managed through your institution's hazardous waste program. This ensures compliance with federal, state, and local regulations.
-
Waste Identification and Classification :
-
Treat this compound as a hazardous chemical waste.
-
Do not mix it with non-hazardous waste. If combined, the entire mixture must be treated as hazardous waste.
-
-
Contacting Your Environmental Health & Safety (EHS) Office :
-
Proper Waste Accumulation and Storage :
-
Use the designated hazardous waste container provided by your EHS office. Ensure the container is compatible with the chemical.
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound."[4] Do not use abbreviations.
-
Store the waste container in a designated satellite accumulation area within your laboratory. This area should be away from general lab traffic and clearly marked.
-
Ensure the container is kept securely closed except when adding waste.
-
Store incompatible wastes separately to prevent accidental reactions.
-
-
Arranging for Waste Pickup :
-
Disposal of Contaminated Materials :
-
Any lab materials, such as pipette tips, gloves, or empty containers that have come into direct contact with this compound, should also be disposed of as hazardous waste.
-
Empty containers should be managed according to your EHS guidelines. Some institutions may require triple-rinsing of empty containers, with the rinsate collected as hazardous waste.
-
Quantitative Data Summary
| Hazard Classification | Description | Precautionary Statement Reference |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | P301 + P312 + P330 |
| Skin Irritation (Category 2) | Causes skin irritation. | P302 + P352 |
| Eye Irritation (Category 2A) | Causes serious eye irritation. | P305 + P351 + P338 |
| Specific target organ toxicity - single exposure (Category 3), Respiratory system | May cause respiratory irritation. | P304 + P340 |
Table based on data for Docosatetraenoyl Ethanolamide.[1]
Experimental Protocols
The disposal procedure outlined above is a standard protocol for chemical waste management in a laboratory setting. Specific experimental protocols that generate this compound waste should incorporate these disposal steps into their methodology to ensure safety and compliance from the outset.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. Waste Disposal | Office of Public Safety & Emergency Management [safety.pitt.edu]
- 2. Chemical Waste | Yale Environmental Health & Safety [ehs.yale.edu]
- 3. Managing Chemical Waste | EHS [research.cuanschutz.edu]
- 4. Hazardous Waste Management | Environmental Health & Safety [ehs.utk.edu]
- 5. ehs.psu.edu [ehs.psu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
